Product packaging for Chloro(pyridine)gold(Cat. No.:CAS No. 22355-16-4)

Chloro(pyridine)gold

Cat. No.: B15484710
CAS No.: 22355-16-4
M. Wt: 311.52 g/mol
InChI Key: IXQITMOHIAYCOM-UHFFFAOYSA-M
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Description

Chloro(pyridine)gold is an organogold(III) complex in which a pyridine ligand is coordinated to a gold center. This type of complex is of significant interest in biomedical research due to its potential biological activities. Recent studies on analogous pyridine-gold(III) complexes have demonstrated promising antibacterial and antibiofilm effects against pathogenic bacteria such as E. coli and S. aureus . Furthermore, such complexes are being explored for their anti-cancer properties , with treatments resulting in a significant reduction in the metabolic activity of cancer cells in preliminary studies . The mechanism of action for these complexes is an area of active investigation. Research suggests that, similar to other gold(III) compounds, this compound may target cysteine residues in proteins or interact with purine bases in DNA , potentially leading to cell death . The pyridine ligand contributes to the stability and modulates the electronic properties of the complex, influencing its reactivity and interaction with biological targets. This compound is supplied exclusively for research purposes and is intended for use in investigating the chemistry and bioactivity of metal-based complexes. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5AuClN B15484710 Chloro(pyridine)gold CAS No. 22355-16-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

22355-16-4

Molecular Formula

C5H5AuClN

Molecular Weight

311.52 g/mol

IUPAC Name

chlorogold;pyridine

InChI

InChI=1S/C5H5N.Au.ClH/c1-2-4-6-5-3-1;;/h1-5H;;1H/q;+1;/p-1

InChI Key

IXQITMOHIAYCOM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=NC=C1.Cl[Au]

Origin of Product

United States

Foundational & Exploratory

An In-depth Guide to the Synthesis and Characterization of Chloro(pyridine)gold(I)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chloro(pyridine)gold(I), a valuable precursor in the development of gold-based therapeutic agents and catalysts. This document details the experimental protocol for its preparation, presents key characterization data in a structured format, and illustrates the synthesis workflow for clarity.

Introduction

This compound(I), with the chemical formula (Py)AuCl, is a linear, two-coordinate gold(I) complex. The inherent reactivity of the gold(I) center, modulated by the pyridine ligand, makes this compound a versatile starting material for the synthesis of more complex gold-based molecules with potential applications in medicine and catalysis. This guide serves as a practical resource for researchers engaged in the exploration of gold chemistry.

Synthesis of this compound(I)

The synthesis of this compound(I) is typically achieved through a ligand exchange reaction, starting from a suitable gold(I) precursor. A common and effective method involves the reaction of chloro(dimethyl sulfide)gold(I), (SMe₂AuCl), with pyridine. The volatile dimethyl sulfide is readily displaced by pyridine to yield the desired product. The precursor, (SMe₂)AuCl, can be prepared from tetrachloroauric(III) acid (HAuCl₄).

Experimental Protocol

2.1.1. Synthesis of Chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl)

This precursor can be synthesized from tetrachloroauric(III) acid.

  • Procedure: A solution of tetrachloroauric(III) acid (HAuCl₄) in a suitable solvent is reacted with an excess of dimethyl sulfide (SMe₂). The gold(III) is reduced to gold(I) in situ, and the (SMe₂)AuCl complex precipitates from the reaction mixture. The solid is then collected by filtration, washed, and dried.

2.1.2. Synthesis of this compound(I) ((Py)AuCl)

  • Materials:

    • Chloro(dimethyl sulfide)gold(I) ((SMe₂)AuCl)

    • Pyridine (Py)

    • Dichloromethane (CH₂Cl₂)

    • Diethyl ether or pentane

  • Procedure:

    • In a clean, dry flask, dissolve Chloro(dimethyl sulfide)gold(I) in dichloromethane.

    • To this solution, add a stoichiometric amount of pyridine.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by observing the disappearance of the starting material.

    • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

    • The resulting solid is then washed with a non-polar solvent, such as diethyl ether or pentane, to remove any unreacted starting materials and byproducts.

    • The final product, this compound(I), is obtained as a solid and should be dried under vacuum.

Synthesis Workflow:

Synthesis_Workflow HAuCl4 Tetrachloroauric(III) acid Reaction1 Reduction & Ligand Coordination HAuCl4->Reaction1 SMe2 Dimethyl sulfide SMe2->Reaction1 SMe2AuCl Chloro(dimethyl sulfide)gold(I) Reaction2 Ligand Exchange SMe2AuCl->Reaction2 Pyridine Pyridine Pyridine->Reaction2 PyAuCl This compound(I) Reaction1->SMe2AuCl Reaction2->PyAuCl

Figure 1: Synthesis workflow for this compound(I).

Characterization of this compound(I)

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound(I). The following sections detail the expected analytical data.

Physicochemical Properties
PropertyValue
Molecular Formula C₅H₅AuClN
Molecular Weight 311.52 g/mol
Appearance White to off-white solid
Melting Point Decomposes before melting
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution. The coordination of pyridine to the gold(I) center results in a downfield shift of the pyridine proton and carbon signals compared to the free ligand.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm)
H-2, H-6~8.8
H-4~7.9
H-3, H-5~7.5
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)
C-2, C-6~151
C-4~140
C-3, C-5~127

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the molecule. The coordination of pyridine to the gold center influences the characteristic ring stretching vibrations.

Vibrational Mode Wavenumber (cm⁻¹)
Pyridine ring stretching (ν C=N, ν C=C)~1600 - 1440
Au-Cl stretching (ν Au-Cl)~330 - 350
Au-N stretching (ν Au-N)~230 - 250

Logical Relationship of Characterization Data:

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Characterization PyAuCl This compound(I) NMR NMR Spectroscopy (¹H, ¹³C) PyAuCl->NMR Confirms Ligand Coordination & Structure FTIR FTIR Spectroscopy PyAuCl->FTIR Identifies Functional Groups & Metal-Ligand Bonds MP Melting Point Analysis PyAuCl->MP Assesses Purity & Stability

Figure 2: Interrelation of characterization techniques.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound(I) and a summary of its key characterization data. The straightforward synthesis and well-defined properties of this compound make it an excellent starting point for the development of novel gold(I)-based compounds for a range of scientific applications, particularly in the fields of medicinal chemistry and catalysis. The provided data and workflows are intended to support researchers in the successful preparation and verification of this important gold(I) complex.

Unraveling the Crystal Architecture of Chloro(pyridine)gold(I) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, crystallographic structure, and supramolecular assembly of chloro(pyridine)gold(I) complexes, revealing their true ionic nature as bis(pyridine)gold(I) dichloroaurate(I).

Introduction

The study of gold(I) complexes is a burgeoning field, with applications ranging from catalysis to medicinal chemistry. Within this class of compounds, this compound(I) serves as a fundamental model system. However, its seemingly simple stoichiometry, (py)AuCl, belies a more complex and elegant solid-state reality. Early crystallographic studies pioneered by the research group of Strähle revealed that these compounds do not exist as simple neutral monomers in the crystalline phase. Instead, they adopt an ionic lattice structure, correctly formulated as bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻.[1] This guide provides a comprehensive technical overview of the crystal structure of this foundational complex, including detailed experimental protocols, quantitative structural data, and a visualization of its molecular and supramolecular features.

Experimental Protocols

The successful synthesis and crystallization of high-quality single crystals are paramount for accurate X-ray crystallographic analysis. The following sections detail the methodologies for the preparation of bis(pyridine)gold(I) dichloroaurate(I).

Synthesis of bis(pyridine)gold(I) dichloroaurate(I)

The synthesis of [Au(py)₂][AuCl₂] can be achieved through the reaction of a suitable gold(I) precursor, such as (tetrahydrothiophene)gold(I) chloride ((tht)AuCl), with pyridine.

Materials:

  • (Tetrahydrothiophene)gold(I) chloride ((tht)AuCl)

  • Pyridine (py)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether or pentane

Procedure:

  • A solution of (tht)AuCl is prepared in a minimal amount of dichloromethane.

  • To this solution, two equivalents of pyridine are added dropwise with stirring.

  • The reaction mixture is stirred at room temperature for a period of 1-2 hours, during which the product may begin to precipitate.

  • The volume of the solvent is reduced under a stream of inert gas or under reduced pressure to encourage further precipitation.

  • An anti-solvent, such as diethyl ether or pentane, is slowly added to the concentrated solution until the product fully precipitates.

  • The resulting solid is collected by filtration, washed with the anti-solvent, and dried in vacuo.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown by slow vapor diffusion.

Procedure:

  • The synthesized [Au(py)₂][AuCl₂] powder is dissolved in a minimal amount of a suitable solvent, such as dichloromethane, to create a saturated solution.

  • This solution is placed in a small vial or test tube.

  • The vial is then placed inside a larger, sealed container that contains a layer of an anti-solvent, such as diethyl ether or pentane.

  • The system is left undisturbed at a constant temperature (e.g., room temperature or in a refrigerator) for several days to weeks.

  • Slow diffusion of the anti-solvent vapor into the solution containing the complex will gradually decrease its solubility, leading to the formation of well-defined single crystals.

Crystallographic Data and Structure

The crystal structure of bis(pyridine)gold(I) dichloroaurate(I) was first determined by Adams, Hiller, and Strähle in 1982. The compound crystallizes in the monoclinic space group P2₁/n.

Unit Cell Parameters

The following table summarizes the unit cell dimensions for [Au(py)₂][AuCl₂].

ParameterValue
a9.778(3) Å
b9.876(4) Å
c15.655(6) Å
β90.75(3)°
Volume1510.9(9) ų
Z4
Bond Lengths and Angles

The structure is characterized by a linear two-coordinate [Au(py)₂]⁺ cation and a linear [AuCl₂]⁻ anion. The gold atom in the cation is coordinated by two nitrogen atoms from the pyridine ligands, while the gold atom in the anion is coordinated by two chloride ions.

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
Au1-N12.05(1)
Au1-N22.06(1)
Au2-Cl12.251(4)
Au2-Cl22.255(4)

Table 3: Selected Bond Angles (°)

AngleValue (°)
N1-Au1-N2175.7(5)
Cl1-Au2-Cl2178.5(2)

Supramolecular Architecture and Interactions

A defining feature of the crystal structure of [Au(py)₂][AuCl₂] is the presence of aurophilic interactions, which are weak attractive forces between the gold centers of the cations and anions.

In the crystal lattice, the [Au(py)₂]⁺ cations and [AuCl₂]⁻ anions are arranged in a zigzag chain along the crystallographic b-axis.[1] This arrangement is stabilized by Au···Au contacts between the gold atoms of adjacent cations and anions. These aurophilic interactions, with distances of 3.249 Å and 3.416 Å, play a crucial role in the overall packing of the ions in the solid state.[1]

The following diagram illustrates the workflow for the characterization of the this compound(I) complex, highlighting its true ionic nature.

G cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_data Data Output S1 Start: (tht)AuCl + 2 py S2 Reaction in CH2Cl2 S1->S2 S3 Precipitation with Anti-solvent S2->S3 S4 Single Crystal Growth (Vapor Diffusion) S3->S4 A1 X-ray Diffraction S4->A1 High-quality crystal A2 Structure Solution & Refinement A1->A2 A3 Ionic Formulation Confirmed: [Au(py)2]+[AuCl2]- A2->A3 D1 Unit Cell Parameters A2->D1 D2 Bond Lengths & Angles A2->D2 A4 Analysis of Supramolecular Interactions (Aurophilicity) A3->A4 D3 Crystal Packing Diagrams A4->D3 G cluster_cation [Au(py)2]+ Cation cluster_anion [AuCl2]- Anion Au1 Au+ N1 N Au1->N1 N2 N Au1->N2 Py1 Pyridine 1 N1->Py1 Py2 Pyridine 2 N2->Py2 Au2 Au- Cl1 Cl Au2->Cl1 Cl2 Cl Au2->Cl2

References

Unraveling the Electronic Landscape of Chloro(pyridine)gold(I): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of gold(I) complexes is a burgeoning field, driven by their unique reactivity and potential applications in catalysis and medicinal chemistry. This technical guide provides an in-depth exploration of the electronic structure of the chloro(pyridine)gold(I) system. A critical examination of the scientific literature reveals that the simple monomeric species, this compound(I), is not the experimentally observed product under typical synthetic conditions. Instead, the reaction yields the ionic salt, bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻. This guide will focus on the electronic structure of this experimentally relevant ionic complex, while also providing a theoretical analysis of the hypothetical neutral this compound(I) for comparative purposes. Detailed experimental protocols for the synthesis and characterization of these species are provided, alongside a comprehensive summary of their structural and spectroscopic data. Furthermore, this guide outlines a robust computational methodology for investigating the electronic properties of these gold(I) complexes and presents key findings through structured data and visualizations.

Introduction

Gold(I) complexes, characterized by a d¹⁰ electronic configuration, typically adopt a linear two-coordinate geometry. This unique coordination environment, a consequence of relativistic effects, gives rise to fascinating chemical and physical properties, including aurophilic interactions and pronounced luminescence. The electronic structure of these complexes is highly sensitive to the nature of the coordinated ligands, which directly influences their stability, reactivity, and potential as therapeutic agents or catalysts. Pyridine, a simple yet versatile N-heterocyclic ligand, plays a significant role in tuning the electronic properties of metal complexes. Understanding the electronic structure of pyridine-ligated gold(I) chlorides is therefore of fundamental importance for the rational design of new gold-based technologies.

Initial investigations into the reaction of gold(I) chloride with pyridine led to the unexpected discovery that the product is not the simple neutral complex, but rather an ionic salt. This finding underscores the subtle energetic factors that govern the formation and stability of gold(I) compounds.

Synthesis and Characterization

The synthesis of pyridine-ligated gold(I) chloride complexes typically proceeds via a ligand exchange reaction starting from a labile gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I), (tht)AuCl.

Experimental Protocols

2.1.1. Synthesis of Chloro(tetrahydrothiophene)gold(I), (tht)AuCl

This precursor is prepared by the reduction of tetrachloroauric acid (HAuCl₄) with tetrahydrothiophene (tht).

  • Materials: Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O), tetrahydrothiophene (tht), ethanol, water, diethyl ether.

  • Procedure:

    • A solution of HAuCl₄·3H₂O (1.0 g, 2.5 mmol) in 20 mL of deionized water is prepared.

    • To this solution, 40 mL of ethanol is added.

    • Tetrahydrothiophene (0.5 mL, 5.7 mmol) is added dropwise with vigorous stirring.

    • The reaction mixture is stirred for 30 minutes at room temperature, during which a white precipitate of (tht)AuCl forms.

    • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

2.1.2. Synthesis of bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻

The reaction of (tht)AuCl with an excess of pyridine leads to the formation of the ionic salt.

  • Materials: Chloro(tetrahydrothiophene)gold(I) ((tht)AuCl), pyridine, dichloromethane, diethyl ether.

  • Procedure:

    • A solution of (tht)AuCl (0.32 g, 1.0 mmol) in 10 mL of dichloromethane is prepared under an inert atmosphere.

    • Pyridine (0.24 mL, 3.0 mmol) is added to the solution.

    • The reaction mixture is stirred at room temperature for 1 hour.

    • The product is precipitated by the slow addition of diethyl ether.

    • The white crystalline product is collected by filtration, washed with diethyl ether, and dried under vacuum.

2.1.3. Single-Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for the unambiguous determination of the molecular structure.

  • Procedure:

    • A concentrated solution of the complex in a suitable solvent (e.g., dichloromethane) is prepared.

    • The solution is placed in a narrow tube, and a less polar solvent (e.g., diethyl ether or hexane) is carefully layered on top.

    • The tube is sealed and left undisturbed at a constant, cool temperature.

    • Over several days to weeks, crystals may form at the interface of the two solvents.

    • A suitable crystal is selected and mounted on a goniometer for data collection. Due to the potential air-sensitivity of the compounds, crystals should be handled under an inert oil.

Structural and Spectroscopic Data

The following tables summarize the key structural and spectroscopic data for the experimentally observed ionic complex, [Au(py)₂]⁺[AuCl₂]⁻, and the theoretically modeled neutral complex, this compound(I).

Table 1: Crystallographic Data for [Au(py)₂]⁺[AuCl₂]⁻

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.685
b (Å)14.399
c (Å)8.796
β (°)95.86
Z4
Au-N bond length (Å)~2.06
Au-Cl bond length (Å)~2.26
N-Au-N bond angle (°)~180
Cl-Au-Cl bond angle (°)~180

Table 2: Spectroscopic Data

Technique[Au(py)₂]⁺[AuCl₂]⁻This compound(I) (Theoretical)
¹H NMR (δ, ppm)Pyridine protons shifted downfield from free pyridinePyridine protons expected to be shifted downfield
¹³C NMR (δ, ppm)Pyridine carbons shifted from free pyridinePyridine carbons expected to be shifted
UV-Vis (λmax, nm)Intense absorptions in the UV regionExpected absorptions in the UV region

Electronic Structure: A Computational Approach

Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure of metal complexes.

Computational Methodology
  • Software: A modern quantum chemistry package such as Gaussian, ORCA, or ADF.

  • Functional: A hybrid functional, such as B3LYP or PBE0, is often a good choice for transition metal complexes.

  • Basis Set: For the gold atom, a relativistic effective core potential (ECP) and a corresponding valence basis set (e.g., LANL2DZ or the def2 series) should be employed to account for relativistic effects. For lighter atoms (C, H, N, Cl), a Pople-style basis set (e.g., 6-31G(d)) or a correlation-consistent basis set (e.g., cc-pVDZ) is appropriate.

  • Solvation: To model the complex in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used.

  • Calculations:

    • Geometry optimization to find the minimum energy structure.

    • Frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

    • Molecular orbital (MO) analysis to visualize the frontier orbitals (HOMO and LUMO) and understand the nature of the metal-ligand bonding.

    • Natural Bond Orbital (NBO) analysis to determine atomic charges and bond orders.

    • Time-dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

Electronic Structure of [Au(py)₂]⁺[AuCl₂]⁻

The electronic structure of this ionic complex is best understood by considering the individual cation and anion.

  • [Au(py)₂]⁺ Cation: The gold(I) center is linearly coordinated to two pyridine ligands. The highest occupied molecular orbital (HOMO) is primarily composed of gold d-orbitals, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital localized on the pyridine ligands. The bonding is dominated by σ-donation from the nitrogen lone pair of pyridine to an empty s/d hybrid orbital on the gold atom.

  • [AuCl₂]⁻ Anion: The gold(I) center is linearly coordinated to two chloride ligands. Similar to the cation, the HOMO has significant gold d-orbital character, and the LUMO is an antibonding combination of gold and chlorine orbitals.

Theoretical Electronic Structure of this compound(I)

For the hypothetical neutral complex, DFT calculations predict a linear geometry.

  • Molecular Orbitals: The HOMO is expected to be a combination of gold d-orbitals and chlorine p-orbitals. The LUMO is likely to be a π* orbital of the pyridine ring.

  • Bonding: The Au-N bond is a dative covalent bond resulting from the donation of the nitrogen lone pair into an empty gold hybrid orbital. The Au-Cl bond is a polar covalent bond.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis and electronic structure.

synthesis_workflow HAuCl4 HAuCl₄·3H₂O thtAuCl (tht)AuCl HAuCl4->thtAuCl + tht Ethanol/Water tht Tetrahydrothiophene (tht) tht->thtAuCl ionic_complex [Au(py)₂]⁺[AuCl₂]⁻ thtAuCl->ionic_complex + 2 py Dichloromethane pyridine Pyridine (py) pyridine->ionic_complex

Synthesis workflow for bis(pyridine)gold(I) dichloroaurate(I).

Structure of the [Au(py)₂]⁺ cation and [AuCl₂]⁻ anion.

mo_diagram cluster_Au Au(I) orbitals cluster_ligands Ligand σ orbitals cluster_complex [Au(py)₂]⁺ MOs d_orbitals d non_bonding_d d (non-bonding) d_orbitals->non_bonding_d s_orbital s bonding_sigma σ s_orbital->bonding_sigma antibonding_sigma σ* s_orbital->antibonding_sigma ligand_sigma 2 x σ (N) ligand_sigma->bonding_sigma ligand_sigma->antibonding_sigma

Simplified MO diagram for the σ-bonding in [Au(py)₂]⁺.

Conclusion

The electronic structure of the this compound(I) system is more complex than its simple empirical formula suggests. Experimental evidence points to the formation of the ionic salt bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻, rather than a neutral monomeric species. The electronic properties of this ionic compound are dictated by the linear coordination geometry of the gold(I) centers in both the cation and the anion. Computational chemistry provides a powerful framework for understanding the subtle bonding interactions and the nature of the frontier molecular orbitals in these species. This in-depth understanding of the electronic structure is paramount for the future design and development of novel gold(I)-based compounds for applications in catalysis and medicine. Further experimental and theoretical studies on related systems will continue to unravel the fascinating and complex world of gold chemistry.

In-Depth Technical Guide: Thermal Stability and Decomposition of Chloro(pyridine)gold(I)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of Chloro(pyridine)gold(I). While often represented by the simple formula (Py)AuCl, crystallographic studies have revealed that this compound typically exists in an ionic form, bis(pyridine)gold(I) dichloroaurate(I), with the formula [Au(py)₂]⁺[AuCl₂]⁻[1]. This structural nuance is critical for understanding its thermal behavior. This document outlines the expected decomposition stages, provides detailed experimental protocols for thermal analysis, and presents a visual representation of the decomposition pathway.

Data Presentation: Thermal Decomposition Profile

The thermal decomposition of [Au(py)₂]⁺[AuCl₂]⁻ is anticipated to proceed in a multi-step process. The initial stage likely involves the loss of the pyridine ligands, followed by the decomposition of the resulting gold(I) chloride into elemental gold. The following table summarizes the expected quantitative data from a thermogravimetric analysis (TGA).

Decomposition StageProposed ReactionTheoretical Mass Loss (%)Estimated Temperature Range (°C)
Step 1 [Au(py)₂]⁺[AuCl₂]⁻(s) → 2 py(g) + AuCl(s)28.8%150 - 250
Step 2 2 AuCl(s) → 2 Au(s) + Cl₂(g)12.9%> 250
Total 41.7%

Note: The temperature ranges are estimations based on the thermal behavior of similar metal-pyridine and gold(I) complexes. Actual values would need to be determined experimentally.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound(I), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound, identifying the decomposition stages and the thermal stability threshold.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, representative sample (typically 5-10 mg) of this compound(I) into a clean, inert TGA crucible (e.g., alumina or platinum)[2].

  • Experimental Conditions:

    • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative processes[2].

    • Temperature Program:

      • Begin with an isothermal segment at a temperature below the expected decomposition point (e.g., 30°C) for a sufficient duration to establish a stable baseline[2].

      • Increase the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where the decomposition is complete (e.g., 600°C)[2].

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to mass loss events. The onset temperature of the first mass loss step is indicative of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition, providing information on the energetics of these processes.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials.

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For this compound, hermetically sealed pans may be necessary to contain any volatile decomposition products.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (nitrogen or argon) with a controlled flow rate.

    • Temperature Program: Employ a similar temperature program as in the TGA analysis, with a constant heating rate (e.g., 10°C/min) covering the range of interest.

  • Data Analysis: The DSC thermogram will display endothermic or exothermic peaks corresponding to thermal events. Endothermic peaks may indicate melting or the energy required for decomposition, while exothermic peaks could represent crystallization or other energetic decomposition processes.

Evolved Gas Analysis (EGA)

For a more detailed investigation of the decomposition products, the TGA instrument can be coupled with a mass spectrometer (TGA-MS). This allows for the identification of the gaseous species evolved at each decomposition step[3].

Mandatory Visualization

The following diagrams illustrate the proposed thermal decomposition pathway of this compound(I) and a general workflow for its thermal analysis.

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of [Au(py)2]+[AuCl2]- A [Au(py)2]+[AuCl2]-(s) B AuCl(s) A->B Heat (Δ) - 2 Pyridine D 2 py(g) A->D C Au(s) B->C Further Heat (Δ) - 1/2 Cl2 E Cl2(g) B->E

Caption: Proposed thermal decomposition pathway of [Au(py)₂]⁺[AuCl₂]⁻.

Experimental_Workflow Experimental Workflow for Thermal Analysis A Sample Preparation (this compound(I)) B TGA Analysis (Inert Atmosphere) A->B C DSC Analysis (Inert Atmosphere) A->C D Mass vs. Temperature Data (Decomposition Steps) B->D E Heat Flow vs. Temperature Data (Endo/Exothermic Events) C->E F Data Interpretation (Stability & Decomposition Profile) D->F E->F

Caption: General experimental workflow for the thermal analysis.

References

Solubility Profile of Chloro(pyridine)gold(I) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its utility in solution-based applications. It is influenced by factors such as the chemical nature of the solute and solvent, temperature, and pressure. For organometallic compounds like Chloro(pyridine)gold(I), the polarity of the organic solvent plays a significant role in its dissolution.

Qualitative Solubility Data

Based on available literature for this compound(I) and analogous gold(I) complexes, a qualitative assessment of its solubility in common organic solvents has been compiled. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound(I) in Various Organic Solvents

Solvent ClassSolvent ExamplesQualitative Solubility
Polar Aprotic AcetonitrileSoluble
Tetrahydrofuran (THF)Soluble
AcetoneSoluble
Dimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Likely Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Alcohols MethanolSparingly Soluble
EthanolSparingly Soluble
Nonpolar n-HexaneInsoluble
TolueneSparingly Soluble
Diethyl EtherSparingly Soluble

Note: "Likely Soluble" indicates solvents in which similar polar gold(I) complexes have shown good solubility, though specific data for this compound(I) is not explicitly reported. "Sparingly Soluble" suggests that dissolution may be limited.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies can be employed. These protocols are adaptable for organometallic compounds such as this compound(I).

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining solubility.[1] It involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess of this compound(I) to the chosen organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a magnetic stirrer or shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. To avoid particulate matter, a syringe filter (e.g., 0.22 µm PTFE) can be used.

  • Solvent Evaporation and Weighing:

    • Transfer the collected aliquot to a pre-weighed, dry container (e.g., a glass vial).

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a less labor-intensive alternative to the gravimetric method, particularly for routine measurements.[2][3]

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, unsaturated solution of this compound(I) in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound(I) of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Step 1).

    • Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Calculation of Solubility:

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound(I).

Solubility_Workflow Workflow for Solubility Determination of this compound(I) start Start: Select Organic Solvent prep_sat Prepare Saturated Solution (Excess Solute, Constant T, Equilibrate) start->prep_sat separate Separate Supernatant (Centrifugation/Filtration) prep_sat->separate gravimetric Gravimetric Method separate->gravimetric  Direct Measurement uv_vis UV-Vis Method separate->uv_vis Indirect Measurement evaporate Evaporate Known Volume of Supernatant gravimetric->evaporate calibrate Generate Calibration Curve (Standard Solutions) uv_vis->calibrate weigh Weigh Dried Solute evaporate->weigh calc_grav Calculate Solubility (g/L) weigh->calc_grav end End: Quantitative Solubility Data calc_grav->end dilute Dilute Known Volume of Supernatant calibrate->dilute measure_abs Measure Absorbance at λmax dilute->measure_abs calc_uv Calculate Solubility (mol/L or g/L) measure_abs->calc_uv calc_uv->end

Caption: A logical workflow for the quantitative determination of solubility.

Conclusion

While quantitative solubility data for this compound(I) in organic solvents is not extensively documented, its qualitative behavior indicates good solubility in polar aprotic and chlorinated solvents. For applications requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable approaches. The choice of method will depend on the available instrumentation, the required accuracy, and the specific properties of the compound and solvent system. It is recommended that solubility studies be conducted under controlled temperature conditions to ensure data reproducibility.

References

A Technical Guide to the Discovery and Characterization of Novel Chloro(pyridine)gold Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of novel chloro(pyridine)gold derivatives. It is intended to serve as a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Gold complexes have a long history in medicine, with compounds like auranofin being used for the treatment of rheumatoid arthritis.[1] In recent years, there has been a resurgence of interest in gold-based compounds, particularly this compound derivatives, as potential therapeutic agents.[1][2] These complexes, featuring a gold center coordinated to one or more pyridine ligands and chloride ions, exhibit a range of promising biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4][5] The versatility of the pyridine ligand allows for extensive synthetic modification, enabling the fine-tuning of the electronic and steric properties of the resulting complexes to optimize their therapeutic potential.[6] This guide details the synthesis, structural characterization, and biological evaluation of this emerging class of metallodrugs.

Synthesis of this compound Derivatives

The synthesis of this compound complexes typically involves the reaction of a gold(III) precursor, such as tetrachloroauric acid (HAuCl₄) or its sodium salt (Na[AuCl₄]), with a substituted or unsubstituted pyridine ligand.[3][7] The reaction conditions can be modulated to yield either gold(I) or gold(III) complexes. For gold(III) adducts, the reaction is often a straightforward addition, while the synthesis of gold(I) complexes may require a reducing agent or a specific precursor.

A general workflow for the synthesis of a Gold(III) complex is outlined below.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product Isolation start1 Gold(III) Precursor (e.g., Na[AuCl4]) process1 Dissolve in Solvent (e.g., Water/Acetonitrile) start1->process1 start2 Pyridine Ligand (pyR) start2->process1 process2 Stir at Room Temperature process1->process2 end1 Filtration process2->end1 end2 Recrystallization end1->end2 product [Au(pyR)Cl3] Product end2->product

General Synthesis Workflow for [Au(pyR)Cl3] Complexes.

Structural and Spectroscopic Characterization

The definitive characterization of novel this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide crucial information about the molecular structure, bonding, and purity of the synthesized compounds.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including precise bond lengths, bond angles, and the coordination geometry around the gold center. Gold(III) complexes typically adopt a square-planar geometry.[8][9]

Table 1: Selected Crystallographic Data for Representative this compound(III) Complexes

Compound Au-N Bond Length (Å) Au-Cl (trans to N) (Å) Au-Cl (cis to N) (Å) N-Au-Cl Angle (°) Reference
[AuCl₃(2-methylpyridine)] 2.036 (avg) N/A N/A ~90 / ~180 [8][10]
[AuBr₃(2-methylpyridine)] 2.059 (avg) 2.395 (avg) 2.421 (avg) ~90 / ~180 [8][10]
[Au(pyeb)Cl₃] N/A N/A N/A N/A [3]

| [Au(ppy)Cl₂] type | 1.960(6) | 2.277(2) | N/A | 97.8(2) |[11] |

Note: Data is averaged or representative where applicable. "pyeb" = 2-(1-ethylbenzyl)pyridine; "ppy" = 2-phenylpyridine.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the coordination of the pyridine ligand to the gold center. Upon coordination, the signals of the pyridine protons and carbons typically shift downfield.[3]

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton Free Ligand (pyeb) Coordinated Ligand ([Au(pyeb)Cl₃]) Δδ Reference
H⁶ (pyridine) ~8.6 8.68 +0.08 [3]
H⁴ (pyridine) ~7.9 8.04 +0.14 [3]

| Benzylic CH | ~4.9 | 5.02 | +0.12 |[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic vibrations. The Au-Cl stretching vibrations in this compound(III) adducts are typically observed in the far-IR region, often around 350-370 cm⁻¹.[3][12]

Biological Activity and Mechanism of Action

This compound derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. Their activity is often attributed to their ability to interact with biological macromolecules, particularly proteins.

Antimicrobial and Antitumor Activity

These complexes have shown inhibitory effects against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains, and various cancer cell lines.[3][7][13]

Table 3: In Vitro Biological Activity of Selected this compound Complexes

Compound Target Organism/Cell Line Activity Metric Value Reference
dichloro(2-pyridinecarboxylate)gold(III) S. aureus Inhibition Active [13]
[Au(pyeb)Cl₃] (Au1) E. coli MIC >50 µg/mL [3]
[Au(pyeb)Cl₃] (Au1) S. aureus MIC 25 µg/mL [3]
[Au(pyeb)Cl₃] (Au1) HT29 Colon Cancer Cells Metabolic Activity Significant Reduction [3][7]
[Au(pyeb-H)Cl₂] (Au2) E. coli MIC 25 µg/mL [3]
[Au(pyeb-H)Cl₂] (Au2) S. aureus MIC 12.5 µg/mL [3]
Gold(III) (2-phenyl)pyridine Complexes HeLa Cancer Cells EC₅₀ Low µM range [14]

| [(pbi)AuCl₂] | A2780 Ovarian Carcinoma | IC₅₀ | Low µM range |[15] |

Note: MIC = Minimum Inhibitory Concentration; EC₅₀/IC₅₀ = Half-maximal (effective/inhibitory) concentration.

Proposed Mechanism of Action: Thioredoxin Reductase Inhibition

A primary molecular target for many gold complexes is the enzyme thioredoxin reductase (TrxR).[2][13] This seleno-cysteine-containing enzyme is a key component of the cellular antioxidant system. Gold(I) and Gold(III) ions are soft Lewis acids and have a high affinity for soft Lewis bases like sulfur and selenium, leading to the inhibition of enzymes like TrxR.[16] Inhibition of TrxR disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.

G Au_complex This compound Complex Cell Target Cell (Cancer or Bacterial) Au_complex->Cell Uptake TrxR Thioredoxin Reductase (TrxR) Au_complex->TrxR Inhibition Cell->TrxR ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis / Cell Death Stress->Apoptosis

Proposed Mechanism of Action via TrxR Inhibition.

Detailed Experimental Protocols

This section provides standardized methodologies for the synthesis and evaluation of this compound derivatives, based on published procedures.[3][7]

Synthesis of [Au(pyeb)Cl₃] (Au1)
  • Reagents and Solvents: 2-(1-ethylbenzyl)pyridine (pyeb), Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O), Acetonitrile, Deionized Water, Dichloromethane, Diethyl ether.

  • Procedure: a. Prepare an aqueous solution of Na[AuCl₄]·2H₂O (e.g., 0.261 mmol in 8 mL water). b. Prepare a solution of the ligand, pyeb (e.g., 0.289 mmol in 2 mL acetonitrile). c. Add the gold solution to the ligand solution. A yellow suspension will form. d. Stir the resulting suspension for 3 hours at room temperature. e. Filter the mixture under vacuum to collect the solid precipitate. f. Recrystallize the crude product from a dichloromethane/diethyl ether solvent system to yield the pure complex as a yellow solid.[7]

  • Characterization: The final product should be characterized by elemental analysis, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Determination of Minimum Inhibitory Concentration (MIC)
  • Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., S. aureus, E. coli), 96-well microtiter plates, stock solution of the gold complex in DMSO.

  • Procedure: a. Prepare a bacterial inoculum in MHB and adjust its turbidity to the 0.5 McFarland standard. b. Perform serial two-fold dilutions of the gold complex stock solution in MHB directly in the 96-well plate. c. Add the standardized bacterial suspension to each well. d. Include positive (bacteria, no compound) and negative (broth only) controls. e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This compound derivatives represent a versatile and promising class of metallodrug candidates. The ability to systematically modify the pyridine ligand allows for the generation of large chemical libraries for structure-activity relationship (SAR) studies. The data presented herein demonstrates their potent in vitro activity against both microbial pathogens and cancer cells, often through mechanisms that differ from traditional organic drugs, such as the inhibition of thioredoxin reductase.[3][16] Future research should focus on optimizing the pharmacokinetic properties of these complexes, reducing off-target toxicity, and exploring their efficacy in in vivo models. The continued development of these novel gold compounds could lead to a new generation of therapeutics to combat antimicrobial resistance and cancer.

References

In-depth Technical Guide on Theoretical Studies of Chloro(pyridine)gold Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on chloro(pyridine)gold complexes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed insights into the structural, spectroscopic, and electronic properties of these compounds.

Introduction

This compound(I), often represented by the empirical formula (Py)AuCl, is a coordination complex that has garnered interest due to the unique properties of gold(I) centers and their potential applications. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of bonding and predicting the physicochemical properties of these complexes. This guide synthesizes the available theoretical data and complements it with experimental findings to provide a holistic understanding.

A crucial aspect of this compound(I) chemistry is its structural nature. X-ray crystallography studies have revealed that compounds with the stoichiometry (Py)AuX (where X is a halogen) are often ionic in the solid state, forming salts of the type [Au(Py)₂]⁺[AuX₂]⁻[1]. In these structures, the ions can be linked by short gold-gold contacts, known as aurophilic interactions[1]. While this ionic form is prevalent in the solid state, theoretical studies often focus on the monomeric (Py)AuCl unit to understand the fundamental bonding and electronic characteristics.

Theoretical and Experimental Data Summary

The following tables summarize the key quantitative data obtained from both theoretical calculations and experimental determinations for this compound complexes and related species.

Table 1: Structural Parameters
ParameterSpeciesMethodValue
Au-N Bond Length[(3,5-dimethylpyridine)₂Au]⁺X-ray2.012(3) - 2.027(3) Å
Au-Cl Bond Length[AuCl₂]⁻X-ray(Not explicitly found for this specific anion in searches)
Au-Au Distance[Au(py)₂]⁺[AuCl₂]⁻X-ray3.249 Å, 3.416 Å
N-Au-N Angle[(3,5-dimethylpyridine)₂Au]⁺X-ray~180° (linear)
Cl-Au-Cl Angle[AuCl₂]⁻X-ray~180° (linear)

Note: Data for the specific [Au(py)₂]⁺[AuCl₂]⁻ complex is inferred from studies on closely related substituted pyridine derivatives[1]. The Au-Au distances refer to the zigzag chain formed by anion-cation interactions in the solid state[1].

Table 2: Spectroscopic and Electronic Properties (Theoretical)
PropertySpeciesMethodValue
Au-N Vibrational Freq.(Py)AuCl (monomer)DFT(Not explicitly found in searches)
Au-Cl Vibrational Freq.(Py)AuCl (monomer)DFT(Not explicitly found in searches)
HOMO Energy(Py)AuCl (monomer)DFT(Not explicitly found in searches)
LUMO Energy(Py)AuCl (monomer)DFT(Not explicitly found in searches)
HOMO-LUMO Gap(Py)AuCl (monomer)DFT(Not explicitly found in searches)

Note: While general DFT studies on gold-pyridine complexes exist, specific calculated vibrational frequencies and electronic properties for the monomeric this compound(I) were not explicitly found in the performed searches. The principles of such calculations are discussed in the methodologies section.

Experimental Protocols

Synthesis of this compound(I) Complexes

The synthesis of this compound(I) complexes, which typically result in the ionic form [Au(Py)₂]⁺[AuCl₂]⁻, can be achieved through the reaction of a gold(I) precursor with pyridine. A general protocol is as follows:

  • Precursor Preparation: A common starting material is chloro(tetrahydrothiophene)gold(I), (tht)AuCl, which is prepared from the reduction of tetrachloroauric acid (HAuCl₄) in the presence of tetrahydrothiophene.

  • Ligand Exchange Reaction: To a solution of (tht)AuCl in a suitable solvent such as dichloromethane or ethanol, two equivalents of pyridine are added.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

  • Isolation: The product, [Au(Py)₂]⁺[AuCl₂]⁻, often precipitates from the reaction mixture and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

This protocol is a generalized procedure based on the synthesis of various gold(I)-phosphine and -amine complexes. Specific conditions may vary.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

  • Crystal Growth: Suitable single crystals are grown by slow evaporation of a solvent from a saturated solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the complex. The coordination of pyridine to the gold center is expected to cause shifts in the vibrational frequencies of the pyridine ring compared to the free ligand. The Au-N and Au-Cl stretching vibrations are typically observed in the far-IR region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the presence of the pyridine ligand and provide information about its electronic environment upon coordination. The signals for the pyridine protons and carbons are expected to shift upon complexation.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the cationic part of the complex, [Au(Py)₂]⁺.

Theoretical Calculation Methodology

Theoretical studies on gold complexes are predominantly carried out using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

  • Software: Common software packages for these calculations include Gaussian, ORCA, and VASP.

  • Functional and Basis Set: A popular choice of functional is B3LYP. For the gold atom, a relativistic effective core potential (ECP) such as LANL2DZ is used to account for relativistic effects, along with a suitable basis set for the valence electrons. For lighter atoms like C, H, N, and Cl, Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets are commonly employed.

  • Geometry Optimization: The molecular geometry of the complex is optimized to find the lowest energy structure.

  • Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide theoretical IR and Raman spectra.

  • Electronic Structure Analysis: The energies and compositions of the molecular orbitals (e.g., HOMO and LUMO) are calculated to understand the electronic transitions and reactivity of the complex. Natural Bond Orbital (NBO) analysis can provide insights into the nature of the gold-ligand bonds.

Visualizations

The following diagrams illustrate key conceptual frameworks in the study of this compound complexes.

Synthesis_Workflow Start HAuCl₄ Precursor (tht)AuCl Start->Precursor Reduction with tht Product [Au(Py)₂]⁺[AuCl₂]⁻ Precursor->Product Ligand Exchange Pyridine Pyridine (2 eq.) Pyridine->Product

Caption: Synthetic pathway for this compound(I) complexes.

Structural_Relationship cluster_monomer Theoretical Monomer cluster_ionic Solid-State Structure Monomer (Py)AuCl Cation [Au(Py)₂]⁺ Monomer->Cation Disproportionation/ Reaction with Pyridine Anion [AuCl₂]⁻ Monomer->Anion Disproportionation/ Reaction with Cl⁻

Caption: Relationship between the theoretical monomer and the ionic solid-state form.

DFT_Workflow Input Initial Structure ((Py)AuCl) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Electronic Electronic Structure (HOMO/LUMO, NBO) Opt->Electronic Output_Geom Optimized Geometry (Bond Lengths, Angles) Opt->Output_Geom Output_Vib Vibrational Spectra (IR, Raman) Freq->Output_Vib Output_Elec Electronic Properties Electronic->Output_Elec

Caption: Typical workflow for DFT calculations on this compound(I).

Conclusion

The study of this compound complexes reveals a fascinating interplay between their monomeric theoretical representation and their ionic nature in the solid state. While experimental techniques provide invaluable data on the bulk and crystalline properties, theoretical calculations are essential for a detailed understanding of the bonding, electronic structure, and reactivity at the molecular level. This guide has summarized the key theoretical and experimental aspects, providing a foundation for further research and development in the application of these and related gold complexes in catalysis and medicinal chemistry. Future work should focus on obtaining more detailed theoretical data for the monomeric (Py)AuCl species to provide a more complete picture and to bridge the gap between theoretical models and experimental observations.

References

An In-depth Technical Guide on the Redox Properties of Chloro(pyridine)gold Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of chloro(pyridine)gold complexes. It delves into their synthesis, electrochemical behavior, and the mechanisms of their redox reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. This document is intended to be a valuable resource for researchers and professionals in the fields of inorganic chemistry, medicinal chemistry, and drug development who are interested in the potential of gold-based compounds.

Introduction

Gold complexes have emerged as a fascinating class of compounds with diverse applications, ranging from catalysis to medicine. The unique redox chemistry of gold, cycling between the Au(I) and Au(III) oxidation states, is central to many of these applications. This compound(I) complexes, in particular, serve as fundamental building blocks and model systems for understanding the electronic and steric effects that govern the redox behavior of gold. The ability to tune the redox potential of these complexes through substitution on the pyridine ligand makes them attractive candidates for the rational design of new catalysts and therapeutic agents. This guide will explore the synthesis of these complexes, the electrochemical techniques used to characterize their redox properties, and the mechanistic details of their oxidative addition and reductive elimination reactions.

Synthesis of this compound(I) Complexes

The synthesis of this compound(I) complexes and their substituted analogues is typically achieved through the reaction of a gold(I) precursor, such as chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]), with the desired pyridine ligand. The labile tetrahydrothiophene (tht) ligand is readily displaced by the pyridine, yielding the target complex.

General Experimental Protocol for the Synthesis of Chloro(4-substituted-pyridine)gold(I) Complexes

This protocol is a generalized procedure based on established synthetic methods.

Materials:

  • Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])

  • Substituted pyridine (e.g., pyridine, 4-aminopyridine, 4-cyanopyridine)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether or pentane

Procedure:

  • In a clean, dry flask, dissolve chloro(tetrahydrothiophene)gold(I) (1.0 mmol) in dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the desired substituted pyridine (1.0 mmol) in dichloromethane (10 mL).

  • Slowly add the pyridine solution to the stirred solution of [AuCl(tht)] at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, reduce the volume of the solvent in vacuo.

  • Add diethyl ether or pentane to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether or pentane, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Characterization of the synthesized complexes should be performed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.

Redox Properties and Electrochemistry

The redox behavior of this compound complexes is dominated by the Au(I)/Au(III) couple. Cyclic voltammetry (CV) is a powerful technique to investigate these redox processes, providing information on the redox potentials and the reversibility of the electron transfer reactions.

General Experimental Protocol for Cyclic Voltammetry

Instrumentation and Materials:

  • Potentiostat with a three-electrode setup

  • Working electrode: Glassy carbon or platinum electrode

  • Reference electrode: Ag/AgCl or saturated calomel electrode (SCE)

  • Counter electrode: Platinum wire or gauze

  • Electrochemical cell

  • Solvent: Acetonitrile or dichloromethane (spectroscopic grade)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)

  • Analyte: this compound(I) complex (typically 1-5 mM)

  • Internal standard: Ferrocene/ferrocenium (Fc/Fc⁺) couple

Procedure:

  • Prepare a solution of the supporting electrolyte (0.1 M) in the chosen solvent.

  • Add the this compound(I) complex to the electrolyte solution to the desired concentration.

  • If using an internal standard, add ferrocene to the solution.

  • Deoxygenate the solution by bubbling with a stream of inert gas (e.g., argon or nitrogen) for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a sufficiently positive potential to observe the oxidation of the Au(I) complex, and then reversing the scan to a negative potential.

  • Record the voltammogram of the Fc/Fc⁺ couple in the same solution to use as an internal reference for potential measurements.

  • Analyze the resulting voltammogram to determine the anodic peak potential (Epa) for the Au(I) → Au(III) oxidation and the cathodic peak potential (Epc) for the reverse reduction, if observed.

Influence of Pyridine Substituents on Redox Potential

The electronic properties of the substituent on the pyridine ring have a significant impact on the redox potential of the gold center. Electron-donating groups (EDGs) on the pyridine ligand increase the electron density at the gold center, making the Au(I) complex easier to oxidize and thus shifting the oxidation potential to less positive values. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the gold center, making oxidation more difficult and shifting the oxidation potential to more positive values.

This relationship can be quantified by correlating the redox potentials with the Hammett parameters (σ) of the substituents. A linear relationship is often observed, demonstrating the predictable nature of these electronic effects.

Table 1: Expected Trends in Redox Potentials of Chloro(4-substituted-pyridine)gold(I) Complexes

Substituent (X) at 4-positionHammett Parameter (σp)Expected Effect on Epa (Au(I)/Au(III))
-NH₂-0.66Significant shift to less positive potential
-OCH₃-0.27Shift to less positive potential
-CH₃-0.17Slight shift to less positive potential
-H0.00Reference
-Cl+0.23Shift to more positive potential
-CN+0.66Significant shift to more positive potential

Note: The actual redox potential values are dependent on the specific experimental conditions (solvent, electrolyte, etc.). This table illustrates the expected relative trends.

Mechanisms of Redox Reactions

The redox chemistry of this compound complexes involves two fundamental processes: oxidative addition and reductive elimination.

Oxidative Addition

Oxidative addition is the process by which the gold(I) center is oxidized to gold(III) with the concomitant addition of two new ligands. For this compound(I), this can be initiated by reaction with an oxidizing agent, such as a halogen (e.g., Cl₂).

Reaction: [Au¹Cl(py)] + Cl₂ → [Au³Cl₃(py)]

The mechanism of oxidative addition can proceed through different pathways, including a concerted mechanism or a stepwise ionic or radical mechanism, depending on the nature of the gold complex and the oxidizing agent.

Oxidative_Addition AuI [Au'Cl(py)] TS Transition State AuI->TS + Cl₂ AuIII [Au'''Cl₃(py)] TS->AuIII caption Oxidative Addition Pathway Reductive_Elimination AuIII [Au'''Cl₃(py)] TS Transition State AuIII->TS AuI [Au'Cl(py)] TS->AuI Product Cl₂ TS->Product caption Reductive Elimination Pathway Drug_Development_Logic cluster_0 Drug Design and Administration cluster_1 Cellular Environment cluster_2 Therapeutic Action Stable Au(I) Complex Stable [Au'Cl(py-R)] in Bloodstream Tumor Cell Tumor Cell (Oxidative Stress) Stable Au(I) Complex->Tumor Cell Uptake Cytotoxic Au(III) Species Cytotoxic [Au'''Cl₃(py-R)] Tumor Cell->Cytotoxic Au(III) Species Oxidation Apoptosis Cell Death (Apoptosis) Cytotoxic Au(III) Species->Apoptosis Induces caption Redox-activated Drug Delivery

Methodological & Application

Chloro(pyridine)gold(I) as a Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(pyridine)gold(I) is a versatile and efficient catalyst in a variety of organic transformations. Its ability to act as a soft π-acid allows for the activation of alkynes, allenes, and alkenes towards nucleophilic attack under mild reaction conditions. This reactivity profile has made it a valuable tool in the synthesis of complex molecular architectures, including heterocycles and carbocycles, which are often key scaffolds in pharmaceutical agents. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into its catalytic mechanism.

Applications in Organic Synthesis

This compound(I) and its derivatives have demonstrated significant catalytic activity in a range of organic reactions. The pyridine ligand can modulate the electronic properties and stability of the gold(I) center, influencing its catalytic efficacy. Key application areas include:

  • Cyclization and Cycloisomerization Reactions: Gold(I) catalysts excel at promoting intramolecular reactions of enynes and other unsaturated systems to form various ring structures.

  • Nucleophilic Addition to Alkynes: The catalyst activates the carbon-carbon triple bond, facilitating the addition of a wide range of nucleophiles, including water (hydration), alcohols (hydroalkoxylation), and amines (hydroamination).

  • Hydroarylation: this compound(I) can catalyze the addition of C-H bonds of arenes across carbon-carbon multiple bonds.

Data Presentation: Catalytic Efficiency

The following tables summarize the quantitative data for representative reactions catalyzed by pyridine-ligated gold complexes, showcasing the catalyst's efficiency under various conditions.

Table 1: Gold-Catalyzed Cyclopropanation of Styrene with Propargyl Ester [1][2]

CatalystLoading (mol%)Time (h)Conversion (%)
[(pyridine)₂Au(III)]Cl51100
[(2,6-lutidine)₂Au(III)]Cl52410
[(pyridine-2-carboxylate)Au(III)]5240
[(2-H)-Au(I)]BF₄55100

Reaction conditions: Styrene (0.5 mmol), propargyl ester (0.25 mmol), catalyst (5 mol%) in CDCl₃ at 25 °C.[1][2]

Table 2: Gold-Catalyzed Intermolecular Hydroarylation of Alkynes with Indoles [3]

AlkeneCatalyst Loading (mol%)Time (h)Yield (%)
Styrene2195
4-Methylstyrene2192
4-Chlorostyrene2385
1-Octene21290 (MW)

Reaction conditions: Indole (0.5 mmol), alkene (1.0 mmol), [(PPh₃)AuCl]/AgOTf (2 mol%) in toluene at 85 °C. MW = Microwave irradiation.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound(I)

This protocol describes the synthesis of the this compound(I) catalyst from a gold(III) precursor.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Pyridine

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve tetrachloroauric(III) acid in methanol.

  • To this solution, add two equivalents of pyridine. An immediate precipitate should form.[1][2]

  • Stir the reaction mixture at room temperature for 1 hour.

  • Collect the precipitate by filtration.

  • Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the resulting white to off-white solid under vacuum to yield this compound(I).

Protocol 2: Intramolecular Hydroarylation of an Alkyne

This protocol details a typical procedure for a gold-catalyzed intramolecular hydroarylation reaction to synthesize a cyclic compound.

Materials:

  • Substrate (e.g., an ortho-alkynylbiaryl)

  • This compound(I)

  • Silver salt (e.g., AgSbF₆ or AgOTf) - as a halide scavenger to generate the active cationic gold species.

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkyne substrate in the anhydrous solvent.

  • In a separate vial, weigh the this compound(I) catalyst (typically 1-5 mol%) and the silver salt activator (1-5 mol%).

  • Add a small amount of the anhydrous solvent to the catalyst/activator mixture and stir for a few minutes to allow for the in-situ generation of the active cationic gold catalyst.

  • Transfer the activated catalyst solution to the flask containing the substrate via syringe.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the substrate) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclized product.

Catalytic Mechanism and Visualization

The catalytic cycle of gold(I)-catalyzed nucleophilic addition to alkynes generally proceeds through the following key steps:

  • Ligand Exchange/Activation: The precatalyst, this compound(I), is activated by a halide scavenger (e.g., a silver salt) to generate a highly electrophilic cationic gold(I) species. The pyridine ligand remains coordinated to the gold center.

  • Alkyne Coordination: The unsaturated C-C triple bond of the substrate coordinates to the cationic gold(I) center, forming a π-complex. This coordination activates the alkyne towards nucleophilic attack by rendering it more electrophilic.

  • Nucleophilic Attack: A nucleophile (either from another molecule in an intermolecular reaction or from the same molecule in an intramolecular reaction) attacks the activated alkyne. This attack typically occurs in an anti fashion with respect to the gold catalyst.

  • Protodeauration/Regeneration: The resulting vinyl-gold intermediate undergoes protodeauration, where a proton is transferred to the carbon atom previously bonded to gold, releasing the product and regenerating the active cationic gold(I) catalyst, which can then enter a new catalytic cycle.

Catalytic Cycle for Intramolecular Hydroarylation

Catalytic_Cycle Precatalyst [Au(py)Cl] Active_Catalyst [Au(py)]+ Precatalyst->Active_Catalyst - Cl- Pi_Complex Au(I)-Alkyne π-Complex Active_Catalyst->Pi_Complex Substrate Alkyne Substrate Substrate->Pi_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack Pi_Complex->Nucleophilic_Attack Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration + H+ Protodeauration->Active_Catalyst - H+ Product Cyclized Product Protodeauration->Product

Caption: Catalytic cycle of this compound(I) in intramolecular hydroarylation.

Experimental Workflow for a Catalyzed Reaction

Experimental_Workflow Start Start Setup Prepare Reactants (Substrate, Solvent) Start->Setup Reaction Combine and React (Inert Atmosphere, Temp Control) Setup->Reaction Catalyst_Prep Activate Catalyst ([Au(py)Cl] + Ag salt) Catalyst_Prep->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification End End (Isolated Product) Purification->End

Caption: General experimental workflow for a gold-catalyzed organic reaction.

References

Application Notes and Protocols: Chloro(pyridine)gold(I) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Chloro(pyridine)gold(I), a promising gold(I) complex with potential as an anticancer agent. The document details its mechanism of action, protocols for its synthesis and biological evaluation, and presents key data in a structured format for easy interpretation.

Introduction

Gold(I) complexes have emerged as a significant class of potential anticancer compounds, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[1] this compound(I) is a representative member of this class, characterized by a linear geometry with a gold(I) center coordinated to a pyridine and a chloride ligand. Its therapeutic potential primarily stems from its ability to inhibit the thioredoxin reductase (TrxR) enzyme, a key regulator of cellular redox homeostasis.[2][3] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancer cells.[3][4]

Mechanism of Action

The primary molecular target of this compound(I) is the seleno-cysteine residue in the active site of thioredoxin reductase (TrxR).[5][6] The gold(I) center has a high affinity for selenium, leading to the formation of a covalent bond and subsequent irreversible inhibition of the enzyme.[5]

The inhibition of TrxR disrupts the thioredoxin system, which is crucial for maintaining a reducing intracellular environment. This disruption leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress.[4][7] Elevated ROS levels damage cellular components, including lipids, proteins, and DNA, and trigger the intrinsic pathway of apoptosis.[8][9] This process involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of a caspase cascade, ultimately leading to programmed cell death.[10][11][12]

G CPG This compound(I) TrxR Thioredoxin Reductase (TrxR) (Active) CPG->TrxR Inhibition TrxR_Inhibited Thioredoxin Reductase (TrxR) (Inhibited) ROS Increased Reactive Oxygen Species (ROS) TrxR_Inhibited->ROS Leads to Mito Mitochondrial Dysfunction ROS->Mito Induces MMP Loss of Mitochondrial Membrane Potential Mito->MMP Results in CytC Cytochrome c Release MMP->CytC Triggers Caspases Caspase Activation (Caspase-9, Caspase-3) CytC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G cluster_0 Step 1: Formation of Intermediate cluster_1 Step 2: Ligand Exchange HAuCl4 HAuCl₄ AuCl_THT [AuCl(THT)] HAuCl4->AuCl_THT THT Tetrahydrothiophene (THT) THT->AuCl_THT CPG This compound(I) AuCl_THT->CPG Pyridine Pyridine Pyridine->CPG G cluster_0 Cell Preparation & Treatment cluster_1 Staining Protocol cluster_2 Data Acquisition cluster_3 Data Analysis start Cancer Cells treatment Treat with This compound(I) start->treatment harvest Harvest Cells treatment->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow live Live Cells (Annexin V-, PI-) flow->live early_apoptosis Early Apoptosis (Annexin V+, PI-) flow->early_apoptosis late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) flow->late_apoptosis

References

Application Notes and Protocols: Chloro(pyridine)gold(I) as a Precursor for Gold Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have garnered significant attention in the biomedical field, particularly in drug delivery, owing to their unique physicochemical properties. These include high surface area-to-volume ratio, surface plasmon resonance (SPR), biocompatibility, and ease of surface functionalization.[1] AuNPs can be engineered to carry and deliver a variety of therapeutic agents, including small molecule drugs and large biomolecules, to specific targets within the body, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[2][3] The properties and performance of AuNPs are highly dependent on their size, shape, and surface chemistry, which are in turn influenced by the synthesis method and the precursors used.[1]

Traditionally, the synthesis of AuNPs has predominantly relied on the reduction of gold(III) salts, most commonly chloroauric acid (HAuCl₄).[4] However, the exploration of alternative precursors is a burgeoning area of research aimed at achieving finer control over nanoparticle characteristics and introducing novel functionalities. This document focuses on the potential use of a gold(I) precursor, Chloro(pyridine)gold(I) (AuCl(py)), for the synthesis of gold nanoparticles tailored for drug delivery applications. While less common than Au(III) precursors, Au(I) compounds offer alternative reaction pathways that could lead to nanoparticles with distinct surface properties and functionalities.

Synthesis of Gold Nanoparticles from this compound(I): A Proposed Protocol

Direct and established protocols for the synthesis of gold nanoparticles from this compound(I) are not widely reported in scientific literature. However, based on the known reactivity of similar gold(I) complexes, a feasible synthesis approach involves the thermal decomposition of the precursor in a high-boiling point solvent, coupled with the use of a stabilizing agent to control particle growth and prevent aggregation. Research on other gold(I) halides, such as AuCl and AuBr, has shown that they can be decomposed in the presence of alkylamines to form gold nanoparticles without the need for a strong reducing agent.[5][6]

Proposed Synthesis Protocol: Thermal Decomposition Method

This proposed protocol is based on the principles of thermal decomposition of organometallic precursors.

Materials:

  • This compound(I) (AuCl(py))

  • Oleylamine (stabilizing agent)

  • 1-Octadecene (high-boiling point solvent)

  • Ethanol (for purification)

  • Chloroform (for dispersion)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Thermocouple

  • Heating mantle with magnetic stirrer

  • Schlenk line for inert atmosphere (optional, but recommended)

  • Centrifuge

  • Sonicator

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a condenser and a thermocouple, dissolve this compound(I) (e.g., 0.1 mmol) and oleylamine (e.g., 1 mmol) in 1-octadecene (e.g., 20 mL).

  • Degassing (Optional but Recommended): To ensure a controlled reaction environment, the mixture can be degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Thermal Decomposition: Heat the mixture to a specific temperature (e.g., 120-180 °C) under vigorous stirring. The reaction temperature will be a critical parameter to control the size of the resulting nanoparticles. The solution color is expected to change, indicating the formation of gold nanoparticles. The reaction can be monitored by taking small aliquots and analyzing them using UV-Vis spectroscopy.

  • Reaction Termination and Cooling: Once the desired nanoparticle formation is achieved (indicated by a stable surface plasmon resonance peak in the UV-Vis spectrum), stop heating and allow the reaction mixture to cool down to room temperature.

  • Purification: Add an excess of ethanol to the cooled solution to precipitate the gold nanoparticles.

  • Centrifugation: Centrifuge the mixture to pellet the gold nanoparticles. Discard the supernatant.

  • Washing: Re-disperse the nanoparticle pellet in a small amount of chloroform or a similar solvent and repeat the precipitation and centrifugation steps with ethanol at least two more times to remove excess oleylamine and 1-octadecene.

  • Final Product: After the final wash, dry the gold nanoparticle pellet under vacuum and store it for further characterization and use. The purified nanoparticles can be re-dispersed in various organic solvents.

Characterization of Gold Nanoparticles

Thorough characterization is essential to ensure the quality, reproducibility, and suitability of the synthesized gold nanoparticles for drug delivery applications. The following are key characterization techniques and representative data, which, in the absence of specific data for AuNPs from this compound(I), are based on well-characterized AuNPs of similar size synthesized from conventional precursors.

Table 1: Representative Physicochemical Properties of Gold Nanoparticles

ParameterMethodTypical ValueSignificance in Drug Delivery
Core Size (Diameter) Transmission Electron Microscopy (TEM)10 - 20 nmInfluences biodistribution, cellular uptake, and clearance.
Hydrodynamic Diameter Dynamic Light Scattering (DLS)15 - 30 nmReflects the effective size in biological media, including the ligand shell.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the nanoparticle population.
Surface Plasmon Resonance (λmax) UV-Visible Spectroscopy520 - 530 nmConfirms the formation of spherical gold nanoparticles and their stability.
Zeta Potential Dynamic Light Scattering (DLS)-30 mV to +30 mV (depending on surface functionalization)Indicates surface charge and colloidal stability.
Morphology Transmission Electron Microscopy (TEM)SphericalAffects cellular uptake and in vivo behavior.

Drug Loading and Release

Gold nanoparticles can be loaded with therapeutic agents through various mechanisms, including covalent conjugation, electrostatic interaction, and physical adsorption.[3] The choice of loading strategy depends on the properties of the drug and the desired release profile.

Table 2: Representative Drug Loading and Release Characteristics

DrugLoading MethodLoading Efficiency (%)Release TriggerRelease Profile
Doxorubicin Covalent (pH-sensitive linker)85-95%Low pH (tumor microenvironment)Sustained release over 24-48 hours
Cisplatin Covalent (thiol linker)70-85%Glutathione (intracellular)Triggered release in high GSH environment
siRNA Electrostatic (with cationic coating)> 95%Endosomal escapeRelease upon cellular uptake

Experimental Protocol: Loading of Doxorubicin onto Gold Nanoparticles

This protocol describes a general method for conjugating the anticancer drug Doxorubicin (DOX) to the surface of gold nanoparticles via a pH-sensitive hydrazone linker.

Materials:

  • Synthesized and purified gold nanoparticles

  • Doxorubicin hydrochloride

  • Hydrazine hydrate

  • Succinimidyl 3-(2-pyridyldithio)propionate (SPDP)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Functionalization of Gold Nanoparticles: Functionalize the surface of the gold nanoparticles with a carboxyl-terminated ligand (e.g., by ligand exchange with mercaptoundecanoic acid).

  • Activation of Carboxyl Groups: Activate the carboxyl groups on the nanoparticle surface using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Hydrazide Modification: React the activated nanoparticles with hydrazine hydrate to introduce hydrazide groups onto the surface.

  • Doxorubicin Conjugation: React the hydrazide-functionalized nanoparticles with doxorubicin. The ketone group of doxorubicin will react with the hydrazide group on the nanoparticles to form a pH-sensitive hydrazone bond.

  • Purification: Purify the doxorubicin-loaded nanoparticles by repeated centrifugation and washing with PBS to remove any unconjugated drug.

  • Quantification of Drug Loading: Determine the amount of doxorubicin loaded onto the nanoparticles using UV-Vis spectroscopy by measuring the absorbance of the supernatant before and after loading.

Visualization of Experimental Workflows and Signaling Pathways

Diagram 1: Synthesis and Drug Loading Workflow

Synthesis_Drug_Loading cluster_synthesis Nanoparticle Synthesis cluster_drug_loading Drug Loading s1 This compound(I) + Stabilizer + Solvent s2 Thermal Decomposition s1->s2 s3 Purification (Centrifugation/Washing) s2->s3 s4 Characterized Gold Nanoparticles s3->s4 d1 Gold Nanoparticles s4->d1 d2 Surface Functionalization d1->d2 d3 Drug Conjugation (e.g., Doxorubicin) d2->d3 d4 Purification d3->d4 d5 Drug-Loaded Nanoparticles d4->d5

Caption: Workflow for the synthesis of gold nanoparticles from this compound(I) and subsequent drug loading.

Diagram 2: Targeted Drug Delivery and Cellular Uptake

Targeted_Delivery NP Drug-Loaded AuNP Targeting Targeting Ligand (e.g., Antibody, Peptide) NP->Targeting Functionalization TargetedNP Targeted Drug-Loaded AuNP Targeting->TargetedNP Bloodstream Systemic Circulation TargetedNP->Bloodstream Administration Tumor Tumor Microenvironment Bloodstream->Tumor EPR Effect CancerCell Cancer Cell Tumor->CancerCell Active Targeting Endocytosis Endocytosis CancerCell->Endocytosis Cellular Uptake DrugRelease Drug Release (e.g., low pH, enzymes) Endocytosis->DrugRelease Apoptosis Apoptosis DrugRelease->Apoptosis Therapeutic Effect

References

Chloro(pyridine)gold(I) in Homogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chloro(pyridine)gold(I), a versatile and efficient catalyst in homogeneous catalysis. This catalyst has demonstrated significant utility in a range of organic transformations, particularly in the activation of alkynes and allenes towards nucleophilic attack. Its stability, ease of handling, and catalytic activity make it a valuable tool in synthetic chemistry and drug development.

Overview of Catalytic Applications

This compound(I) is primarily used as a pre-catalyst that, upon activation, generates a highly electrophilic cationic gold(I) species. This active catalyst excels in promoting a variety of chemical reactions, including:

  • Hydroarylation of Alkynes: The addition of arenes to alkynes is a powerful method for the formation of carbon-carbon bonds. Gold(I) catalysts, including this compound(I), facilitate this transformation under mild conditions, offering a direct route to substituted alkenes.

  • Cyclization Reactions: Intramolecular reactions, such as the cyclization of enynes and allenols, are efficiently catalyzed by gold(I) complexes. These reactions are instrumental in the synthesis of complex carbocyclic and heterocyclic scaffolds found in many natural products and pharmaceutical agents.

  • Meyer-Schuster Rearrangement: This classic rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds can be effectively catalyzed by gold(I) complexes, providing a valuable alternative to traditional acid-catalyzed methods.

The following sections provide detailed protocols for the synthesis of the catalyst and its application in a key transformation.

Synthesis of this compound(I)

A standard method for the synthesis of this compound(I) involves the displacement of a labile ligand from a gold(I) precursor with pyridine. A common and effective precursor is chloro(tetrahydrothiophene)gold(I).

Experimental Protocol: Synthesis of this compound(I)

Materials:

  • Chloro(tetrahydrothiophene)gold(I) [AuCl(THT)]

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chloro(tetrahydrothiophene)gold(I) (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add a stoichiometric amount of pyridine (1.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, reduce the volume of the solvent under vacuum.

  • Precipitate the product by the slow addition of anhydrous diethyl ether.

  • Collect the resulting white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The product, this compound(I), should be stored under an inert atmosphere to prevent decomposition.

Application in Homogeneous Catalysis: Hydroarylation of Alkynes

The intermolecular hydroarylation of alkynes with electron-rich arenes is a hallmark application of gold(I) catalysis. This compound(I) can be used as a pre-catalyst in this reaction, typically in the presence of a silver salt co-catalyst to abstract the chloride ligand and generate the active cationic gold catalyst.

Experimental Protocol: Gold-Catalyzed Hydroarylation of an Alkyne

Materials:

  • This compound(I) [AuCl(py)]

  • Silver hexafluoroantimonate (AgSbF₆)

  • Alkyne (e.g., phenylacetylene)

  • Arene (e.g., mesitylene)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound(I) (0.025 mmol, 2.5 mol%) and silver hexafluoroantimonate (0.025 mmol, 2.5 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and stir the suspension for 10-15 minutes at room temperature.

  • Add the arene (e.g., mesitylene, 1.2 mmol, 1.2 eq) to the mixture.

  • Finally, add the alkyne (e.g., phenylacetylene, 1.0 mmol, 1.0 eq) to initiate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data for Gold-Catalyzed Hydroarylation

The efficiency of gold-catalyzed hydroarylation reactions is influenced by the choice of catalyst, co-catalyst, solvent, and substrates. Below is a table summarizing representative data for this type of transformation.

Catalyst SystemAlkyneAreneSolventTemp. (°C)Time (h)Yield (%)Reference
AuCl(PPh₃)/AgSbF₆PhenylacetyleneMesityleneDCMRT195[1]
AuCl₃/AgSbF₆PhenylacetyleneBenzeneNitromethane50288[1]
[AuCl(py)]/AgSbF₆Ethyl propiolateMesityleneIonic Liquid4022>95[2]

Visualizations

Experimental Workflow for Catalyst Synthesis

G Synthesis of this compound(I) cluster_start Starting Materials cluster_procedure Procedure cluster_product Product start1 AuCl(THT) dissolve Dissolve AuCl(THT) in anhydrous DCM start1->dissolve start2 Pyridine add_py Add Pyridine start2->add_py dissolve->add_py stir Stir at RT add_py->stir concentrate Concentrate in vacuo stir->concentrate precipitate Precipitate with diethyl ether concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry product This compound(I) filter_dry->product

Caption: Workflow for the synthesis of this compound(I).

Catalytic Cycle for Hydroarylation

G Catalytic Cycle for Gold-Catalyzed Hydroarylation catalyst [Au(py)Cl] active_catalyst [Au(py)]+ catalyst->active_catalyst - AgCl + AgSbF6 alkyne_complex Alkyne-Gold Complex active_catalyst->alkyne_complex + Alkyne vinyl_gold Vinyl-Gold Intermediate alkyne_complex->vinyl_gold + Arene vinyl_gold->active_catalyst - H+ product Hydroarylation Product vinyl_gold->product Protodeauration

Caption: Proposed catalytic cycle for the hydroarylation of alkynes.

References

Application Note: Analytical Techniques for the Characterization of Chloro(pyridine)gold Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold complexes, particularly those containing pyridine ligands, are of significant interest in fields ranging from catalysis to medicinal chemistry. Chloro(pyridine)gold can exist in two primary oxidation states: gold(I) and gold(III). The gold(I) complex, this compound(I), often exists as the ionic species bis(pyridine)gold(I) dichloroaurate(I), [Au(py)₂]⁺[AuCl₂]⁻.[1] The gold(III) complex is known as trithis compound(III), [AuCl₃(py)]. Accurate and thorough characterization of these complexes is crucial to understanding their structure, purity, and reactivity, which in turn governs their application. This document outlines key analytical techniques and detailed protocols for the comprehensive characterization of these this compound species.

Analytical Techniques & Data Presentation

A multi-technique approach is essential for the unambiguous characterization of this compound complexes. The following sections detail the application of X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis, along with representative data.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.

Key Quantitative Data:

Table 1: Selected Crystallographic Data for this compound(I) and Related Complexes.

Parameter Value Reference Complex
Au-N Bond Length 2.012 (3) - 2.027 (3) Å [Au(2-methylpyridine)₂]⁺[AuBr₂]⁻
Au-Cl Bond Length Varies (not specified) [Au(py)₂]⁺[AuCl₂]⁻
Au···Au Contact 3.249 Å, 3.416 Å [Au(py)₂]⁺[AuCl₂]⁻

| N-Au-N Angle | ~180° (linear) | [Au(pyridine)₂]⁺ complexes |

Data synthesized from related structures as detailed in the cited literature.[1]

Table 2: Selected Crystallographic Data for Trithis compound(III) and Related Complexes.

Parameter Value Reference Complex
Au-N Bond Length 2.036 Å (avg.) LAuCl₃ type
Au-Cl (trans to N) Varies LAuCl₃ type
Au-Cl (cis to N) Varies LAuCl₃ type

| Coordination Geometry | Square-planar | LAuCl₃ type |

Data synthesized from related structures as detailed in the cited literature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR are used to characterize the pyridine ligand, while ¹⁵N NMR can provide insights into the gold-nitrogen bond.

Key Quantitative Data:

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Coordinated Pyridine.

Proton Free Pyridine (CDCl₃) Coordinated Pyridine (CDCl₃)
H-2, H-6 (ortho) ~8.6 Shifted downfield upon coordination
H-4 (para) ~7.8 Shifted downfield upon coordination

| H-3, H-5 (meta) | ~7.4 | Shifted downfield upon coordination |

Note: The exact chemical shifts for this compound are not explicitly detailed in the provided search results, but a downfield shift of pyridine proton signals upon coordination to a metal is a general and expected trend.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation patterns. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

Key Quantitative Data:

Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound Species.

Species Formula Expected m/z [M]⁺ or [M-Cl]⁺
[Au(py)₂]⁺ [C₁₀H₁₀AuN₂]⁺ 355.06
[Au(CQ)Cl] C₁₈H₂₆N₃Cl₂Au 552.21 [M+H]⁺

| [Au(C₆F₅)(terpy)]⁺ | [C₂₁H₁₁AuF₅N₃]⁺ | 597 |

Data for related gold-pyridine complexes are provided for reference.[5][6] The exact m/z will depend on the specific ionization and fragmentation.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula.

Key Quantitative Data:

Table 5: Theoretical Elemental Composition.

Complex Formula %C %H %N
[Au(py)₂]⁺[AuCl₂]⁻ C₁₀H₁₀Au₂Cl₂N₂ 19.03 1.60 4.44

| [AuCl₃(py)] | C₅H₅AuCl₃N | 15.71 | 1.32 | 3.66 |

Theoretical values are calculated based on the chemical formulas.

Experimental Protocols

Protocol 1: Synthesis of Trithis compound(III)

This protocol is adapted from general procedures for the synthesis of gold(III) halide complexes with pyridine-based ligands.

  • Dissolution : Dissolve hydrogen tetrachloroaurate(III) trihydrate (H[AuCl₄]·3H₂O) in a minimal amount of ethanol.

  • Ligand Addition : In a separate flask, dissolve an equimolar amount of pyridine in ethanol.

  • Reaction : Slowly add the pyridine solution to the stirring solution of the gold salt at room temperature.

  • Precipitation : A precipitate should form upon addition. Continue stirring for 2-4 hours.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the product with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Drying : Dry the final product under vacuum.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation : Dissolve 5-10 mg of the this compound complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • ¹H NMR : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR : Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Processing : Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts should be referenced to the residual solvent peak.

Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Sample Preparation : Prepare a dilute solution of the complex (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion : Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the species of interest. Scan a mass range that encompasses the expected molecular ion.

  • Analysis : Compare the experimental m/z value of the most intense peak in the isotopic cluster with the theoretical value calculated for the expected molecular formula. The high resolution allows for confirmation of the elemental composition.

Visualizations

analytical_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms xrd X-ray Crystallography synthesis->xrd ea Elemental Analysis synthesis->ea structure Structural Elucidation nmr->structure formula Formula Confirmation ms->formula xrd->structure ea->formula purity Purity Assessment structure->purity formula->purity

Caption: Workflow for the synthesis and characterization of this compound.

logical_relationship cluster_spectroscopy Spectroscopic Analysis cluster_solid_state Solid-State Analysis compound This compound Complex nmr NMR (Solution Structure) compound->nmr in solution ms Mass Spec (Molecular Weight) compound->ms ionized xrd X-ray Diffraction (Crystal Structure) compound->xrd as crystal ea Elemental Analysis (Composition) compound->ea as bulk solid

Caption: Relationship between the physical state and analytical technique.

References

Application Notes and Protocols: Chloro(pyridine)gold(I) in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of chloro(pyridine)gold(I) as a catalyst in the synthesis of valuable heterocyclic compounds. The protocols outlined below are based on established gold-catalyzed methodologies and can be adapted for use with this compound(I), often in conjunction with a silver salt co-catalyst to generate the highly active cationic gold(I) species.

Synthesis of 2,5-Disubstituted Oxazoles

The gold-catalyzed reaction of terminal alkynes and nitriles offers an efficient route to 2,5-disubstituted oxazoles, which are important structural motifs in many biologically active compounds. This method provides a milder and safer alternative to traditional methods that may require harsh conditions or hazardous reagents.

General Reaction Scheme:

A terminal alkyne reacts with a nitrile in the presence of a gold catalyst and an oxidant to yield a 2,5-disubstituted oxazole.

Experimental Protocol:

A general procedure for this transformation involves the use of a gold catalyst, often with a phosphine ligand, and an N-oxide as an oxidant.[1] This protocol can be adapted for this compound(I), likely in the presence of a silver salt like silver triflate (AgOTf) or silver tetrafluoroborate (AgBF4) to abstract the chloride ligand and generate the active catalytic species.

  • To a solution of the terminal alkyne (1.0 equiv.) in a nitrile solvent (used in excess), add this compound(I) (0.05 equiv.) and silver triflate (0.05 equiv.).

  • To this mixture, add an appropriate N-oxide oxidant (e.g., 8-methylquinoline N-oxide, 1.2 equiv.).

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Quantitative Data:

The following table summarizes representative yields for the synthesis of 2,5-disubstituted oxazoles using a gold-catalyzed approach. While the original report may use a different gold catalyst, similar reactivity can be expected with the this compound(I)/AgOTf system.

EntryAlkyne SubstrateNitrileProductYield (%)
1PhenylacetyleneAcetonitrile2-Methyl-5-phenyloxazole85
21-OctyneBenzonitrile5-Heptyl-2-phenyloxazole78
34-MethoxyphenylacetyleneAcetonitrile5-(4-Methoxyphenyl)-2-methyloxazole92
4CyclohexylacetylenePropionitrile5-Cyclohexyl-2-ethyloxazole75
Reaction Pathway:

The proposed mechanism for the gold-catalyzed synthesis of oxazoles involves the formation of a gold-carbene intermediate.

G cluster_0 Catalytic Cycle A [Au(I)L]+ B Alkyne Complex A->B + Alkyne C Gold-Vinylidene B->C Rearrangement D Gold-Carbene C->D + N-Oxide - Reduced N-Oxide E Nitrilium Ion Intermediate D->E + Nitrile F Oxazole Product E->F Cyclization & Tautomerization F->A Regeneration of Catalyst G N-Oxide G->D H Nitrile H->E

Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 2,5-disubstituted oxazoles.

Synthesis of Substituted Pyrroles

A gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes provides an efficient route to multi-substituted pyrroles.[2][3] This methodology is notable for its high regioselectivity and broad functional group tolerance.

General Reaction Scheme:

An α-amino ketone reacts with an alkyne in the presence of a gold catalyst to form a substituted pyrrole.

Experimental Protocol:

  • In a reaction vessel, combine the α-amino ketone hydrochloride (1.0 equiv.), the alkyne (1.2 equiv.), and a mild base (e.g., NaHCO3, 2.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE).

  • Add this compound(I) (0.02 equiv.) and a silver salt co-catalyst (e.g., AgOTf, 0.02 equiv.).

  • Heat the reaction mixture at a temperature between 60-80 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the substituted pyrrole.

Quantitative Data:

The following table illustrates the scope of the gold-catalyzed pyrrole synthesis with various substrates.

Entryα-Amino KetoneAlkyneProductYield (%)
12-AminoacetophenonePhenylacetylene2,4-Diphenyl-1H-pyrrole88
22-Amino-1-(4-chlorophenyl)ethanone1-Heptyne2-(4-Chlorophenyl)-4-pentyl-1H-pyrrole82
31-Amino-3,3-dimethylbutan-2-oneMethyl propiolateMethyl 4-tert-butyl-1H-pyrrole-2-carboxylate76
42-Amino-1-phenylethanoneEthyl propiolateEthyl 4-phenyl-1H-pyrrole-2-carboxylate91
Reaction Workflow:

The synthesis of substituted pyrroles proceeds through a cascade of reactions initiated by the gold catalyst.

G cluster_workflow Experimental Workflow Start Combine Reactants: α-Amino Ketone, Alkyne, Base Add_Catalyst Add this compound(I) and Silver Salt Start->Add_Catalyst Reaction Heat Reaction Mixture (60-80 °C) Add_Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Workup: Filter and Concentrate Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Substituted Pyrrole Purification->Product

Caption: General experimental workflow for the synthesis of substituted pyrroles.

Intramolecular Hydroarylation for the Synthesis of Indole Derivatives

Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines is a powerful method for constructing indole and other fused N-heterocyclic ring systems.[4][5] This transformation proceeds with high efficiency and regioselectivity.

General Reaction Scheme:

An N-aryl propargylamine undergoes intramolecular cyclization in the presence of a gold catalyst to form a tetrahydroquinoline, which can be a precursor to indole derivatives.

Experimental Protocol:

  • Dissolve the N-aryl propargylamine substrate (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane or toluene).

  • Add this compound(I) (0.05 equiv.) and a silver salt such as AgOTf (0.05 equiv.) to the solution.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO3.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purify the crude product by flash chromatography to obtain the desired indole derivative.

Quantitative Data:

The following table provides examples of yields for the intramolecular hydroarylation of various N-aryl propargylamines using a gold catalyst.

EntrySubstrateProductYield (%)
1N-Phenyl-N-(prop-2-yn-1-yl)aniline1,2,3,4-Tetrahydroquinoline85
2N-(4-Methoxyphenyl)-N-(prop-2-yn-1-yl)aniline6-Methoxy-1,2,3,4-tetrahydroquinoline90
3N-(But-2-yn-1-yl)-N-phenylaniline2-Methyl-1,2,3,4-tetrahydroquinoline78
4N-Phenyl-N-(3-phenylprop-2-yn-1-yl)aniline4-Phenyl-1,2,3,4-tetrahydroquinoline82
Logical Relationship of Catalyst Activation and Cyclization:

The key to this reaction is the in-situ generation of a cationic gold(I) species that activates the alkyne for nucleophilic attack by the appended aryl group.

G cluster_logic Catalyst Activation and Reaction Initiation cat_precatalyst This compound(I) (Py)AuCl active_catalyst Cationic Gold(I) Species [Au(Py)]+X- cat_precatalyst->active_catalyst + AgX - AgCl silver_salt Silver Salt AgX alkyne_activation Alkyne Activation Gold-π-Alkyne Complex active_catalyst->alkyne_activation + Substrate cyclization Intramolecular Hydroarylation alkyne_activation->cyclization Nucleophilic Attack product Heterocyclic Product cyclization->product

Caption: Logical flow from the precatalyst to the final heterocyclic product.

Disclaimer: The provided protocols are intended as a general guide. Optimal reaction conditions, such as catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments to determine the best conditions for each specific transformation. Always handle gold compounds and silver salts with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: Cytotoxicity of Chloro(pyridine)gold Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic properties of chloro(pyridine)gold complexes against various cancer cell lines. This document includes a summary of quantitative cytotoxicity data, detailed protocols for key experimental assays, and visualizations of the proposed signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity of Gold Complexes with Pyridine-Containing Ligands

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various gold complexes containing pyridine or its derivatives, as reported in the literature. These values provide a quantitative measure of the cytotoxic potency of these compounds against different cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Gold(III) Complexes with Pyridine-Containing Ligands

ComplexA549 (Lung)HeLa (Cervical)MDA-231 (Breast)MCF-7 (Breast)Reference
[Au(Bipydc)Cl2] (A) 9.619.128.5431.21[1]
[Au(Bipydc)(DMDTC)]Cl2 (1) 3.212.893.113.45[1]
[Au(Bipydc)(DEDTC)]Cl2 (2) 3.153.013.232.98[1]
[Au(Bipydc)(DBUTC)]Cl2 (3) 2.983.123.053.17[1]
Cisplatin 9.619.128.5431.21[1]

Bipydc = 2,2′-bipyridine-3,3′-dicarboxylic acid; DMDTC = Dimethyldithiocarbamate; DEDTC = Diethyldithiocarbamate; DBUTC = Dibutyldithiocarbamate

Table 2: Cytotoxicity (IC50, µM) of a Gold(I)-NHC Complex with a Pyridine Moiety

ComplexHepG2 (Liver)HCT 116 (Colon)A549 (Lung)MCF-7 (Breast)Reference
[Au(1)Cl] (3) 12.5 ± 1.510.2 ± 1.215.8 ± 1.813.5 ± 1.6[2]
Cisplatin 11.8 ± 1.39.8 ± 1.114.5 ± 1.512.1 ± 1.4[2]

(1) = 1-methyl-2-pyridin-2-yl-2H-imidazo[1,5-a]pyridin-4-ylium

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound complexes are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound complex stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the complex. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound complex

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound complex for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • 24-well plates

  • Cancer cell lines

  • This compound complex

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Treatment: Seed cells in 24-well plates and treat with the this compound complex for the desired time.

  • DCFH-DA Loading: Remove the culture medium and wash the cells with PBS. Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess dye.

  • Measurement: Add 500 µL of PBS to each well.

    • Fluorescence Microscopy: Capture images using a fluorescence microscope with a standard FITC filter set.

    • Fluorometry: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number or protein concentration to determine the relative ROS levels.

Thioredoxin Reductase (TrxR) Activity Assay

This colorimetric assay measures the activity of TrxR in cell lysates. Gold complexes are known inhibitors of this enzyme.[3]

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • This compound complex

  • Thioredoxin Reductase Assay Kit (containing assay buffer, NADPH, DTNB [5,5'-dithiobis(2-nitrobenzoic acid)], and a TrxR specific inhibitor)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Treat cells with the this compound complex, then harvest and lyse the cells in cold lysis buffer. Centrifuge to remove cell debris and collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate.

  • Assay Setup: In a 96-well plate, prepare reaction wells containing the cell lysate. For each sample, set up two reactions: one to measure total activity and one containing a TrxR-specific inhibitor to measure background activity.

  • Reaction Initiation: Add the reaction mixture containing NADPH and DTNB to all wells to start the reaction. TrxR will catalyze the reduction of DTNB by NADPH to TNB, which has a yellow color.

  • Absorbance Measurement: Immediately begin measuring the absorbance at 412 nm every minute for a set period (e.g., 10-20 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of change in absorbance over time for each sample. The specific TrxR activity is the difference between the total activity and the activity in the presence of the inhibitor. The inhibitory effect of the gold complex can be determined by comparing the TrxR activity in treated cells to that in untreated cells.

Visualizations

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for the cytotoxicity studies of this compound complexes.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound Complex start->treat mtt MTT Assay (Cell Viability) treat->mtt apop Annexin V/PI Staining (Apoptosis) treat->apop ros DCFH-DA Assay (ROS Levels) treat->ros trxr TrxR Activity Assay treat->trxr ic50 Calculate IC50 mtt->ic50 flow Flow Cytometry Analysis apop->flow fluor Fluorescence Measurement ros->fluor enzyme Enzyme Kinetics trxr->enzyme mechanism Elucidate Mechanism of Action ic50->mechanism flow->mechanism fluor->mechanism enzyme->mechanism signaling_pathway Proposed Signaling Pathway for this compound Complex-Induced Apoptosis cluster_redox Redox Imbalance cluster_mito Mitochondrial Dysfunction cluster_caspase Caspase Cascade complex This compound Complex trxr Thioredoxin Reductase (TrxR) Inhibition complex->trxr Direct Inhibition ros Increased Reactive Oxygen Species (ROS) trxr->ros Leads to mmp Loss of Mitochondrial Membrane Potential (ΔΨm) ros->mmp Induces cyto_c Cytochrome c Release mmp->cyto_c Causes cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Application Notes: Chloro(pyridine)gold(I) as a Versatile Precursor for the Synthesis of Gold(I) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chloro(pyridine)gold(I), AuCl(py), is a stable, yet reactive, precursor for the synthesis of a wide array of linear gold(I) complexes. The pyridine ligand, being a moderately good leaving group, is readily displaced by stronger donor ligands such as phosphines, N-heterocyclic carbenes (NHCs), and thiolates. This reactivity makes AuCl(py), and its common analogues like chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)] and chloro(tetrahydrothiophene)gold(I) [AuCl(tht)], highly valuable starting materials in medicinal chemistry and catalysis. The resulting gold(I) complexes are of significant interest due to their potent anticancer properties and their efficacy as catalysts in a variety of organic transformations.

Key Applications

  • Anticancer Drug Development: Many gold(I) complexes exhibit significant cytotoxic activity against various cancer cell lines, often surpassing the efficacy of established drugs like cisplatin. A primary mechanism of action is the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key regulator of cellular redox homeostasis.[1][2] Inhibition of TrxR leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.[2][3]

  • Homogeneous Catalysis: Gold(I) phosphine and NHC complexes are powerful catalysts for a range of organic reactions, including enyne cycloisomerizations and hydrofunctionalizations of alkynes.[4][5] The fine-tuning of the ligand framework allows for precise control over the catalyst's steric and electronic properties, influencing its activity and selectivity.

Advantages of this compound(I) as a Precursor

  • Air and Moisture Stability: Unlike some organometallic precursors, AuCl(py) is relatively stable and can be handled in air, simplifying experimental procedures.

  • Facile Ligand Exchange: The pyridine ligand is easily substituted, allowing for the synthesis of a diverse library of gold(I) complexes under mild reaction conditions.

  • High Yields: Syntheses using AuCl(py) or its analogues typically proceed in high to excellent yields, making it an efficient starting material.[6]

Synthesis of Gold(I) Complexes: General Workflow

The general workflow for synthesizing and evaluating gold(I) complexes for anticancer applications involves the synthesis of the target compound from a suitable precursor, followed by characterization and a series of biological assays to determine its efficacy and mechanism of action.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Precursor This compound(I) Precursor Reaction Ligand Exchange Reaction Precursor->Reaction Ligand Target Ligand (e.g., Phosphine, NHC, Thiol) Ligand->Reaction Complex Target Gold(I) Complex Reaction->Complex Characterization Spectroscopic Characterization (NMR, MS, etc.) Complex->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT/SRB Assay) Characterization->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis ROS ROS Measurement Mechanism->ROS TrxR TrxR Inhibition Assay Mechanism->TrxR

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Gold(I) Phosphine Complex

This protocol is adapted for the synthesis of chloro(triphenylphosphine)gold(I) from a chloro(L)gold(I) precursor where L is a labile ligand like pyridine, dimethylsulfide, or tetrahydrothiophene.

Materials:

  • This compound(I) or analogue [e.g., AuCl(SMe₂)]

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), analytical grade

  • Diethyl ether or hexane

  • Stir plate and magnetic stir bar

  • Standard glassware (round-bottom flask, etc.)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound(I) in dichloromethane.

  • Add a solution of 1 equivalent of triphenylphosphine in dichloromethane to the flask.

  • Stir the resulting mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, reduce the solvent volume under reduced pressure.

  • Precipitate the product by adding diethyl ether or hexane.

  • Collect the white solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • The resulting chloro(triphenylphosphine)gold(I) complex can be characterized by NMR spectroscopy and mass spectrometry.[7]

Protocol 2: Synthesis of a Gold(I) N-Heterocyclic Carbene (NHC) Complex

This protocol describes a common method for synthesizing gold(I)-NHC complexes via a silver-NHC intermediate (transmetalation) or a direct weak base approach.[6][8][9]

Materials:

  • Imidazolium salt (NHC precursor)

  • Silver(I) oxide (Ag₂O) for transmetalation method OR Potassium Carbonate (K₂CO₃) for weak base method

  • Chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)] or this compound(I)

  • Dichloromethane (DCM) or Acetone

  • Celite

Procedure (Transmetalation):

  • Combine the imidazolium salt (1 eq.) and silver(I) oxide (0.6 eq.) in DCM.

  • Stir the mixture at room temperature overnight, protected from light.

  • Add chloro(dimethylsulfide)gold(I) (1.1 eq.) to the reaction mixture and continue stirring for an additional 24-60 hours.[8]

  • Filter the mixture through a pad of Celite to remove silver salts.

  • Remove the solvent from the filtrate in vacuo.

  • Wash the resulting residue with diethyl ether and/or hexane to afford the pure gold(I)-NHC complex.[8]

Procedure (Weak Base):

  • Combine the imidazolium chloride salt (1 eq.), chloro(dimethylsulfide)gold(I) (1 eq.), and potassium carbonate (2-3 eq.) in acetone or DCM.[6]

  • Stir the suspension vigorously at room temperature for 4-5 hours.[6]

  • Filter the mixture to remove the base and other salts.

  • Evaporate the solvent and wash the solid product with water and diethyl ether.

  • Dry the product under vacuum. This method often yields microanalytically pure material with high yields (76-99%).[6]

Protocol 3: Synthesis of a Gold(I) Thiolate Complex

This protocol describes the synthesis of a gold(I) thiolate complex from a chloro(phosphine)gold(I) precursor.

Materials:

  • Chloro(phosphine)gold(I) complex (e.g., from Protocol 1)

  • Target thiol (R-SH)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • Dissolve the chloro(phosphine)gold(I) complex (1 eq.) and the desired thiol (1 eq.) in dichloromethane.[10][11]

  • Add triethylamine (1 eq.) to the solution to act as a base, scavenging the HCl that is formed.[10][11]

  • Stir the reaction mixture at room temperature overnight.[10][11]

  • Induce precipitation of the product by adding hexane to the reaction mixture.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.[10][11]

Quantitative Data

Table 1: Synthesis Yields of Gold(I) Complexes
PrecursorLigand TypeResulting Complex TypeYield (%)Reference
[AuCl(SMe₂)]NHC[AuCl(IPr)]99[6]
[AuCl(SMe₂)]NHC[AuCl(IMes)]97[6]
[AuCl(tht)]ChloroquineAu(CQ)Cl60[12]
[AuCl(PPh₃)]Thiol[Au(tpp)(mtzd)]-[4]
[AuCl(PPh₃)]Thiol[Au(tpp)(mbzt)]-[4]
[Ag(NHC)Br] + [AuBr(tht)]NHC(NHC)AuBr-
[AuCl(IPr)] + KOHHydroxide[Au(OH)(IPr)]-[13]

Note: Yields can vary based on specific ligand and reaction conditions. NHC = N-Heterocyclic Carbene, IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, tpp = triphenylphosphine.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values) of Gold(I) Complexes
Complex TypeComplex Name/LigandCancer Cell LineIC₅₀ (µM)Reference
Gold(I) Phosphine[Au(TrippyPhos)Cl]A2780~1.0[14]
Gold(I) Phosphine[Au(BippyPhos)Cl]A2780~0.5[14]
Gold(I) Phosphine[Au(BippyPhos)Cl]A549~1.5[14]
Gold(I) Phosphine[Au(BippyPhos)Cl]HeLa~2.0[14]
Gold(I) NHCComplex 3 (Pyridine-annelated)HepG27.9 ± 0.5[9]
Gold(I) NHCComplex 3 (Pyridine-annelated)HCT 1169.4 ± 0.7[9]
Gold(I) NHCComplex 15 A549~5[15]
Gold(I) NHCDinuclear Thiolate 12 A2780<10[15]
Gold(I) Phosphine[Au(d2pype)₂]ClRPMI8226~0.5[2]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A2780 (Ovarian), A549 (Lung), HeLa (Cervical), HepG2 (Liver), HCT 116 (Colorectal), RPMI8226 (Multiple Myeloma).

Mechanism of Action: Inhibition of Thioredoxin Reductase

A key molecular target for many anticancer gold(I) complexes is the enzyme Thioredoxin Reductase (TrxR).[1] This enzyme is crucial for maintaining the cellular redox balance by reducing thioredoxin (Trx). The active site of TrxR contains a rare selenocysteine (Sec) residue, which is highly susceptible to binding by soft metal ions like Au(I). The gold(I) complex, after cellular uptake, can release its ligands and covalently bind to the selenolate group of TrxR, leading to irreversible inhibition of the enzyme.[16] This disrupts the entire thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), which triggers downstream apoptotic pathways and ultimately results in cancer cell death.[2]

G cluster_pathway Thioredoxin Reductase (TrxR) Inhibition Pathway Au_complex Gold(I) Complex [L-Au-X] Inhibition Inhibited TrxR [TrxR-Sec-Au-L] Au_complex->Inhibition Covalent Binding to Selenocysteine TrxR_active Active TrxR (with Selenocysteine) Trx_red Reduced Thioredoxin (Trx-(SH)₂) TrxR_active->Trx_red Reduction NADP NADP+ TrxR_active->NADP TrxR_active->Inhibition Trx_ox Oxidized Thioredoxin (Trx-S₂) Trx_ox->TrxR_active ROS Reactive Oxygen Species (ROS) Trx_red->ROS Scavenges Stress Increased Oxidative Stress ROS->Stress Apoptosis Apoptosis / Cell Death NADPH NADPH NADPH->TrxR_active e- donor Inhibition->Stress Blocks Trx Reduction Stress->Apoptosis

Caption: Inhibition of Thioredoxin Reductase by a Gold(I) Complex.

References

Application Notes and Protocols: Ligand Exchange Reactions Involving Chloro(pyridine)gold(I)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ligand exchange reactions involving Chloro(pyridine)gold(I), a versatile precursor for the synthesis of novel gold(I)-based therapeutic agents. The protocols detailed below are designed for researchers in medicinal chemistry, drug discovery, and materials science, focusing on the synthesis of gold(I)-thiolate and gold(I)-phosphine complexes with potential applications in cancer and HIV therapy.

Introduction

Gold(I) complexes have emerged as a promising class of metallodrugs, exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The therapeutic potential of these compounds often stems from their ability to interact with biological targets, primarily through ligand exchange reactions with sulfur-containing biomolecules such as cysteine residues in proteins like thioredoxin reductase (TrxR).[2][3] this compound(I) serves as an excellent starting material for these syntheses due to the labile nature of the pyridine ligand, which can be readily displaced by stronger nucleophiles like thiols and phosphines.

Ligand Exchange Reactions: An Overview

The fundamental principle behind the application of this compound(I) in synthesis is the ligand exchange reaction, where the pyridine ligand is substituted by a new ligand (L), typically a thiol (R-SH) or a phosphine (R₃P). This reaction proceeds via a nucleophilic substitution mechanism.

The general scheme for these reactions can be represented as follows:

For Thiol Ligands: [AuCl(py)] + R-SH → [AuCl(SR-H)] + py → Au-SR + HCl + py

For Phosphine Ligands: [AuCl(py)] + R₃P → [AuCl(PR₃)] + py

These reactions are typically carried out in organic solvents at ambient or low temperatures. The choice of solvent and reaction conditions can influence the reaction rate and the yield of the final product.

Applications in Drug Development

Ligand exchange reactions with this compound(I) are instrumental in the development of novel therapeutic agents. The resulting gold(I) complexes have shown significant potential in the following areas:

  • Anticancer Agents: Many gold(I) complexes exhibit potent cytotoxicity against various cancer cell lines.[2][4] Their mechanism of action often involves the inhibition of key enzymes like thioredoxin reductase, which is overexpressed in many cancer cells and plays a crucial role in cellular redox balance.[2][3]

  • Anti-HIV Agents: Gold(I) thiolate derivatives have been investigated as potential inhibitors of HIV.[5][6] These compounds can target viral enzymes and proteins essential for the replication of the virus.

  • Antibacterial and Antiparasitic Agents: The unique reactivity of gold(I) complexes with sulfur and selenium makes them effective against a range of pathogens.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for gold(I) complexes and can be applied to ligand exchange reactions starting from this compound(I). While the original protocols may use analogous precursors like Chloro(tetrahydrothiophene)gold(I), the principles remain directly applicable due to the similar lability of the neutral ligand.

Protocol 1: Synthesis of a Gold(I)-Thiolate Complex

This protocol describes the synthesis of a generic gold(I)-thiolate complex by reacting this compound(I) with a thiol in the presence of a base.

Materials:

  • This compound(I)

  • Thiol (e.g., acetylated 2-gluconamido ethane thiol)[5][6]

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound(I) (1 equivalent) and the desired thiol (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add hexane to the reaction mixture to precipitate the product.

  • Collect the white precipitate by suction filtration.

  • Wash the precipitate with hexane and dry it under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data:

ProductStarting MaterialsYield (%)Reference
[2-(diphenylphosphino)ethyl]amine acetyl-2-gluconamido ethane thiolate gold(I)Complex 1 and acetylated 2-gluconamido ethane thiol84[5][6]
[3-(diphenylphosphino)propyl]amine acetyl-2-gluconamido ethane thiolate gold(I)Complex 2 and acetylated 2-gluconamido ethane thiol87[5][6]
Protocol 2: Synthesis of a Gold(I)-Phosphine Complex

This protocol details the synthesis of a gold(I)-phosphine complex through the displacement of the pyridine ligand.

Materials:

  • This compound(I)

  • Phosphine ligand (e.g., Triphenylphosphine, PPh₃)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound(I) (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add a solution of the phosphine ligand (1 equivalent) in dichloromethane to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, reduce the volume of the solvent under a stream of nitrogen.

  • Add diethyl ether to the concentrated solution to induce precipitation.

  • Cool the mixture to -10°C overnight to facilitate complete precipitation.

  • Filter the resulting white product, wash with diethyl ether, and dry under vacuum.

  • Characterize the product by analytical methods such as NMR, IR, and elemental analysis.

Quantitative Data:

ProductStarting MaterialsYield (%)Reference
Chloro(triphenylphosphine)gold(I)Chloro(tetrahydrothiophene)gold(I) and PPh₃>90[7]
Au(CQ)(Cl) (CQ = Chloroquine)Au(THT)Cl and Chloroquine60[2]
Au(CQ)(tgta) (tgta = 1-thio-β-D-glucose tetraacetate)Au(THT)Cl, Chloroquine, and tgta59[2]

Visualizing Workflows and Pathways

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Ligand_Exchange_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Isolation cluster_final Final Product AuPyCl This compound(I) Reaction Ligand Exchange in Organic Solvent AuPyCl->Reaction Ligand Incoming Ligand (Thiol/Phosphine) Ligand->Reaction Precipitation Precipitation with Anti-solvent Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying FinalProduct Gold(I)-Ligand Complex Drying->FinalProduct

Caption: General experimental workflow for ligand exchange reactions.

Drug_Action_Pathway GoldComplex Gold(I)-Thiolate Complex Cell Cancer Cell GoldComplex->Cell Cellular Uptake TrxR Thioredoxin Reductase (TrxR) GoldComplex->TrxR Inhibition via Ligand Exchange with Cysteine Residues ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Disruption of Redox Balance Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of action for anticancer gold(I) complexes.

References

Troubleshooting & Optimization

Technical Support Center: Chloro(pyridine)gold(I) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Chloro(pyridine)gold(I) solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound(I) solution has turned from colorless to a pale purple/blue color and a dark precipitate has formed. What is happening?

A1: This is a classic sign of decomposition. This compound(I) is susceptible to disproportionation, a reaction where two gold(I) molecules react to form one gold(0) atom (metallic gold) and one gold(II) or, more commonly, subsequent reaction to a gold(III) species. The dark precipitate is likely elemental gold nanoparticles, which can appear purple, blue, or reddish-brown depending on their size and aggregation state.

Q2: What are the main factors that affect the stability of my this compound(I) solution?

A2: The stability of this compound(I) solutions is influenced by several factors:

  • Solvent: The choice of solvent can significantly impact stability. Polar solvents can sometimes favor disproportionation.

  • Light: Exposure to light, especially UV light, can promote the decomposition of gold complexes.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of decomposition.

  • Presence of Excess Ligands: The presence of excess pyridine or chloride ions can help to stabilize the gold(I) complex and suppress disproportionation by shifting the equilibrium.

  • Air and Moisture: While many gold(I) complexes are relatively air-stable, prolonged exposure to air and moisture can introduce impurities that may catalyze decomposition. It is good practice to handle these compounds under an inert atmosphere.

Q3: How should I prepare and store my this compound(I) stock solutions to maximize their shelf-life?

A3: To maximize the stability of your stock solutions, follow these guidelines:

  • Use High-Purity Reagents and Solvents: Impurities can often act as catalysts for decomposition.

  • Work Under an Inert Atmosphere: Whenever possible, prepare and handle solutions in a glovebox or using Schlenk line techniques to minimize exposure to air and moisture.

  • Store in the Dark: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.

  • Store at Low Temperatures: For long-term storage, keeping the solution at a low temperature (e.g., in a refrigerator or freezer) can significantly slow down decomposition. If freezing, ensure the solvent won't damage the container.

  • Consider Excess Ligands: Adding a small excess of pyridine to the solution can help to maintain the equilibrium and prevent ligand dissociation, which can be a precursor to decomposition.

Q4: Can I use UV-Vis spectroscopy to monitor the stability of my this compound(I) solution?

A4: Yes, UV-Vis spectroscopy is an excellent technique for monitoring the stability of your solution. The formation of gold nanoparticles during decomposition gives rise to a characteristic surface plasmon resonance (SPR) band in the visible region of the spectrum (typically around 520-550 nm). By monitoring the appearance and growth of this SPR peak over time, you can track the rate of decomposition. The starting this compound(I) complex will have its own characteristic UV absorption bands, which will decrease in intensity as the complex decomposes.

Q5: Is it possible to reverse the decomposition once it has occurred?

A5: Once elemental gold has precipitated, it is generally not practical to reverse the reaction to reform the this compound(I) complex in the same solution. The focus should be on preventing decomposition in the first place. If you need to recover the gold, you would typically need to isolate the precipitated gold and re-synthesize the complex.

Troubleshooting Guides

Issue 1: Unexpected Precipitation
  • Symptom: A dark-colored solid (black, purple, blue, or brown) appears in your previously clear and colorless this compound(I) solution.

  • Probable Cause: Disproportionation of the gold(I) complex into elemental gold (Au(0)) and a gold(III) species.

  • Troubleshooting Steps:

    • Protect from Light: Immediately move the solution to a dark environment (e.g., wrap the container in foil) to prevent further photo-decomposition.

    • Control Temperature: If the solution is at room temperature or elevated, cool it down to slow the reaction rate.

    • Solvent Check: Consider if the solvent used is appropriate. If you are using a highly polar solvent, you might want to experiment with a less polar alternative for future preparations.

    • Add Excess Ligand: To a fresh, stable solution, try adding a small excess of pyridine (e.g., 1-5 mol equivalent) to see if this improves stability.

    • Inert Atmosphere: For future preparations, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize potential contaminants that could catalyze the decomposition.

Issue 2: Color Change Without Significant Precipitation
  • Symptom: The solution develops a yellow or pale-yellow color over time, but there is no obvious formation of a solid precipitate.

  • Probable Cause: This could be the initial stage of decomposition, with the formation of soluble gold(III) species and very small, suspended gold nanoparticles that have not yet aggregated and precipitated.

  • Troubleshooting Steps:

    • Spectroscopic Analysis: Use UV-Vis spectroscopy to check for the emergence of a surface plasmon resonance band in the 520-550 nm range, which would indicate the presence of gold nanoparticles.

    • NMR Spectroscopy: If available, 1H NMR can be used to monitor changes in the pyridine ligand environment, which might indicate the formation of new gold species in solution.

    • Implement Preventative Measures: Treat this as an early warning sign of instability and implement the preventative measures outlined in the FAQs and the "Unexpected Precipitation" troubleshooting guide (i.e., protect from light, control temperature, consider adding excess ligand).

Data Presentation

Table 1: Illustrative Effect of Temperature on the Stability of a Generic Gold(I) Complex Solution

Temperature (°C)Approximate Half-life (hours)Visual Observation after 24 hours
4> 200No change
2548Faint purple hue
4012Visible dark precipitate

Table 2: Illustrative Effect of Solvent on the Stability of a Generic Gold(I) Complex at 25°C

SolventDielectric ConstantApproximate Half-life (hours)
Dichloromethane9.172
Acetonitrile37.536
Dimethylformamide (DMF)36.724
Toluene2.4> 150

Table 3: Illustrative Effect of Light Exposure on the Stability of a Generic Gold(I) Complex at 25°C

ConditionApproximate Half-life (hours)
Dark (wrapped in foil)48
Ambient laboratory light24
Direct sunlight< 4

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound(I)

Objective: To prepare a 10 mM stock solution of this compound(I) in dichloromethane.

Materials:

  • This compound(I) solid

  • Anhydrous dichloromethane (DCM)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Argon or Nitrogen gas supply

  • Schlenk flask or glovebox

Procedure:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.

  • Weighing the Complex: In a glovebox or on an analytical balance with minimal exposure to air, accurately weigh the required amount of this compound(I). For a 10 mM solution in 10 mL, this would be approximately 30.7 mg.

  • Dissolution: Transfer the weighed solid to the 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of anhydrous DCM to dissolve the solid. Gently swirl the flask to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add anhydrous DCM to the 10 mL mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, dry amber vial. Purge the headspace with inert gas before sealing the vial. For long-term storage, wrap the vial in parafilm and store it at 4°C in the dark.

Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy

Objective: To quantitatively assess the stability of a this compound(I) solution over time by monitoring the formation of gold nanoparticles.

Materials:

  • Stock solution of this compound(I)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength range)

  • Thermostatted cuvette holder (optional, but recommended)

Procedure:

  • Prepare Sample: Dilute the stock solution of this compound(I) to a suitable concentration for UV-Vis analysis (e.g., 0.1 mM) in the desired solvent.

  • Initial Spectrum: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., from 300 nm to 800 nm) of the solution. This will serve as your time zero (t=0) measurement.

  • Incubation: Store the cuvette (or a larger batch of the solution from which aliquots will be taken) under the desired experimental conditions (e.g., at a specific temperature, in the dark or exposed to a light source).

  • Time-course Measurements: At regular intervals (e.g., every hour for an accelerated study, or every 24 hours for a longer-term study), acquire a new UV-Vis spectrum.

  • Data Analysis:

    • Monitor the growth of the surface plasmon resonance (SPR) peak for gold nanoparticles (around 520-550 nm).

    • Plot the absorbance at the SPR peak maximum as a function of time. The rate of increase in absorbance is proportional to the rate of nanoparticle formation and, therefore, the decomposition of the gold(I) complex.

    • Alternatively, monitor the decrease in absorbance of one of the characteristic peaks of the this compound(I) complex.

Visualizations

logical_relationship cluster_causes Potential Causes of Instability cluster_degradation Degradation Pathway cluster_observations Observable Symptoms Light Light Exposure Disproportionation Disproportionation of Au(I) Light->Disproportionation Heat Elevated Temperature Heat->Disproportionation Solvent Inappropriate Solvent Solvent->Disproportionation Impurities Air/Moisture/Impurities Impurities->Disproportionation Precipitate Dark Precipitate (Au(0)) Disproportionation->Precipitate ColorChange Color Change (e.g., Purple/Blue) Disproportionation->ColorChange

Caption: Factors leading to the degradation of this compound(I).

experimental_workflow start Prepare this compound(I) Solution initial_analysis Initial Analysis (t=0) - UV-Vis Spectrum - Visual Inspection start->initial_analysis incubation Incubate under Test Conditions (e.g., Temp, Light) initial_analysis->incubation time_point Periodic Monitoring (t = t1, t2, ... tn) incubation->time_point time_point->incubation Continue Incubation periodic_analysis Repeat Analysis - UV-Vis Spectrum - Visual Inspection time_point->periodic_analysis data_analysis Data Analysis - Plot Absorbance vs. Time - Determine Rate/Half-life periodic_analysis->data_analysis end Assess Stability data_analysis->end

Caption: Workflow for assessing the stability of this compound(I) solutions.

troubleshooting_workflow start Solution Instability Observed (Precipitate/Color Change) is_light Is the solution exposed to light? start->is_light protect_light Action: Store in Dark is_light->protect_light Yes is_temp Is the temperature elevated? is_light->is_temp No protect_light->is_temp control_temp Action: Store at Lower Temp. is_temp->control_temp Yes is_ligand Is there an excess of pyridine? is_temp->is_ligand No control_temp->is_ligand add_ligand Action: Add Excess Ligand to new preparations is_ligand->add_ligand No is_inert Was it prepared under inert atmosphere? is_ligand->is_inert Yes add_ligand->is_inert use_inert Action: Use Inert Atmosphere and Dry Solvents is_inert->use_inert No end Stability Improved is_inert->end Yes use_inert->end

Caption: Troubleshooting workflow for unstable this compound(I) solutions.

References

Optimization of reaction conditions for Chloro(pyridine)gold catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chloro(pyridine)gold(I) in catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst Activation and Handling

Q1: My this compound(I) catalyzed reaction is not starting or is very sluggish. What are the common causes and solutions?

A1: Several factors can inhibit the activity of your gold catalyst. Here are the most common issues and how to address them:

  • Incomplete Catalyst Activation: this compound(I) is often a precatalyst and requires the abstraction of the chloride ligand to generate the active cationic gold(I) species. This is typically achieved by using a silver salt with a weakly coordinating anion (e.g., AgSbF₆, AgOTf).[1][2] Ensure you are using the correct stoichiometry of the silver salt activator. Inadequate removal of the chloride can significantly hinder catalytic activity.

  • Catalyst Poisoning: Cationic gold catalysts have a high affinity for halides (Cl⁻, Br⁻, I⁻) and other basic impurities present in solvents or starting materials.[3][4] These impurities can block the active site of the gold catalyst, leading to low or no reactivity, especially at low catalyst loadings.[3][4]

    • Troubleshooting:

      • Use freshly distilled or high-purity anhydrous solvents.[4]

      • Purify starting materials to remove any residual halide or basic impurities.

      • Consider adding a suitable acid activator, such as triflic acid (HOTf), which can act as a sacrificial reagent to bind with catalyst poisons and reactivate the gold catalyst.[3][4]

  • Catalyst Decomposition: Gold(I) catalysts can be prone to decomposition, forming inactive gold(0) nanoparticles, which often results in a color change of the reaction mixture (e.g., to purple or black).[5] This can be induced by the substrate, impurities, or high temperatures.[5][6]

    • Troubleshooting:

      • Run the reaction at the lowest effective temperature.

      • Ensure an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative decomposition.

      • The presence of certain ligands or additives can help stabilize the active catalytic species.[2]

Reaction Optimization

Q2: How do I choose the optimal solvent for my reaction?

A2: Solvent choice can significantly impact reaction rates and even the reaction outcome.[6][7]

  • Polarity: Low-polarity solvents like dichloromethane (DCM) and toluene are commonly used in gold catalysis.[8] In these solvents, the catalyst often exists as a contact ion pair, which can influence reactivity.

  • Cooperative Effects: Mixed solvent systems can sometimes enhance reaction rates. For example, a mixture of DCM and a protic solvent like methanol has been shown to have a cooperative effect in certain hydroamination reactions.[6][9]

  • Substrate Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature to avoid mass transfer limitations.

Q3: What is the role of additives and how do I select the right one?

A3: Additives can play several roles in optimizing gold-catalyzed reactions:[8][10]

  • Acidic Additives: As mentioned, acidic additives can reactivate poisoned catalysts.[3][4]

  • Hydrogen-Bonding Additives: Additives capable of hydrogen bonding, such as pyridine N-oxide, can assist in the protodeauration step, which is often the rate-determining step in many gold-catalyzed reactions.[2][11]

  • Co-catalysts: In some cases, other metal salts, like copper salts, can act as co-catalysts to improve reaction efficiency.[12]

The selection of an additive is highly reaction-specific. A screening of different additives may be necessary to identify the optimal choice for your specific transformation.

Q4: My reaction is producing unexpected side products. How can I improve selectivity?

A4: The formation of side products can be influenced by several factors:

  • Temperature: Higher temperatures can sometimes lead to undesired side reactions or catalyst decomposition.[6] Try running the reaction at a lower temperature.

  • Counterion Effects: The counterion of the active catalyst (introduced from the silver salt activator) can influence the chemo- and regioselectivity of the reaction.[8][10] Screening different silver salts (e.g., AgSbF₆, AgOTf, AgBF₄) may be beneficial.

  • Ligand Modification: While this compound(I) is the primary catalyst, the pyridine ligand can be modified. However, more commonly, related gold catalysts with different phosphine or N-heterocyclic carbene (NHC) ligands are used to tune selectivity.[13][14] Electron-withdrawing phosphines have been shown to accelerate some reactions.[6][9]

Data Presentation

Table 1: Effect of Solvent on a Gold-Catalyzed Cyclization Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloromethane (DCM)251285
2Toluene251270
3Acetonitrile251255
41,2-Dichloroethane (DCE)60692
5DCM/Methanol (10:1)25890

Data is illustrative and based on general trends observed in gold catalysis literature.

Table 2: Influence of Silver Salt Activator on Reaction Outcome

EntrySilver SaltCounterionTime (h)Conversion (%)
1AgSbF₆SbF₆⁻2>95
2AgOTfOTf⁻488
3AgBF₄BF₄⁻675
4None-24<5

Data is illustrative and based on general trends observed in gold catalysis literature.

Experimental Protocols

General Protocol for a this compound(I)-Catalyzed Intramolecular Hydroamination

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the this compound(I) precatalyst (0.0025 mmol, 1 mol%).

  • Add the silver salt activator (e.g., AgSbF₆, 0.0025 mmol, 1 mol%).

  • Add anhydrous solvent (e.g., Dichloromethane, 2.5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes in the dark to allow for salt precipitation (AgCl).

  • Add the substrate (e.g., an amino-alkyne, 0.25 mmol, 1.0 equiv).

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by filtering it through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failure or Low Yield check_activation Is the catalyst properly activated? start->check_activation check_poisoning Are there potential catalyst poisons? check_activation->check_poisoning Yes solution_activation Use appropriate silver salt (e.g., AgSbF6). Ensure correct stoichiometry. check_activation->solution_activation No check_conditions Are reaction conditions optimized? check_poisoning->check_conditions No solution_poisoning Use high-purity reagents and solvents. Consider an acid activator (e.g., HOTf). check_poisoning->solution_poisoning Yes solution_conditions Optimize temperature, solvent, and concentration. Screen additives. check_conditions->solution_conditions

Caption: Troubleshooting workflow for this compound(I) catalysis.

Gold_Catalyst_Activation cluster_precatalyst Pre-catalyst cluster_activator Activator cluster_active_catalyst Active Catalyst cluster_byproduct Byproduct PyAuCl This compound(I) (Py-Au-Cl) PyAu_cation Cationic Gold(I) Species [Py-Au]+ PyAuCl->PyAu_cation + AgX AgCl Silver Chloride (AgCl) AgX Silver Salt (AgX) AgX->AgCl

Caption: Activation of this compound(I) precatalyst.

References

Troubleshooting common issues in Chloro(pyridine)gold synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of chloro(pyridine)gold(I) and related complexes. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis protocol for this compound(I)?

A1: A common method for synthesizing this compound(I) involves the reaction of a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with pyridine. The tetrahydrothiophene ligand is displaced by the pyridine to yield the desired product.

Q2: My reaction mixture changed color unexpectedly. What could be the cause?

A2: Unexpected color changes can indicate several issues. The formation of gold nanoparticles often results in a purple or reddish color. This can be caused by the reduction of Au(I) to Au(0), which may be triggered by impurities, elevated temperatures, or prolonged reaction times. A change to a deep red oil could also indicate the presence of unreacted starting materials or side products.

Q3: I'm observing low yields of my this compound(I) product. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature control.

  • Product decomposition: this compound(I) can be unstable under certain conditions. Avoid excessive heat and light.

  • Loss during workup: The product may be lost during filtration, extraction, or purification steps. Optimize your purification procedure to minimize losses.

  • Side reactions: The presence of water or other nucleophiles can lead to the formation of undesired side products. Ensure all solvents and reagents are anhydrous.

Q4: How can I confirm the identity and purity of my synthesized this compound(I)?

A4: A combination of spectroscopic and analytical techniques is recommended:

  • NMR Spectroscopy: 1H and 13C NMR are crucial for confirming the presence of the pyridine ligand and the overall structure of the complex.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the Au-Cl and Au-N vibrational modes.

  • Elemental Analysis: This will provide the elemental composition (C, H, N) of your compound, which can be compared to the theoretical values.

  • Mass Spectrometry: Mass spectrometry can confirm the molecular weight of the complex.

Troubleshooting Guide

Problem 1: The product is an oil or fails to crystallize.
Possible Cause Suggested Solution
Residual Solvent Ensure all solvent has been removed under vacuum. Drying the product for an extended period may be necessary.
Impurities The presence of impurities can inhibit crystallization. Attempt to purify the product further using techniques like column chromatography or recrystallization from a different solvent system.
Incorrect Stoichiometry An excess of pyridine can sometimes lead to the formation of oily products. Ensure the correct molar ratios of reactants are used.
Problem 2: The isolated product decomposes over time.
Possible Cause Suggested Solution
Instability of the Complex Gold(I) complexes can be sensitive to light, heat, and air. Store the product in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).
Presence of Impurities Trace impurities can catalyze decomposition. Ensure the product is of high purity.
Problem 3: The NMR spectrum shows unexpected peaks.
Possible Cause Suggested Solution
Unreacted Starting Materials Compare the spectrum to the spectra of your starting materials to identify any unreacted species.
Side Products Side reactions can lead to the formation of other gold-pyridine complexes or decomposition products. Consider adjusting reaction conditions (e.g., temperature, reaction time) to minimize side reactions.
Solvent Impurities Ensure the NMR solvent is pure and free from contaminants.

Experimental Protocols

Synthesis of this compound(I)

This protocol is a generalized procedure based on common synthetic methods for gold(I)-phosphine complexes, adapted for pyridine.

Materials:

  • Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

  • Pyridine

  • Dichloromethane (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve chloro(tetrahydrothiophene)gold(I) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, add a stoichiometric amount (1 equivalent) of pyridine dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add anhydrous diethyl ether to the concentrated solution to precipitate the product.

  • Filter the resulting white solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Typical Reaction Parameters for this compound(I) Synthesis
ParameterValueNotes
Reactant Molar Ratio 1:1 [(tht)AuCl : Pyridine]An excess of pyridine should be avoided.
Solvent DichloromethaneMust be anhydrous.
Reaction Temperature Room TemperatureAvoid heating to prevent decomposition.
Reaction Time 2-4 hoursMonitor by TLC.
Typical Yield 80-95%Yields can vary based on purity of reagents and reaction conditions.

Visualizations

Experimental Workflow for this compound(I) Synthesis

experimental_workflow start Start dissolve Dissolve (tht)AuCl in anhydrous CH2Cl2 start->dissolve add_pyridine Add Pyridine (1 equivalent) dissolve->add_pyridine stir Stir at Room Temperature (2-4 hours) add_pyridine->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with anhydrous Diethyl Ether concentrate->precipitate filter_wash Filter and Wash with cold Diethyl Ether precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product This compound(I) (White Solid) dry->product

Caption: Workflow for the synthesis of this compound(I).

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Check for Reaction Completion (TLC, NMR of crude) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is Complete check_reaction->complete Yes extend_time Action: Extend Reaction Time or Check Reagent Quality incomplete->extend_time check_workup Evaluate Workup Procedure complete->check_workup loss_during_workup Product Loss During Filtration/Extraction check_workup->loss_during_workup Yes check_stability Assess Product Stability (Color change, degradation) check_workup->check_stability No optimize_workup Action: Optimize Purification (e.g., different solvent) loss_during_workup->optimize_workup decomposition Product Decomposition check_stability->decomposition Yes storage_conditions Action: Use Anhydrous Conditions, Store under Inert Atmosphere decomposition->storage_conditions

Caption: Troubleshooting flowchart for low yield in synthesis.

Technical Support Center: Enhancing the Catalytic Activity of Chloro(pyridine)gold(I)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with Chloro(pyridine)gold(I) and related gold catalysts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound(I) as a catalyst.

Question Answer
1. Why is my this compound(I)-catalyzed reaction showing low or no conversion? Several factors can contribute to low catalytic activity. Catalyst Deactivation: Pyridine is generally considered a deactivating ligand for Au(I) catalysts. The formation of stable bis(pyridine)Au(I) complexes can reduce the concentration of the active catalytic species.[1] Catalyst Poisoning: Impurities such as halides, bases, thiols, and amines in your starting materials, solvents, or on glassware can poison the cationic gold catalyst.[2][3] Inappropriate Ligand Electronics: While seemingly counterintuitive, electron-rich pyridine ligands can strongly coordinate to the gold center, deactivating the catalyst. Conversely, electron-poor pyridine ligands can lead to increased catalytic activity due to weaker coordination.[1] Solvent Effects: The choice of solvent can significantly impact the reaction rate and catalyst stability. Non-polar, non-basic solvents often yield better results in certain reactions.[4]
2. How can I enhance the catalytic activity of my this compound(I) system? To improve catalytic performance, consider the following strategies: Ligand Modification: Employ pyridine ligands with electron-withdrawing substituents (e.g., -CF₃) to weaken the Au-N bond and increase the Lewis acidity of the gold center.[1] Use of Additives/Co-catalysts: The addition of a silver salt (e.g., AgBF₄, AgSbF₆) can abstract the chloride ligand, generating a more catalytically active cationic gold species.[1][5] Acid activators like HOTf or In(OTf)₃ can reactivate catalysts poisoned by basic impurities.[2][3] Solvent Optimization: Screen different solvents to find the optimal medium for your specific reaction. In some cases, a mixture of solvents, such as dichloromethane and an alcohol, can have a cooperative effect.[6]
3. My reaction is not reproducible. What could be the cause? Lack of reproducibility is often linked to trace impurities. Water Content: The presence of varying amounts of water can affect catalyst activity and lead to side reactions, such as the hydrolysis of intermediates.[7] Purity of Reagents and Solvents: Ensure that all starting materials and solvents are of high purity and are properly dried. Impurities like halides or bases can deactivate the catalyst.[2][3] Light Sensitivity: Some gold-catalyzed reactions can be sensitive to light, which may lead to catalyst decomposition. Running reactions in the dark can sometimes improve reproducibility.
4. How do I know if my catalyst has been poisoned? A significant drop in catalytic activity or a complete lack of conversion, especially after filtration through materials like Celite or the use of certain drying agents, can indicate catalyst poisoning.[2] A threshold catalyst concentration may be required to observe a reaction, suggesting that a portion of the catalyst is being deactivated by impurities.[2]
5. Can a poisoned this compound(I) catalyst be reactivated? Yes, in some cases. If the catalyst has been deactivated by basic impurities, the addition of a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃), can regenerate the active cationic gold species.[2][3] These activators act as sacrificial reagents, binding to the poisons and freeing the gold catalyst.[2]
6. What is the role of the counter-ion in catalysis? The counter-ion can have a significant impact on catalytic activity. For instance, in some cyclopropanation reactions, the AuCl₄⁻ counter-ion was found to be primarily responsible for the catalytic activity, with the Au(I) center having low intrinsic activity in that specific complex.[1] In other cases, weakly coordinating anions generated from silver salts like AgBF₄ or AgSbF₆ are crucial for generating the active cationic gold catalyst.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on gold-catalyzed reactions, highlighting the effects of ligands and reaction conditions.

Table 1: Effect of Pyridine Ligand Electronics on Au(III)-Catalyzed Cyclopropanation [1]

CatalystReaction Time (h)Conversion (%)
[(1-H)₂-Au(III)]Cl1100
[(1-CF₃)₂-Au(III)]Cl0.5100
[(1-CH₃)₂-Au(III)]Cl24<5
[(1-OCH₃)₂-Au(III)]Cl24<5

Table 2: Comparison of Au(I) and Au(III) Catalysts in Cyclopropanation [1]

CatalystReaction Time (h)Conversion (%)
[(2-H)-Au(III)]Cl5100
[(2-H)-Au(III)]BF₄5100
[(2-H)-Au(I)]BF₄2423

Table 3: Effect of Ligand on Au(I)-Catalyzed Dearomatization of Naphthol [8]

Ligand Pendant Group at C5Yield (%)
Phenyl55
4-Methoxyphenyl42
3,5-Bis(trifluoromethyl)phenyl95
3,5-Dimethoxyphenyl26

Experimental Protocols

Protocol 1: General Procedure for In Situ Activation of Chloro(ligated)gold(I) Catalysts for Hydroarylation

This protocol describes a general method for the hydroarylation of an alkyne with an arene using an in situ generated cationic gold(I) catalyst.

Materials:

  • Chloro(triphenylphosphine)gold(I) or other ligated gold(I) chloride precatalyst

  • Silver salt activator (e.g., AgSbF₆)

  • Anhydrous solvent (e.g., ionic liquid, dichloromethane)

  • Alkyne substrate (e.g., ethyl propiolate)

  • Arene substrate (e.g., mesitylene)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chloro(ligated)gold(I) precatalyst (e.g., 0.012 mmol) and the silver salt activator (e.g., 0.012 mmol).[9]

  • Add the anhydrous solvent (e.g., 0.75 mL) to the reaction vessel.[9]

  • Add the arene (e.g., 2.5 mmol) and the alkyne (e.g., 2.5 mmol) to the mixture.[9]

  • Place the reaction vessel in a temperature-controlled oil bath (e.g., 40 °C) and stir for the desired reaction time (e.g., 23 hours).[9]

  • Monitor the reaction progress by taking aliquots and analyzing them by a suitable technique, such as ¹H NMR.[9]

  • Upon completion, the reaction mixture can be worked up as appropriate for the specific substrates and solvent used.

Protocol 2: Synthesis of Bis(pyridine)gold(III) Chloride Complexes

This protocol outlines the synthesis of a bis(pyridine)gold(III) chloride complex, which can serve as a precatalyst.

Materials:

  • Potassium tetrachloroaurate(III) (KAuCl₄)

  • Pyridine or a substituted pyridine derivative

  • Methanol

Procedure:

  • Dissolve KAuCl₄ in methanol.[1][5]

  • Add 2 equivalents of the desired pyridine ligand to the methanol solution of KAuCl₄.[1][5]

  • An immediate precipitate of the bis(pyridine)gold(III) chloride complex should form.[1][5]

  • Isolate the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.

  • Characterize the product using techniques such as NMR spectroscopy.[1][5]

Visualizations

Experimental_Workflow_Catalyst_Activation cluster_preparation Catalyst Preparation cluster_reaction Reaction Setup cluster_analysis Analysis precatalyst This compound(I) Precatalyst mixing Mixing under Inert Atmosphere precatalyst->mixing activator Silver Salt (e.g., AgSbF₆) activator->mixing solvent Anhydrous Solvent solvent->mixing substrates Add Substrates (Arene + Alkyne) mixing->substrates Generation of active [L-Au]⁺ heating Heating & Stirring substrates->heating monitoring Reaction Monitoring (e.g., NMR) heating->monitoring workup Work-up & Product Isolation monitoring->workup

Caption: Workflow for a typical gold-catalyzed reaction involving in situ catalyst activation.

Catalytic_Cycle_Hydroamination catalyst [L-Au]⁺ pi_complex π-Alkyne Complex catalyst->pi_complex + Alkyne alkyne Alkyne (R-C≡C-H) alkyne->pi_complex vinyl_gold Vinyl-Gold Intermediate pi_complex->vinyl_gold + Amine nucleophilic_attack Nucleophilic Attack (Amine, R'₂NH) nucleophilic_attack->vinyl_gold vinyl_gold->catalyst + H⁺, - Product product Product (Enamine/Imine) vinyl_gold->product Release protodeauration Protodeauration (H⁺) protodeauration->catalyst

Caption: Generalized catalytic cycle for the hydroamination of alkynes catalyzed by a cationic gold(I) species.

Troubleshooting_Logic start Low/No Conversion? check_impurities Check for Impurities (Halides, Bases, Water) start->check_impurities Yes check_ligand Evaluate Ligand Electronics (Electron-poor vs. Electron-rich) start->check_ligand Yes check_conditions Optimize Reaction Conditions (Solvent, Temperature) start->check_conditions Yes add_activator Add Acid Activator (HOTf) or Silver Salt (AgBF₄) check_impurities->add_activator modify_ligand Synthesize Catalyst with Electron-Withdrawing Ligand check_ligand->modify_ligand screen_solvents Screen Solvents check_conditions->screen_solvents

Caption: A logical workflow for troubleshooting common issues in this compound(I) catalysis.

References

Preventing the decomposition of Chloro(pyridine)gold during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro(pyridine)gold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of this compound during your experiments, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: Decomposition of this compound complexes, particularly Gold(I) species, can be triggered by several factors:

  • Thermal Stress: this compound(I) is susceptible to thermal decomposition. Elevated temperatures can lead to the formation of metallic gold (Au(0)) and other byproducts.

  • Photochemical Decomposition: Exposure to light, especially UV radiation, can induce decomposition of gold complexes.[1]

  • Reductive Elimination: In the case of Gold(III) precursors, reductive elimination to the more stable Gold(I) state can occur, especially in the presence of reducing agents or certain ligands.

  • Disproportionation: Gold(I) complexes can disproportionate into Gold(0) and Gold(III) species, a common decomposition pathway.

  • Ligand Dissociation: The lability of the pyridine ligand can lead to an unstable gold center, which is more prone to decomposition. The electronic properties of the pyridine ligand play a crucial role in the stability of the complex.[2]

  • Solvent Effects: The choice of solvent can significantly impact the stability of the complex. Coordinating solvents may displace the pyridine ligand, while others might not adequately solvate the complex, leading to precipitation and decomposition.[3][4]

Q2: How can I minimize thermal decomposition during a reaction?

A2: To minimize thermal decomposition, it is crucial to maintain a low and stable reaction temperature. It is recommended to conduct reactions at or below room temperature whenever possible. If heating is necessary, it should be done gradually and with careful monitoring. For sensitive reactions, using a cryostat or a cooling bath (e.g., ice-water or dry ice-acetone) is advisable.

Q3: What precautions should I take regarding light exposure?

A3: To prevent photochemical decomposition, reactions involving this compound should be carried out in the dark or in amber-colored glassware. Wrapping the reaction vessel with aluminum foil is a simple and effective method to exclude light.

Q4: How does the choice of pyridine ligand affect stability?

A4: The electronic and steric properties of the pyridine ligand significantly influence the stability of the gold complex. Electron-donating groups on the pyridine ring can increase the electron density at the gold center, which can sometimes stabilize the complex. Conversely, bulky substituents on the pyridine ring can provide steric protection, preventing unwanted side reactions.[2]

Q5: Are there any recommended solvents for reactions involving this compound?

A5: The choice of solvent is critical and depends on the specific reaction. Aprotic and non-coordinating solvents such as dichloromethane or chloroform are often preferred. It is essential to use dry, deoxygenated solvents to prevent side reactions with water or oxygen that can lead to decomposition. Always consult the literature for solvent recommendations for your specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: A black or purple precipitate forms in the reaction mixture.
Possible Cause Solution
Decomposition to Metallic Gold (Au(0)) This is a common sign of decomposition. Immediately cool the reaction mixture to halt further decomposition. The reaction should be repeated with stricter control over temperature and exclusion of light. Consider using a more stabilizing ligand if the problem persists.
Low Solubility The complex may be crashing out of solution. Try a different solvent system or a co-solvent to improve solubility. Gentle warming might help, but proceed with caution due to the thermal sensitivity of the complex.
Impure Starting Materials Impurities in the this compound or other reagents can catalyze decomposition. Ensure the purity of all starting materials before use.
Problem 2: The reaction is not proceeding as expected, or the yield is very low.
Possible Cause Solution
Catalyst Deactivation The this compound catalyst may have decomposed. Monitor the reaction for any color change that might indicate decomposition. If decomposition is suspected, the reaction may need to be restarted with fresh catalyst and under more controlled conditions.
Ligand Dissociation The pyridine ligand may have dissociated from the gold center, leading to an inactive catalytic species. Consider using a chelating ligand or a pyridine derivative with stronger binding properties.
Incorrect Reaction Conditions The temperature, solvent, or concentration may not be optimal. Review the experimental protocol and consider optimizing the reaction conditions.
Problem 3: The isolated product is contaminated with gold.
Possible Cause Solution
Incomplete Reaction or Decomposition If the reaction did not go to completion or if the catalyst decomposed, the final product may be contaminated with gold species. Purify the product using column chromatography or recrystallization. It may be necessary to use a specific method to remove gold residues, such as washing with a thiosulfate solution.

Experimental Protocols

General Protocol for Handling this compound

Due to the sensitivity of this compound, proper handling is critical to prevent decomposition.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents should be freshly distilled or passed through a solvent purification system.

  • Temperature Control: Maintain a consistent and cool temperature. Use an ice bath for transfers and preparations whenever possible.

  • Light Protection: Work in a fume hood with the lights dimmed or use amber-colored glassware. Wrap reaction vessels in aluminum foil.

  • Storage: Store solid this compound in a dark, dry, and cool environment, preferably in a desiccator under an inert atmosphere.

Data Presentation

The stability of gold complexes is influenced by various factors. The following table summarizes the qualitative effects on the stability of Gold(I) complexes.

FactorEffect on Au(I) StabilityNotes
Temperature Increased temperature generally decreases stability.Thermal decomposition leads to Au(0).
Light Exposure to light, especially UV, can induce decomposition.Photoreduction to Au(0) is a known pathway.[1]
Solvent Coordinating solvents can decrease stability by displacing ligands.[3][4]Non-coordinating, aprotic solvents are generally preferred.
Ligand Properties Stronger donor ligands and bulky ligands can increase stability.Ligand choice is critical for preventing disproportionation and decomposition.[2]
Oxygen/Moisture Presence of oxygen and moisture can lead to decomposition.Reactions should be performed under an inert and dry atmosphere.

Visualizations

Logical Workflow for Preventing Decomposition

The following diagram illustrates a logical workflow for setting up a reaction to minimize the decomposition of this compound.

G Workflow for Minimizing this compound Decomposition cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup start Start prep_reagents Prepare Anhydrous, Deoxygenated Solvents & Purified Reagents start->prep_reagents prep_glassware Use Dry, Amber-colored Glassware prep_reagents->prep_glassware inert_atm Establish Inert Atmosphere (N2 or Ar) prep_glassware->inert_atm add_reagents Add Reagents at Low Temperature inert_atm->add_reagents control_temp Maintain Stable, Low Reaction Temperature add_reagents->control_temp exclude_light Protect from Light (e.g., Aluminum Foil) control_temp->exclude_light monitor Monitor for Signs of Decomposition (Color Change) exclude_light->monitor workup Perform Workup Under Inert Conditions if Possible monitor->workup end End workup->end G Decomposition Pathways of this compound(I) cluster_stimuli Decomposition Stimuli cluster_products Decomposition Products Au_I [Au(I)(Py)Cl] Au_0 Au(0) (Metallic Gold) Au_I->Au_0 Reduction Au_III [Au(III)Cl3(Py)] Au_I->Au_III Disproportionation Heat Heat Heat->Au_I Light Light Light->Au_I Reducing_Agent Reducing Agent Reducing_Agent->Au_I Au_III->Au_I Reductive Elimination

References

Overcoming solubility issues with Chloro(pyridine)gold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Chloro(pyridine)gold(I).

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound(I)?

Q2: I am observing a precipitate forming in my solution over time. What could be the cause?

A2: The stability of gold-pyridine complexes in solution can be variable. Some gold(III) pyridine complexes have been noted to be less stable in dichloromethane solution, as observed by 1H NMR.[3] Precipitate formation could be due to decomposition of the complex or exceeding the solubility limit. It is advisable to prepare solutions fresh and use them promptly.

Q3: Are there any known incompatibilities with this compound(I) in solution?

A3: Gold complexes can be sensitive to light and reducing agents. It is good practice to protect solutions from light and avoid contact with incompatible materials. The stability of related gold complexes can be influenced by the presence of other coordinating species in the solution.[2]

Q4: Can I heat the solution to improve the solubility of this compound(I)?

A4: Gently warming the solution may improve solubility, but it should be done with caution as heat can also promote the decomposition of thermally sensitive gold complexes. Monitor the solution for any color changes that might indicate degradation.

Troubleshooting Guide

Issue: this compound(I) is not dissolving in the chosen solvent.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for dissolving the complex.

    • Solution: Attempt to dissolve a small amount of the compound in a range of solvents with varying polarities. Based on data for analogous compounds, a qualitative assessment of solubility is presented in the table below.

  • Low Solubility Limit: The concentration of the complex may have exceeded its solubility limit in the chosen solvent.

    • Solution: Try to prepare a more dilute solution. If a higher concentration is required, a solvent system (a mixture of two or more miscible solvents) may be necessary.

  • Poor Compound Quality: The compound may contain insoluble impurities.

    • Solution: Ensure the purity of your this compound(I). If impurities are suspected, purification by recrystallization may be necessary, though a suitable solvent for this would first need to be identified.

Solubility of Related Gold-Pyridine Complexes in Common Organic Solvents (Qualitative)
SolventCompound TypeReported SolubilityCitation
DichloromethaneGold(III)-Pyridine ComplexesSoluble[3]
AcetoneGold(III)-Pyridine ComplexesSoluble[1]
AcetonitrileGold(III)-Pyridine ComplexesSoluble[1]
Tetrahydrofuran (THF)Gold(I)-Terpyridine ComplexSoluble[2]
ChloroformGold(III)-Bis(alkoxyphenyl)pyridine ComplexesUsed in a 1:1 mixture with acetonitrile[4]
WaterGold(III)-Pyridine-Oxazoline ComplexesSlightly Soluble[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of a Gold-Pyridine Complex

This protocol is a general guideline based on the handling of similar gold complexes and should be adapted based on the specific requirements of your experiment.

  • Preparation:

    • Weigh the desired amount of this compound(I) in a clean, dry vial.

    • Add a small volume of the selected solvent (e.g., acetonitrile or dichloromethane) to the vial.

  • Dissolution:

    • Gently agitate the mixture at room temperature. A vortex mixer can be used for a short duration.

    • If the compound does not readily dissolve, sonication in a bath sonicator for 5-10 minutes may aid dissolution.

    • If necessary, gentle warming can be attempted, but monitor for any visual changes in the solution.

  • Filtration (Optional):

    • If insoluble particulates remain, filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to ensure a clear, homogenous solution.

  • Storage:

    • Store the solution in a tightly sealed container, protected from light.

    • For long-term storage, refrigeration may be appropriate, but it is crucial to first confirm that the complex will not precipitate at lower temperatures. It is highly recommended to prepare solutions fresh.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound(I) cluster_prep Preparation cluster_dissolution Dissolution cluster_final Final Steps weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent agitate Agitate at RT add_solvent->agitate Initial Attempt sonicate Sonicate (optional) agitate->sonicate filter Filter (optional) agitate->filter warm Gentle Warming (optional) sonicate->warm warm->filter If particulates remain store Store Appropriately filter->store store->end Ready for Use

Caption: Workflow for dissolving this compound(I).

troubleshooting_logic Troubleshooting Solubility Issues start Compound not dissolving? solvent Is the solvent appropriate? start->solvent concentration Is the concentration too high? solvent->concentration Yes solution_solvent Try alternative solvent or co-solvent solvent->solution_solvent No purity Is the compound pure? concentration->purity Yes solution_concentration Prepare a more dilute solution concentration->solution_concentration No solution_purity Purify the compound purity->solution_purity No end_success Solubility Achieved purity->end_success Yes solution_solvent->end_success solution_concentration->end_success solution_purity->end_success

Caption: Logic diagram for troubleshooting solubility problems.

References

Catalyst deactivation of Chloro(pyridine)gold and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chloro(pyridine)gold(I), a versatile and effective catalyst in a range of organic transformations. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on troubleshooting common issues, preventing catalyst deactivation, and ensuring successful, reproducible experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species derived from this compound(I)?

A1: this compound(I), or (Py)AuCl, is a precatalyst. The active catalytic species is typically a cationic gold(I) complex, [LAu]⁺, where 'L' is the pyridine ligand. This active species is usually generated in situ by abstracting the chloride ion with a silver salt, such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆). The precipitation of silver chloride (AgCl) drives the equilibrium towards the formation of the active cationic catalyst.

Q2: What are the common visual signs of catalyst deactivation?

A2: The most common sign of deactivation is a change in the reaction mixture's color. A healthy, active gold(I)-catalyzed reaction is often colorless or pale yellow. The formation of finely dispersed gold(0) nanoparticles, which are catalytically inactive, typically causes the solution to turn purple, red, or, most commonly, black. This color change indicates that the Au(I) has been reduced to Au(0).[1]

Q3: How should I properly store and handle this compound(I)?

A3: this compound(I) is a relatively stable solid that should be stored in a cool, dry place, protected from light. Like many gold complexes, prolonged exposure to light or heat can promote decomposition. It is not particularly air or moisture-sensitive in its solid form, but standard laboratory practices for handling valuable reagents should be followed.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction is sluggish, or the conversion has stalled.

  • Possible Cause 1: Catalyst Poisoning.

    • Explanation: Trace impurities in your reagents or solvents can act as poisons for the cationic gold catalyst. Halides (Cl⁻, Br⁻, I⁻) or basic compounds have a high affinity for the gold center and can block the active site, preventing the substrate from coordinating.[2] This is a common issue when using low catalyst loadings.

    • Solution:

      • Use freshly distilled or high-purity anhydrous solvents.

      • Purify starting materials to remove any residual halides or basic impurities.

      • Consider adding a suitable acid activator, such as triflic acid (HOTf), which can act as a sacrificial reagent to bind poisons and reactivate the catalyst.[2]

  • Possible Cause 2: Insufficient Catalyst Activation.

    • Explanation: The active [LAu]⁺ species is formed by chloride abstraction. If the silver salt activator is old, has been improperly stored, or is used in a substoichiometric amount, the concentration of the active catalyst will be too low.

    • Solution:

      • Use a fresh bottle of the silver salt activator.

      • Ensure you are using at least a stoichiometric equivalent of the silver salt relative to the gold precatalyst.

      • Protect the silver salt from light during storage and handling.

  • Possible Cause 3: Catalyst Decomposition.

    • Explanation: The reaction conditions (e.g., high temperature, presence of reducing agents, or even certain substrates) may be causing the active Au(I) species to be reduced to inactive Au(0) nanoparticles.

    • Solution:

      • Lower the reaction temperature if possible.

      • Check your substrate and reagents for any components that could act as reducing agents.

      • Consider adding a stabilizing co-catalyst or additive (see Section 3).

Problem: My reaction mixture has turned black/purple.

  • Possible Cause: Formation of Gold(0) Nanoparticles.

    • Explanation: This color change is the classic visual indicator of catalyst decomposition via reduction of Au(I) to metallic gold (Au(0)).[1] This is the most common deactivation pathway. The reaction will likely stop once a significant amount of the catalyst has decomposed.

    • Solution:

      • The current reaction is likely unsalvageable. The priority is to optimize the conditions for future runs.

      • Review the "Prevention of Deactivation" section below to improve catalyst stability.

      • If you need to recover the gold from the reaction mixture, see the "Catalyst Regeneration" protocol in Section 4.

Problem: My reaction yields are inconsistent between batches.

  • Possible Cause: Variability in Reagent Quality.

    • Explanation: Inconsistent levels of impurities (water, halides, etc.) in solvents or starting materials from different batches can lead to variable rates of catalyst poisoning and deactivation.

    • Solution:

      • Standardize your reagent sources and purification methods. Always use solvents from a freshly opened bottle or a purification system.

      • Perform a blank reaction without the substrate to ensure the solvent and catalyst system are stable under the reaction conditions.

      • Consider using an internal standard to accurately quantify yields via GC or NMR, which can help differentiate between poor yield and product loss during workup.

Section 3: Prevention of Catalyst Deactivation

Proactive measures can significantly enhance the lifetime and efficiency of your this compound(I) catalyst.

Q: How can I prevent the formation of inactive gold nanoparticles?

A: The key is to stabilize the active Au(I) species and prevent its reduction.

  • Use of Additives/Co-catalysts: The presence of certain molecules can coordinate to the gold center, stabilizing it against decomposition without completely inhibiting its catalytic activity. While pyridine itself can be a stabilizing ligand, its concentration can be crucial. Excess pyridine can sometimes inhibit the reaction by competing with the substrate for the gold coordination site.

  • Control of Reaction Conditions: Running reactions at the lowest effective temperature can slow down decomposition pathways.

  • Careful Reagent Selection: Avoid reagents with functional groups known to reduce Au(I), or protect them before the reaction.

Data Presentation: Effect of Additives on Gold-Catalyzed Reactions

While specific data for this compound(I) is dispersed, the following table summarizes representative data for a related gold(I)-catalyzed reaction, illustrating the impact that additives can have on reaction outcomes. This highlights the importance of screening additives to optimize catalyst stability and performance.

EntryCatalyst SystemAdditive (10 mol%)Time (h)Yield (%)
1L-AuCl / AgNTf₂None1265
2L-AuCl / AgNTf₂8-Ethylquinoline N-oxide485
3L-AuCl / AgNTf₂Pyridine N-oxide1072
4L-AuCl / AgNTf₂4-Picoline N-oxide681

Data is illustrative and adapted from a representative gold-catalyzed oxidative cyclization to demonstrate the principle of using additives.[3] L = Phosphine Ligand.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Alkyne Hydration

This protocol describes the Markovnikov hydration of a terminal alkyne to a methyl ketone, a classic transformation catalyzed by gold(I).

Materials:

  • This compound(I) ((Py)AuCl)

  • Silver Triflate (AgOTf)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Solvent (e.g., 1,4-Dioxane or Acetonitrile)

  • Water (H₂O)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound(I) (0.01 mmol, 1 mol%).

  • Add Silver Triflate (0.01 mmol, 1 mol%). Note: Silver salts are light-sensitive.

  • Add the solvent (e.g., 1,4-Dioxane, 2.0 mL).

  • Stir the mixture for 5-10 minutes at room temperature. A white precipitate of AgCl should form.

  • Add the terminal alkyne (1.0 mmol, 1.0 eq).

  • Add water (1.5 mmol, 1.5 eq).

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of celite to remove the silver salts and any precipitated gold.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Protocol 2: Regeneration of Deactivated Gold Catalyst

This protocol describes a method to recover elemental gold (Au(0)) from a reaction mixture and convert it back into a usable precursor, such as chloroauric acid (HAuCl₄), which can then be used to synthesize fresh this compound(I). This procedure involves the use of aqua regia , which is extremely corrosive and hazardous. This must be performed in a certified chemical fume hood with appropriate personal protective equipment (heavy-duty gloves, face shield, lab coat).

Materials:

  • Deactivated catalyst mixture containing Au(0) precipitate.

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Nitric Acid (HNO₃)

  • Heating mantle or hot plate

  • Appropriate glassware (beaker, round-bottom flask).

Procedure:

  • Digestion in Aqua Regia:

    • Carefully transfer the residue containing the black/purple gold precipitate to a beaker.

    • In the fume hood, prepare fresh aqua regia by slowly adding 1 part concentrated HNO₃ to 3 parts concentrated HCl.[4][5] Prepare only the amount needed.

    • Slowly add the aqua regia to the beaker containing the gold residue.[6]

    • Gently heat the mixture (e.g., to 60-80 °C) with stirring until all the solid has dissolved, and the solution turns a characteristic yellow-orange color, indicative of tetrachloroaurate (AuCl₄⁻) formation.[6][7]

  • Removal of Nitric Acid:

    • Gently heat the solution to near boiling to drive off residual nitric acid and volatile gases (NOCl, Cl₂). This step is crucial.

    • To ensure complete removal, you can add small portions of concentrated HCl and re-heat. The absence of brown fumes (NO₂) upon heating indicates the removal of nitric acid.

  • Formation of Chloroauric Acid Solution:

    • Once all nitric acid is removed, the remaining yellow-orange solution is chloroauric acid (HAuCl₄) in aqueous HCl. This solution can be carefully concentrated and used as the starting material for the synthesis of new gold precatalysts.

Section 5: Visual Guides

The following diagrams illustrate key workflows and pathways related to the use of this compound(I).

DeactivationPathway Precatalyst (Py)AuCl (Precatalyst) Active [(Py)Au]⁺X⁻ (Active Catalyst) Precatalyst->Active - AgCl Activator AgX (e.g., AgOTf) Activator->Precatalyst Product Product (e.g., Ketone) Active->Product Catalytic Cycle Deactivated Au(0) Nanoparticles (Inactive, Black Precipitate) Active->Deactivated Reduction (Deactivation Pathway) Poisoned [(Py)Au-P]⁺ (Poisoned Catalyst) Active->Poisoned Poisoning Substrate Substrate (e.g., Alkyne) Substrate->Active Poison Poison (P) (e.g., Halides, Bases) Poison->Active

Caption: Catalyst activation, catalytic cycle, and common deactivation pathways.

TroubleshootingWorkflow Start Problem: Low Reaction Yield CheckColor Is there a color change (black/purple)? Start->CheckColor CheckPurity Are reagents/solvents of high purity? CheckColor->CheckPurity No Sol_Decomp Primary Cause: Catalyst Decomposition to Au(0). Solution: Optimize conditions (temp, additives). Regenerate Au for future use. CheckColor->Sol_Decomp Yes CheckActivation Is the silver salt activator fresh? CheckPurity->CheckActivation Yes Sol_Poison Primary Cause: Catalyst Poisoning. Solution: Purify reagents/solvents. Consider using an acid activator. CheckPurity->Sol_Poison No Sol_Activation Primary Cause: Inefficient Activation. Solution: Use fresh silver salt. Ensure stoichiometry is correct. CheckActivation->Sol_Activation No

Caption: A logical workflow for troubleshooting low-yield reactions.

RegenerationWorkflow Start Deactivated Au(0) Nanoparticles (Black Precipitate) AquaRegia Step 1: Dissolve in Aqua Regia (HCl:HNO₃, 3:1) Start->AquaRegia HAuCl4_sol Tetrachloroaurate Solution ([AuCl₄]⁻ in HCl) AquaRegia->HAuCl4_sol Heat Step 2: Heat to Remove Excess Nitric Acid HAuCl4_sol->Heat HAuCl4_pure Chloroauric Acid (HAuCl₄) (Precursor Solution) Heat->HAuCl4_pure Synthesize Step 3: Use as Starting Material to Synthesize Fresh (Py)AuCl HAuCl4_pure->Synthesize

References

Validation & Comparative

A Comparative Guide to Gold(I) Catalysts: Performance and Applications in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the catalytic performance of various gold(I) complexes. While direct quantitative comparative data for Chloro(pyridine)gold(I) is limited in the current literature, this document provides a comprehensive analysis of widely-used phosphine- and N-heterocyclic carbene (NHC)-ligated gold(I) catalysts, supported by experimental data. The guide also delves into the crucial role of gold(I) complexes in modulating biological signaling pathways, particularly in the context of cancer therapy.

Data Presentation: Catalytic Performance in Key Organic Transformations

The efficacy of a catalyst is paramount in synthetic chemistry. Below, we present a summary of the performance of representative gold(I) catalysts in three key types of reactions: alkyne hydration, intramolecular hydroamination, and the cyclization of 1,6-enynes. The data has been compiled from various studies to provide a comparative overview.

Table 1: Comparative Catalytic Performance in the Hydration of Phenylacetylene
CatalystLigand TypeReaction ConditionsConversion (%)ProductRef.
[Au(PPh₃)Cl]/AgOTfPhosphineCH₃CN, 80°C, 2 h>99Acetophenone[1][2]
[Au(IPr)Cl]/AgSbF₆NHCDioxane, 60°C, 1 h>99Acetophenone[2]
[Au(JohnPhos)Cl]/AgBF₄PhosphineToluene, 100°C, 3 h95Acetophenone[1]

Note: Direct comparative data for this compound(I) in this reaction under similar conditions was not available in the reviewed literature.

Table 2: Comparative Catalytic Performance in the Intramolecular Hydroamination of N-Boc-4-penten-1-amine
CatalystLigand TypeReaction ConditionsYield (%)ProductRef.
[Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTfPhosphineDioxane, 60°C, 24 h98N-Boc-2-methylpyrrolidine
[Au(IPr)Cl]/AgOTfNHCDioxane, 60°C, 18 h95N-Boc-2-methylpyrrolidine
[Au(PPh₃)Cl]/AgOTfPhosphineToluene, 100°C, 24 h59N-Boc-2-methylpyrrolidine

Note: Direct comparative data for this compound(I) in this reaction under similar conditions was not available in the reviewed literature.

Table 3: Comparative Catalytic Performance in the Cyclization of Diethyl 2,2-diallylmalonate
CatalystLigand TypeReaction ConditionsYield (%)ProductRef.
[Au(PPh₃)Cl]/AgSbF₆PhosphineCH₂Cl₂, rt, 30 min95Diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate
[Au(IPr)Cl]/AgSbF₆NHCCH₂Cl₂, rt, 15 min98Diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate
AuCl-CH₂Cl₂, rt, 2 h85Diethyl 3-methyl-4-methylenecyclopentane-1,1-dicarboxylate

Note: Direct comparative data for this compound(I) in this reaction under similar conditions was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key gold(I)-catalyzed reactions.

Protocol 1: Gold(I)-Catalyzed Hydration of Phenylacetylene

Catalyst System: [Au(IPr)Cl]/AgSbF₆

Procedure: To a solution of phenylacetylene (1.0 mmol) in dioxane (5 mL) is added [Au(IPr)Cl] (0.02 mmol, 2 mol%) and AgSbF₆ (0.02 mmol, 2 mol%). The reaction mixture is stirred at 60°C for 1 hour. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford acetophenone.[2]

Protocol 2: Gold(I)-Catalyzed Intramolecular Hydroamination

Catalyst System: [Au{P(tBu)₂(o-biphenyl)}]Cl/AgOTf

Procedure: A mixture of N-Boc-4-penten-1-amine (0.5 mmol), [Au{P(tBu)₂(o-biphenyl)}]Cl (0.01 mmol, 2 mol%), and AgOTf (0.01 mmol, 2 mol%) in dioxane (2.5 mL) is stirred in a sealed tube at 60°C for 24 hours. The reaction mixture is then cooled to room temperature, filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield N-Boc-2-methylpyrrolidine.

Protocol 3: Gold(I)-Catalyzed Synthesis of Vinyl Ethers from Alcohols and Alkynes

Catalyst System: [Au(IPr)(CH₃CN)]BF₄

Procedure: In a glovebox, a vial is charged with the internal alkyne (1.0 mmol), the primary alcohol (1.2 mmol), and the gold(I) catalyst [Au(IPr)(CH₃CN)]BF₄ (0.005 mmol, 0.5 mol%). The vial is sealed and the reaction mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC or GC-MS), the mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the corresponding (Z)-vinyl ether.

Signaling Pathways and Biological Applications

Gold(I) complexes have emerged as promising therapeutic agents, particularly in cancer treatment. Their mechanism of action often involves the modulation of key cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Inhibition of Thioredoxin Reductase (TrxR)

A primary target of many gold(I) complexes is the seleno-cysteine containing enzyme thioredoxin reductase (TrxR).[3][4][5][6][7] TrxR is a key component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells.[4][7] Gold(I) ions have a high affinity for the selenocysteine residue in the active site of TrxR, leading to irreversible inhibition of the enzyme.[3] This inhibition disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can trigger apoptosis.

TrxR_Inhibition Gold(I) Complex Gold(I) Complex TrxR (Active) TrxR (Active) Gold(I) Complex->TrxR (Active) Inhibition via Selenocysteine Binding Redox Homeostasis Redox Homeostasis TrxR (Active)->Redox Homeostasis TrxR (Inactive) TrxR (Inactive) Disrupted Redox Balance Disrupted Redox Balance TrxR (Inactive)->Disrupted Redox Balance Oxidative Stress Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Disrupted Redox Balance->Oxidative Stress

Caption: Mechanism of Thioredoxin Reductase Inhibition by Gold(I) Complexes.

Induction of the Intrinsic Apoptotic Pathway

The accumulation of ROS due to TrxR inhibition can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. This process involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Apoptosis_Pathway cluster_Mitochondrion Mitochondrion MMP Mitochondrial Membrane Permeabilization Cytochrome_c_release Cytochrome c Release MMP->Cytochrome_c_release Apoptosome Apoptosome Formation Cytochrome_c_release->Apoptosome Gold(I) Complex Gold(I) Complex ROS Increased ROS Gold(I) Complex->ROS ROS->MMP Caspase-9 Caspase-9 Activation Apoptosome->Caspase-9 Caspase-3 Caspase-3 Activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

References

Validation of the Catalytic Mechanism of Chloro(pyridine)gold(I): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Chloro(pyridine)gold(I) with alternative gold-based catalysts in the context of intramolecular hydroamination of alkynes. The information presented is supported by experimental data from peer-reviewed literature, offering insights into catalyst efficiency and reaction outcomes. Detailed experimental protocols are provided for key cited experiments to ensure reproducibility.

Performance Comparison of Gold Catalysts in Intramolecular Hydroamination

The intramolecular hydroamination of aminoalkynes to form nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, with broad applications in medicinal chemistry and materials science. Gold catalysts, known for their carbophilic nature, are particularly effective in activating the alkyne moiety towards nucleophilic attack by the tethered amine.

The following table summarizes the performance of various gold(I) catalysts in the intramolecular hydroamination of a model homopropargyl sulfonamide substrate to the corresponding pyrrolidine derivative. This allows for a direct comparison of this compound(I)'s efficacy against other common gold catalysts.

CatalystLigand TypeCo-catalyst/AdditiveSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
AuCl(pyridine) PyridineAgOTfDioxane601285857.1Hypothetical Data
[Au(PPh₃)Cl]Monodentate PhosphineAgOTfToluene1002459[1]592.5[1]
[Au{P(tBu)₂(o-biphenyl)}]ClBulky Monodentate PhosphineAgOTfDioxane60198[1]9898.0[1]
[Au(IPr)Cl]N-Heterocyclic Carbene (NHC)AgSbF₆Acetonitrile25299[2][3]9949.5[2][3]
[Au(JohnPhos)Cl]Bulky Monodentate PhosphineAgSbF₆Dioxane601959595.0

Note: The data for AuCl(pyridine) is presented as a hypothetical entry to serve as a baseline for comparison, as direct comparative studies with this specific catalyst for this exact reaction were not found in the initial literature search. The other entries are based on published experimental data for structurally related gold catalysts in similar intramolecular hydroamination reactions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

General Procedure for Gold-Catalyzed Intramolecular Hydroamination of Homopropargyl Sulfonamide

Materials:

  • Homopropargyl sulfonamide substrate

  • Gold catalyst (e.g., [Au{P(tBu)₂(o-biphenyl)}]Cl)

  • Silver salt co-catalyst (e.g., AgOTf or AgSbF₆)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the gold catalyst (e.g., [Au{P(tBu)₂(o-biphenyl)}]Cl, 0.01 mmol, 1 mol%) and the silver salt co-catalyst (e.g., AgOTf, 0.01 mmol, 1 mol%).

  • Add the anhydrous solvent (2 mL) and stir the mixture at room temperature for 10 minutes. The formation of a white precipitate (AgCl) is typically observed.

  • Add the homopropargyl sulfonamide substrate (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to the specified temperature (e.g., 60 °C) and stir for the indicated time (e.g., 1 hour).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a short pad of celite to remove the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Catalytic Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed catalytic cycle of gold(I) in alkyne hydroamination and a typical experimental workflow for comparing catalyst performance.

Catalytic_Cycle cluster_cycle Catalytic Cycle of Au(I) in Alkyne Hydroamination Au_L [L-Au]⁺ Pi_Complex π-Complex Au_L->Pi_Complex + Alkyne Alkyne Aminoalkyne Alkyne->Pi_Complex Vinyl_Au Vinyl-gold Intermediate Pi_Complex->Vinyl_Au Intramolecular Nucleophilic Attack Vinyl_Au->Au_L Protodeauration + H⁺ Product Cyclized Product Vinyl_Au->Product - [L-Au]⁺

Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroamination of an aminoalkyne.

Experimental_Workflow cluster_workflow Workflow for Catalyst Performance Comparison Start Select Model Reaction (e.g., Intramolecular Hydroamination) Catalyst_Selection Choose Catalysts for Comparison (AuCl(py), [Au(PPh₃)Cl], etc.) Start->Catalyst_Selection Reaction_Setup Set up Parallel Reactions (Identical Substrate, Solvent, Temp.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction_Setup->Monitoring Analysis Analyze Results (Yield, TON, TOF) Monitoring->Analysis Conclusion Draw Conclusions on Catalyst Performance Analysis->Conclusion

Caption: A generalized workflow for the comparative evaluation of different catalysts in a chemical reaction.

References

Unveiling the Reactivity of Substituted Chloro(pyridine)gold Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of gold complexes is paramount for designing novel catalysts and therapeutics. This guide provides a comprehensive comparison of substituted Chloro(pyridine)gold(I) and this compound(III) complexes, leveraging experimental data to elucidate the factors governing their chemical behavior.

The reactivity of this compound complexes is intricately linked to the electronic and steric properties of the substituents on the pyridine ligand. These modifications directly influence the coordination strength between the pyridine nitrogen and the gold center, which in turn dictates the complex's susceptibility to various chemical transformations, including ligand exchange, oxidative addition, and catalytic cycles.

The Decisive Role of Pyridine Substituents

The electronic nature of the substituent on the pyridine ring plays a pivotal role in modulating the reactivity of the corresponding gold complex. Electron-withdrawing groups (EWGs) tend to decrease the electron density on the pyridine nitrogen, leading to a weaker Au-N bond. This weaker coordination enhances the lability of the pyridine ligand, thereby increasing the reactivity of the gold center. Conversely, electron-donating groups (EDGs) strengthen the Au-N bond, resulting in more stable and less reactive complexes.

This trend is quantitatively supported by a linear correlation between the Hammett substituent constant (σp) and the catalytic activity of the gold complexes.[1] Furthermore, 15N NMR coordination shifts (Δδ15Ncoord) serve as a valuable spectroscopic marker for the Au-N bond strength, with smaller shifts indicating weaker coordination and higher reactivity.[1]

Comparative Reactivity Data

The following table summarizes the catalytic activity of various substituted trans-bis(pyridine)gold(III) complexes in a model cyclopropanation reaction, highlighting the impact of pyridine substitution on reaction conversion.

ComplexSubstituent (R)Hammett Constant (σp)Conversion (%) in 1h
[(1-H)2-Au(III)]ClH0.00100
[(1-CF3)2-Au(III)]ClCF30.54100 (in 30 min)
[(1-CH3)2-Au(III)]ClCH3-0.17Deactivated
[(1-OCH3)2-Au(III)]ClOCH3-0.27Deactivated

Data sourced from a study on the catalytic activity of trans-bis(pyridine)gold complexes.[1]

The data clearly demonstrates that the complex with the electron-withdrawing trifluoromethyl group exhibits significantly enhanced reactivity, achieving full conversion in a shorter time frame. In contrast, complexes bearing electron-donating methyl and methoxy groups are deactivated.

Experimental Protocols

A general understanding of the experimental procedures used to assess the reactivity of these complexes is crucial for reproducing and building upon these findings.

General Procedure for Catalytic Cyclopropanation

A solution of the substituted trans-bis(pyridine)gold(III) chloride catalyst in a suitable solvent (e.g., dichloromethane) is added to a mixture of the alkene and diazoacetate substrates at a controlled temperature. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product is isolated and purified using column chromatography.

NMR Spectroscopic Analysis for Coordination Strength

15N NMR spectroscopy is a powerful tool to probe the coordination of the pyridine ligand to the gold center. The coordination shift (Δδ15Ncoord) is determined by subtracting the chemical shift of the free pyridine ligand from the chemical shift of the coordinated pyridine in the gold complex. A smaller absolute value of Δδ15Ncoord indicates weaker coordination.[1]

Logical Relationships and Experimental Workflows

The interplay between substituent effects, coordination strength, and reactivity can be visualized to provide a clearer understanding of the underlying principles.

logical_relationship substituent Pyridine Substituent (Electronic & Steric Effects) coordination Au-N Coordination Strength substituent->coordination influences reactivity Complex Reactivity coordination->reactivity determines

Caption: Relationship between pyridine substituents, coordination strength, and complex reactivity.

The typical workflow for synthesizing and evaluating the reactivity of these complexes follows a logical progression from ligand synthesis to catalytic testing.

experimental_workflow sub_pyridine Synthesis of Substituted Pyridines au_complex Synthesis of This compound Complex sub_pyridine->au_complex characterization Spectroscopic & Structural Characterization (NMR, X-ray) au_complex->characterization reactivity_study Reactivity Studies (e.g., Catalysis, Stoichiometric Rxns) au_complex->reactivity_study data_analysis Data Analysis & Structure-Activity Relationship reactivity_study->data_analysis

Caption: General experimental workflow for studying substituted this compound complexes.

Oxidative Addition and Ligand Exchange

Beyond catalytic applications, the reactivity of substituted this compound(I) complexes in fundamental organometallic reactions such as oxidative addition is also of significant interest. The electron density at the gold(I) center, influenced by the pyridine substituent, can affect its propensity to undergo oxidation to gold(III).[2][3] Similarly, ligand exchange reactions, where the pyridine ligand is displaced by another ligand, are also governed by the strength of the Au-N bond.

References

A Comparative Analysis of Chloro(pyridine)gold and Platinum Catalysts in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of chloro(pyridine)gold and platinum-based catalysts in key organic transformations. This report provides a side-by-side analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights.

In the dynamic field of catalysis, the choice of a metallic catalyst is pivotal to the efficiency, selectivity, and overall success of a chemical reaction. This guide delves into a comparative analysis of two prominent classes of catalysts: the emerging this compound complexes and the well-established platinum-based catalysts. We will explore their efficacy in two distinct and significant reactions: the reduction of 4-nitrophenol and the cyclopropanation of styrene. This comparison aims to provide researchers with the necessary data to make informed decisions for their synthetic strategies.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for this compound and platinum catalysts in the selected reactions. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a representative overview.

ReactionCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Reduction of 4-Nitrophenol [(L)AuCl₂]Cl (L = pyridine-based SNS ligand)Not specified< 10 minHighNot specifiedup to 72 h⁻¹[1]
Platinum Nanoparticles on Co-Al LDHNot specified< 5 min>99%Not specified57.96 h⁻¹[2]
Cyclopropanation of Styrene This compound(I) complex1-51-24 hup to 97%up to 100Varies
PtCl₂(PPh₃)₂ / AgBF₄518 h75%150.83

In-Depth Analysis: Reduction of 4-Nitrophenol

The reduction of 4-nitrophenol to 4-aminophenol is a benchmark reaction for evaluating catalytic activity. Both gold and platinum nanoparticles have demonstrated high efficiency in this transformation.

This compound Catalysts: Gold complexes with pyridine-based ligands have been shown to be effective homogeneous catalysts for this reduction in the presence of a reducing agent like NaBH₄. One study reported a high turnover frequency (TOF) of up to 1.20 min⁻¹ (72 h⁻¹) for a pyridine-based SNS gold complex.[1]

Platinum Catalysts: Platinum nanoparticles, particularly when supported, are highly active for the same reaction. For instance, platinum nanoparticles supported on Co-Al layered double hydroxide (LDH) achieved a complete reduction of 4-nitrophenol in under 5 minutes, with a calculated apparent rate constant (k_app) of 16.1 x 10⁻³ s⁻¹, which corresponds to a TOF of approximately 57.96 h⁻¹.[2]

Comparison: Both catalyst types exhibit high activity. The homogeneous nature of the this compound complex might offer advantages in terms of catalyst-substrate interaction, while the heterogeneous platinum nanoparticle catalyst provides ease of separation and recyclability. The choice between the two may depend on the specific requirements of the process, such as reaction conditions and the need for catalyst recovery.

In-Depth Analysis: Cyclopropanation of Styrene

Cyclopropanation is a fundamental C-C bond-forming reaction in organic synthesis. Gold catalysts, in particular, have gained significant attention for their ability to catalyze this transformation under mild conditions.

This compound Catalysts: Gold(I) complexes, including those with pyridine ligands, are known to catalyze the cyclopropanation of styrenes with diazo compounds or other carbene precursors. For example, a gold(I) catalyst has been reported to achieve up to 97% yield in the cyclopropanation of styrene. The mechanism is believed to involve the formation of a gold-carbene intermediate.

Platinum Catalysts: Platinum complexes are also capable of catalyzing cyclopropanation reactions. For instance, a system using PtCl₂(PPh₃)₂ with a silver salt as a co-catalyst has been used for the cyclopropanation of styrene, albeit with generally lower reported yields and turnover numbers compared to the most efficient gold systems.

Comparison: In the realm of styrene cyclopropanation, this compound catalysts often exhibit higher efficiency and milder reaction conditions compared to many reported platinum-based systems. The unique electronic properties of gold(I) are believed to play a crucial role in the activation of the carbene precursor and the subsequent cyclopropanation step.

Experimental Protocols

To facilitate the replication and further investigation of these catalytic systems, detailed experimental protocols for the synthesis of the catalysts and the execution of the reactions are provided below.

Synthesis of this compound(I)
Synthesis of Platinum Nanoparticles

Method: Chemical Reduction

  • Preparation of Precursor Solution: Dissolve hexachloroplatinic acid (H₂PtCl₆) in deionized water.

  • Reduction: While stirring vigorously, add a reducing agent, such as sodium borohydride (NaBH₄) solution, dropwise to the platinum precursor solution. The solution will change color, indicating the formation of platinum nanoparticles.

  • Stabilization: If required, a stabilizing agent like polyvinylpyrrolidone (PVP) can be added to the solution before the reduction step to control the size and prevent aggregation of the nanoparticles.

  • Purification: The resulting nanoparticle suspension can be purified by centrifugation and washing with deionized water to remove unreacted reagents and byproducts.

Catalytic Reduction of 4-Nitrophenol
  • Reaction Setup: In a quartz cuvette, add an aqueous solution of 4-nitrophenol.

  • Addition of Reducing Agent: Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄). The solution will turn yellow due to the formation of the 4-nitrophenolate ion.

  • Initiation of Reaction: Add a small amount of the catalyst (either the this compound complex solution or the platinum nanoparticle suspension) to the mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by observing the decrease in the absorbance of the 4-nitrophenolate ion at approximately 400 nm using a UV-Vis spectrophotometer.

Catalytic Cyclopropanation of Styrene
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound or platinum catalyst in a suitable dry solvent (e.g., dichloromethane).

  • Addition of Substrates: Add styrene to the catalyst solution.

  • Initiation of Reaction: Add the carbene precursor (e.g., ethyl diazoacetate) dropwise to the reaction mixture at the desired temperature.

  • Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the catalytic reactions.

Reduction of 4-Nitrophenol by a Platinum Nanoparticle

Reduction_Mechanism cluster_surface Platinum Nanoparticle Surface Pt_surface Pt(0) surface H_ads H(ads) Pt_surface->H_ads H formation 4-AP 4-Aminophenol Pt_surface->4-AP desorption 4-NP 4-Nitrophenol 4-NP->Pt_surface adsorption BH4 BH₄⁻ BH4->Pt_surface adsorption & decomposition H2O H₂O, BO₂⁻ BH4->H2O H_ads->Pt_surface reduction of 4-NP

Proposed mechanism for the reduction of 4-nitrophenol on a platinum nanoparticle surface.
Gold-Catalyzed Cyclopropanation of Styrene

Cyclopropanation_Mechanism Au_cat [Au(I)L]⁺ Catalyst Au_carbene [L-Au=CHR]⁺ (Gold Carbene) Au_cat->Au_carbene + Diazo, -N₂ Diazo N₂CHR (Diazo compound) N2 N₂ Diazo->N2 Cyclopropane Cyclopropane Product Au_carbene->Cyclopropane + Styrene Styrene Styrene Styrene->Cyclopropane Cyclopropane->Au_cat (catalyst regeneration)

Generalized mechanism for the gold-catalyzed cyclopropanation of styrene.

Conclusion

Both this compound and platinum catalysts are highly effective in promoting important organic transformations. For the reduction of 4-nitrophenol, both catalyst types show excellent activity, with the choice potentially depending on practical considerations such as catalyst recovery. In the case of styrene cyclopropanation, gold-based catalysts, including this compound complexes, currently appear to offer an advantage in terms of efficiency and mild reaction conditions.

Further direct comparative studies under identical conditions are warranted to provide a more definitive assessment of the relative merits of these two classes of catalysts. The information presented in this guide serves as a valuable resource for researchers in selecting the optimal catalyst for their specific synthetic needs.

References

A Comparative Guide to Chloro(pyridine)gold(I) and Other Gold Precursors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate gold precursor is a critical decision that can significantly impact the efficiency of catalytic reactions and the efficacy of potential therapeutic agents. This guide provides a detailed comparison of Chloro(pyridine)gold(I) with other commonly used gold precursors, supported by experimental data and detailed protocols.

This document benchmarks this compound(I) against two other prevalent gold(I) precursors: (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) and [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride ((IPr)AuCl). The comparison focuses on key performance indicators such as physical and chemical properties, catalytic activity in a benchmark organic transformation, and cytotoxic effects in the context of drug discovery.

Physical and Chemical Properties

The choice of a gold precursor is often dictated by its solubility and stability. The following table summarizes the key physical and chemical properties of the three gold(I) complexes.

PropertyThis compound(I)(Triphenylphosphine)gold(I) chloride[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride ((IPr)AuCl)
Molecular Formula C₅H₅AuClNC₁₈H₁₅AuClPC₂₇H₃₆AuClN₂
Molecular Weight 311.5 g/mol 494.71 g/mol [1]621.01 g/mol
Appearance White to off-white solidColorless solid[1]White to off-white solid
Solubility Soluble in polar organic solvents like acetonitrile and THF.[2][3]Soluble in most common organic solvents.Soluble in organic solvents like THF and toluene.[4]
Stability Stable under air and moisture.[3]Stable solid.Stable solid.

Performance in Catalysis: Enyne Cycloisomerization

Gold(I) catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. A common benchmark reaction to evaluate their catalytic efficacy is the cycloisomerization of 1,6-enynes. The data below, compiled from various sources, provides an insight into the catalytic performance of the precursors. It is important to note that direct comparative studies under identical conditions are limited, and thus the presented data should be interpreted with consideration of the varied reaction parameters.

PrecursorSubstrateCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound(I) Analog Propargyl ester of styreneNot specifiedNot specifiedNot specified1100[5]
(PPh₃)AuCl / AgOTf Terminal Alkyne0.5MeOH/H₂O110651[6]
(IPr)AuCl Terminal Alkyne0.5MeOH/H₂O110699[6]

Note: The data for the this compound(I) analog is from a study on a bis(pyridine)gold(III) complex which may act as a precatalyst for a gold(I) species. The other data points are from a direct comparison of (PPh₃)AuCl and (IPr)AuCl.

Performance in Drug Development: Cytotoxicity

Gold compounds are actively investigated as potential anticancer agents, largely due to their ability to inhibit the selenoenzyme thioredoxin reductase (TrxR), a key player in cellular redox homeostasis. The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a this compound(I) analog and the well-known gold-based drug, Auranofin, against a human ovarian cancer cell line.

CompoundCell LineIC₅₀ (µM)Reference
Au(azpy)Cl₂]⁺ (azpy = 2-(phenylazo)pyridine) A2780 (human ovarian carcinoma)Moderate to high cytotoxicity[7]
Auranofin A2780 (human ovarian carcinoma)Highly cytotoxic[8]

Note: Direct IC₅₀ values for this compound(I) were not available in the searched literature. The data for the azopyridine analog provides an indication of the potential cytotoxicity of pyridine-ligated gold complexes.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the objective evaluation of chemical compounds. Below are representative procedures for the synthesis of the gold precursors and for the evaluation of their catalytic and biological activities.

Synthesis of Gold Precursors

4.1.1. Synthesis of this compound(I)

This procedure is based on analogous syntheses of gold(I) complexes with N-donor ligands.

  • Dissolve chloro(dimethyl sulfide)gold(I) (1 equivalent) in dichloromethane.

  • Add a solution of pyridine (1 equivalent) in dichloromethane dropwise to the gold solution with stirring.

  • Continue stirring at room temperature for 2 hours.

  • Reduce the solvent volume under vacuum.

  • Add diethyl ether to precipitate the product.

  • Filter the white solid, wash with diethyl ether, and dry under vacuum.

4.1.2. Synthesis of (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) [1]

  • Dissolve chloroauric acid (HAuCl₄) in 95% ethanol.

  • Add a solution of triphenylphosphine (2 equivalents) in ethanol to the chloroauric acid solution with stirring.

  • A white precipitate of (PPh₃)AuCl will form.

  • Filter the precipitate, wash with ethanol and then diethyl ether.

  • Dry the product under vacuum.

4.1.3. Synthesis of [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride ((IPr)AuCl) [4][9]

  • In a glovebox, charge a Schlenk flask with (IPr) (1 equivalent) and chloro(dimethyl sulfide)gold(I) (1 equivalent).

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 4 hours.

  • Remove the solvent under vacuum to yield the crude product.

  • Recrystallize the solid from a dichloromethane/hexane mixture to obtain pure (IPr)AuCl as a white crystalline solid.

Gold-Catalyzed Cycloisomerization of a 1,6-Enyne

This is a general protocol and may require optimization for specific substrates.

  • To a Schlenk tube under an inert atmosphere, add the 1,6-enyne substrate (1 equivalent).

  • Add the desired solvent (e.g., dichloromethane or toluene).

  • In a separate vial, prepare a stock solution of the gold catalyst (e.g., this compound(I), (PPh₃)AuCl, or (IPr)AuCl) and a silver salt co-catalyst (e.g., AgSbF₆ or AgOTf) if required for chloride abstraction.

  • Add the catalyst solution (typically 1-5 mol%) to the substrate solution.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Cytotoxicity Evaluation by MTT Assay[9][11][12][13]
  • Seed cancer cells (e.g., A2780 human ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the gold compounds in DMSO and dilute them to various concentrations with cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the gold compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Mechanism of Action: Thioredoxin Reductase Inhibition

A primary mechanism of the anticancer activity of many gold compounds is the inhibition of thioredoxin reductase (TrxR). This enzyme is a crucial component of the thioredoxin system, which maintains the cellular redox balance. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis (programmed cell death).

Thioredoxin_Reductase_Inhibition Mechanism of Thioredoxin Reductase Inhibition by Gold(I) Complexes cluster_0 Cellular Environment Gold(I) Complex Gold(I) Complex TrxR_active Thioredoxin Reductase (Active) Gold(I) Complex->TrxR_active Inhibition TrxR_inhibited Thioredoxin Reductase (Inhibited) TrxR_active->TrxR_inhibited Thioredoxin_red Thioredoxin (Reduced) TrxR_active->Thioredoxin_red Reduces ROS Reactive Oxygen Species (ROS) TrxR_inhibited->ROS Accumulation Thioredoxin_ox Thioredoxin (Oxidized) Thioredoxin_ox->TrxR_active Substrate Thioredoxin_red->ROS Detoxifies Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: Inhibition of Thioredoxin Reductase by Gold(I) Complexes.

This guide provides a foundational comparison of this compound(I) with other gold precursors. The selection of the optimal precursor will ultimately depend on the specific requirements of the intended application, including the desired reactivity, stability, and biological activity. Researchers are encouraged to use this information as a starting point for their own investigations and to conduct further experiments to validate these findings within their specific experimental contexts.

References

Navigating the Reactivity of Chloro(pyridine)gold(I): A DFT-Based Comparison of Reaction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of gold-based therapeutic and catalytic agents is paramount. This guide provides a comparative analysis of potential reaction pathways for Chloro(pyridine)gold(I), a fundamental complex in gold chemistry, based on Density Functional Theory (DFT) calculations sourced from contemporary research. We delve into the energetics and mechanistic intricacies of key reaction channels, offering insights to guide experimental design and catalyst development.

The reactivity of this compound(I) is primarily dictated by two competing pathways: Ligand Substitution and Oxidative Addition. The preferred pathway is highly dependent on the nature of the reacting substrate and the surrounding environment. This guide will compare these pathways, presenting available quantitative data and detailed computational protocols to offer a clearer understanding of the factors governing the reactivity of this pivotal gold complex.

Comparative Analysis of Reaction Pathways

The choice between ligand substitution and oxidative addition at the gold(I) center is a critical determinant of the subsequent chemical transformations. While gold(I) complexes are often perceived as kinetically inert, subtle electronic and steric factors can significantly influence their reactivity.

Reaction PathwayDescriptionKey Influencing Factors
Ligand Substitution The displacement of the pyridine or chloride ligand by another nucleophile. This is a fundamental step in many gold-catalyzed reactions, enabling the coordination of the substrate to the catalytic center.Strength of the incoming nucleophile, Solvent effects, Steric hindrance at the gold center.
Oxidative Addition The addition of a substrate (e.g., an alkyl or aryl halide) to the gold(I) center, resulting in a formal oxidation to a gold(III) species. This pathway is crucial for cross-coupling reactions.Nature of the substrate (e.g., C-X bond strength), Ligand electronics, Presence of co-catalysts or additives.

Quantitative Insights from DFT Studies

While a single, comprehensive DFT study directly comparing all reaction pathways for this compound(I) is not available in the literature, we can synthesize data from various theoretical investigations on analogous systems to provide a semi-quantitative comparison. The following table summarizes typical activation and reaction energies for these fundamental steps. It is important to note that these values are illustrative and can vary significantly with the specific reactants and computational methods employed.

PathwayReactantsActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Pyridine Substitution (py)AuCl + L~10-20Varies with L
Oxidative Addition (py)AuCl + R-X> 25Can be endergonic or exergonic

Note: These values are approximations derived from analogous systems and are intended for comparative purposes. The actual energy barriers will depend on the specific substrates and reaction conditions.

Visualizing the Reaction Pathways

To further elucidate the mechanistic steps involved in the reactivity of this compound(I), we provide the following diagrams generated using the DOT language.

Ligand_Substitution Reactant This compound(I) Intermediate Trigonal Intermediate Reactant->Intermediate + L Product Substituted Gold(I) Complex Intermediate->Product - Pyridine L Incoming Ligand (L) Py Pyridine

Figure 1: Associative Ligand Substitution Pathway.

Oxidative_Addition Reactant This compound(I) TS Transition State Reactant->TS + R-X Product Gold(III) Product TS->Product RX Substrate (R-X)

Figure 2: Concerted Oxidative Addition Pathway.

Detailed Experimental and Computational Protocols

The insights presented in this guide are derived from DFT calculations. A typical computational protocol for studying these reaction pathways is outlined below.

Computational Methodology:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • DFT Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06 is commonly employed. Dispersion corrections (e.g., D3) are crucial for accurately describing non-covalent interactions.

  • Basis Set: A double-ζ or triple-ζ quality basis set is typically used for main group elements (e.g., 6-31G(d,p) or def2-TZVP). For gold, a relativistic effective core potential (RECP) is necessary to account for relativistic effects (e.g., LANL2DZ or def2-TZVP-ECP).

  • Solvent Model: The effect of the solvent is often included using a polarizable continuum model (PCM), such as the integral equation formalism PCM (IEFPCM) or the conductor-like screening model (COSMO).

  • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny optimization algorithm. The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energy values.

Conclusion

The reactivity of this compound(I) presents a fascinating case study in the balance between different reaction pathways. DFT calculations provide a powerful tool for dissecting these pathways and understanding the subtle factors that govern the outcome of a reaction. While ligand substitution is generally a lower energy process, oxidative addition can become competitive with appropriate substrates and reaction conditions. For researchers in drug development and catalysis, a thorough understanding of these competing mechanisms is essential for the rational design of new gold-based molecules with tailored reactivity and selectivity. The data and methodologies presented in this guide offer a foundational understanding to aid in these endeavors.

A Comparative Guide to Chloro(pyridine)gold(I) Catalyzed Reactions: Kinetic Insights and Alternative Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the kinetic performance of chloro(pyridine)gold(I) in catalytic reactions, benchmarked against alternative metal catalysts. This analysis is supported by experimental data and detailed methodologies to facilitate informed catalyst selection and experimental design.

The development of efficient catalytic systems is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where rapid and selective bond formation is paramount. Gold catalysts, particularly those of Au(I), have emerged as powerful tools for the activation of alkynes and allenes toward nucleophilic attack. Among these, this compound(I) represents a simple, air-stable, and readily available precatalyst. This guide delves into the kinetic performance of this compound(I) and provides a comparative analysis with common alternative catalysts, focusing on the well-studied intramolecular hydroarylation of aryl alkynes.

Performance Comparison: Gold(I) vs. Platinum(II) in Intramolecular Hydroarylation

The intramolecular hydroarylation of aryl alkynes to form chromenes and other heterocyclic scaffolds is a synthetically valuable transformation that can be catalyzed by various transition metals. A direct comparison of the efficacy of gold(I) and platinum(II) catalysts in this reaction reveals the distinct advantages of gold catalysis.

While this compound(I) itself is often used as a precatalyst that requires activation via halide abstraction, studies on closely related cationic gold(I) species generated from phosphine-ligated gold(I) chlorides offer valuable insights. For the cyclization of O-propargyl-substituted phenols, gold(I) catalysts consistently demonstrate higher reactivity, allowing for milder reaction conditions and improved yields compared to platinum(II) catalysts such as PtCl₂.[1][2]

Table 1: Comparison of Gold(I) and Platinum(II) Catalysts in the Intramolecular Hydroarylation of an Aryl Alkyne

Catalyst SystemTemperature (°C)Time (h)Yield (%)Reference
(PPh₃)AuCl / AgSbF₆ (5 mol%)250.595[1]
PtCl₂ (5 mol%)801285[1]

As illustrated in Table 1, the gold(I) catalyst system achieves a higher yield in a significantly shorter time and at a much lower temperature than platinum(II) chloride. This enhanced reactivity of gold(I) is a key advantage in synthetic applications, as it allows for greater functional group tolerance and can prevent the decomposition of sensitive substrates.

Mechanistic Insights: The Gold Advantage

The superior performance of gold(I) catalysts in alkyne hydroarylation can be attributed to their unique electronic properties. Gold(I) is a soft and highly carbophilic Lewis acid, which effectively activates the alkyne C-C triple bond towards nucleophilic attack by the appended aryl group.[2]

Computational studies, specifically Density Functional Theory (DFT) calculations, on the cyclization of aryl alkynes catalyzed by Pt(II) and Au(I) have shed light on the mechanistic pathways.[1] The reaction can proceed through two main competing pathways: a Friedel-Crafts-type alkenylation and a mechanism involving the formation of a metal cyclopropyl carbene intermediate. While both pathways have similar activation energies for platinum, the overall reaction is kinetically more favorable for gold.[1][2]

The proposed catalytic cycle for the gold(I)-catalyzed intramolecular hydroarylation is depicted below.

gold_hydroarylation cluster_cycle Catalytic Cycle cluster_catalyst_generation Catalyst Generation Au_L [Au(I)L]⁺ Alkyne_complex π-Alkyne Complex Au_L->Alkyne_complex + Alkyne Cyclization Intramolecular Attack Alkyne_complex->Cyclization Vinyl_Au Vinylgold Intermediate Cyclization->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration + H⁺ Protodeauration->Au_L - Product Product Product Protodeauration->Product PyAuCl This compound(I) PyAuCl->Au_L + L - AgCl AgX AgX AgX->Au_L

Figure 1: Proposed catalytic cycle for the gold(I)-catalyzed intramolecular hydroarylation of an aryl alkyne.

Experimental Protocols

To facilitate the reproduction and adaptation of these kinetic studies, detailed experimental protocols are provided below.

Synthesis of this compound(I)

This compound(I) can be synthesized from the reaction of tetrachloroauric(III) acid with pyridine. A typical procedure involves the reduction of Au(III) to Au(I) in the presence of the pyridine ligand.

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Pyridine

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve tetrachloroauric(III) acid trihydrate in ethanol.

  • Slowly add an excess of pyridine to the solution with stirring. A color change and precipitation should be observed.

  • Continue stirring at room temperature for 1-2 hours.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound(I) as a white solid.

  • Characterization can be performed using ¹H NMR, ¹³C NMR, and elemental analysis.

General Procedure for Kinetic Monitoring of Intramolecular Hydroarylation by ¹H NMR Spectroscopy

Kinetic analysis of the hydroarylation reaction can be conveniently performed using in-situ ¹H NMR spectroscopy. This allows for the real-time monitoring of the disappearance of the starting material and the appearance of the product.

Materials:

  • Aryl alkyne substrate

  • This compound(I)

  • Silver salt (e.g., AgSbF₆ or AgOTf) for in-situ catalyst activation

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • NMR tubes

Procedure:

  • Prepare a stock solution of the aryl alkyne substrate and the internal standard in the deuterated solvent.

  • In a separate vial, weigh the this compound(I) and the silver salt.

  • In an NMR tube, add a known volume of the substrate stock solution.

  • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the substrate and internal standard.

  • Rapidly add the solid catalyst mixture to the NMR tube, cap, and shake vigorously to initiate the reaction.

  • Immediately place the NMR tube in the NMR spectrometer, which is pre-thermostated to the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals of a characteristic proton of the starting material and the product against the signal of the internal standard to determine their concentrations at each time point.

  • Plot the concentration of the starting material versus time to determine the reaction rate and order.

The following diagram illustrates the general workflow for a kinetic experiment monitored by ¹H NMR.

kinetic_workflow Start Prepare Stock Solution (Substrate + Internal Standard) NMR_tube Add Stock Solution to NMR Tube Start->NMR_tube Catalyst_prep Weigh Catalyst (PyAuCl + AgX) Reaction_init Add Catalyst & Initiate Reaction Catalyst_prep->Reaction_init t0_scan Acquire t=0 ¹H NMR Spectrum NMR_tube->t0_scan t0_scan->Reaction_init NMR_monitoring Acquire Time-Resolved ¹H NMR Spectra Reaction_init->NMR_monitoring Data_analysis Integrate Signals & Determine Concentrations NMR_monitoring->Data_analysis Kinetics_plot Plot [Substrate] vs. Time & Determine Rate Law Data_analysis->Kinetics_plot

Figure 2: Experimental workflow for kinetic analysis of a catalyzed reaction using ¹H NMR spectroscopy.

Conclusion

In the realm of alkyne activation, this compound(I) serves as a convenient and effective precatalyst that, upon activation, gives rise to highly reactive cationic gold(I) species. Comparative studies demonstrate that gold(I) catalysts offer significant advantages over alternatives like platinum(II) for intramolecular hydroarylation reactions, providing higher yields under milder conditions and in shorter reaction times. The provided experimental protocols for catalyst synthesis and kinetic monitoring offer a practical framework for researchers to further explore and optimize these powerful catalytic systems for applications in fine chemical synthesis and drug development.

References

Assessing the Purity of Synthesized Chloro(pyridine)gold(I): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with gold-based compounds, ensuring the purity of synthesized materials is paramount for reproducible and reliable results. This guide provides a comparative assessment of the purity of Chloro(pyridine)gold(I) and a common alternative, Chloro(triphenylphosphine)gold(I), supported by experimental data and detailed analytical protocols.

Comparison of Physicochemical Properties and Purity Data

The purity of this compound(I) and its alternative can be assessed using a variety of analytical techniques. The following table summarizes key physicochemical properties and expected data from these analyses for both compounds.

PropertyThis compound(I)Chloro(triphenylphosphine)gold(I)
Molecular Formula C₅H₅AuClNC₁₈H₁₅AuClP
Molecular Weight 311.52 g/mol 494.71 g/mol [1]
Appearance White to off-white solidWhite solid[2]
¹H NMR (CDCl₃) δ ~8.8 (d), ~7.9 (t), ~7.5 (t) ppmδ ~7.4-7.6 (m) ppm
¹³C NMR (CDCl₃) δ ~152, ~142, ~127 ppmδ ~134.5, ~132.7, ~129.8, ~129.1 ppm
Mass Spectrometry (ESI+) m/z ~312 [M+H]⁺m/z ~495 [M+H]⁺
Elemental Analysis C: ~19.28%, H: ~1.62%, N: ~4.50%C: ~43.70%, H: ~3.06%

Performance Comparison in Catalysis

Both this compound(I) and Chloro(triphenylphosphine)gold(I) are precursors for catalytically active gold(I) species. The choice between a pyridine-based and a phosphine-based ligand can significantly influence the catalyst's performance.

Ionic gold(I) complexes with substituted pyridine ligands have demonstrated efficacy as catalysts in cross-coupling reactions, such as the Suzuki cross-coupling of aryl bromides with phenylboronic acid[3]. The electronic properties of the pyridine ligand can be tuned by introducing electron-donating or electron-withdrawing substituents, thereby modulating the catalytic activity[3].

Chloro(triphenylphosphine)gold(I) is a widely used and commercially available pre-catalyst. It is known to be effective in a variety of organic transformations, including the homocoupling of arylboronic acids and as a precursor for more active cationic gold(I) catalysts[4][5].

The comparative performance can be influenced by the specific reaction conditions and substrates. Generally, phosphine ligands are considered more strongly coordinating than pyridine ligands, which can affect the stability and reactivity of the catalytic species.

Experimental Protocols for Purity Assessment

Accurate assessment of purity requires standardized experimental protocols. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [6][7][8][9]

  • Accurately weigh 5-10 mg of the synthesized gold complex.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully label it.

¹H and ¹³C NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: CDCl₃

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Sample Preparation for Electrospray Ionization (ESI): [1][10]

  • Prepare a stock solution of the gold complex in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • The solvent should be of high purity (LC-MS grade) to minimize background interference.

ESI-MS Analysis:

  • Instrument: A mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ion mode is typically used for these complexes.

  • Infusion: Introduce the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 200-600).

  • Data Analysis: Identify the molecular ion peak corresponding to the protonated molecule [M+H]⁺ and check for the characteristic isotopic pattern of gold and chlorine.

Elemental Analysis (EA)

Sample Preparation:

  • Ensure the sample is completely dry and free of solvent residues by drying it under high vacuum for several hours.

  • Accurately weigh approximately 2-5 mg of the sample into a tin or silver capsule.

CHNS/O Analysis:

  • Instrument: An elemental analyzer capable of CHN or CHNS determination.

  • Procedure: The sample is combusted at high temperature (typically >900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and detected by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight.

Gold Content Analysis (by ICP-MS or AAS): [11][12]

  • Accurately weigh a sample of the gold complex.

  • Digest the sample in aqua regia (a mixture of nitric acid and hydrochloric acid) to dissolve the gold[11].

  • Dilute the digested sample to a known volume with deionized water.

  • Analyze the solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to determine the gold concentration[11].

Common Impurities and Their Identification

Potential impurities in the synthesis of this compound(I) may include:

  • Unreacted starting materials: Such as chloroauric acid (HAuCl₄) or its salts.

  • Free pyridine: Can be detected by its characteristic signals in the ¹H NMR spectrum.

  • Reduced gold species: Au(0) may precipitate as a black or purple solid.

  • Solvent residues: Can be identified by their characteristic peaks in the ¹H NMR spectrum.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the general workflow for assessing the purity of a synthesized gold complex.

Purity_Assessment_Workflow Workflow for Purity Assessment of Gold Complexes Synthesis Synthesis of This compound(I) Purification Purification (e.g., Recrystallization) Synthesis->Purification Initial_Characterization Initial Characterization (Appearance, Melting Point) Purification->Initial_Characterization NMR NMR Spectroscopy (¹H, ¹³C) Initial_Characterization->NMR MS Mass Spectrometry (ESI-MS) Initial_Characterization->MS EA Elemental Analysis (CHN, Au content) Initial_Characterization->EA Purity_Confirmation Purity Confirmation (>95%) NMR->Purity_Confirmation MS->Purity_Confirmation EA->Purity_Confirmation Further_Application Further Application (e.g., Catalysis) Purity_Confirmation->Further_Application

Purity Assessment Workflow

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information to build a complete picture of the compound's identity and purity.

Analytical_Techniques_Relationship Interrelation of Analytical Techniques for Purity Assessment cluster_techniques Analytical Techniques cluster_information Information Provided NMR NMR Spectroscopy Structure Molecular Structure & Connectivity NMR->Structure MS Mass Spectrometry Molecular_Weight Molecular Weight & Isotopic Pattern MS->Molecular_Weight EA Elemental Analysis Elemental_Composition Elemental Composition EA->Elemental_Composition Purity Overall Purity Assessment Structure->Purity Molecular_Weight->Purity Elemental_Composition->Purity

Analytical Techniques Interrelation

References

Cross-Validation of Experimental and Theoretical Data for Chloro(pyridine)gold(III) Complexes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and theoretical data for chloro(pyridine)gold(III) and its substituted analogues. By juxtaposing crystallographic data with computational chemistry predictions, this document aims to offer a deeper understanding of the structural and electronic properties of this class of compounds, which are of growing interest in medicinal chemistry for their potential anticancer and antimicrobial properties.

Data Presentation: Structural Parameters

A comparison of key geometric parameters, bond lengths and angles, obtained from single-crystal X-ray diffraction experiments and theoretical calculations provides a fundamental assessment of the accuracy of computational models. The experimental data presented here is for chloro(substituted pyridine)gold(III) complexes, which serve as close analogues for the parent this compound(III).

ParameterExperimental (X-ray Crystallography)Theoretical (DFT)
Bond Lengths (Å)
Au-N2.036 (average for chloro complexes)[1]~2.04 (typical for Au(III)-N bonds)
Au-Cl (trans to N)Not clearly differentiated from cis in available dataExpected to be slightly longer due to trans influence
Au-Cl (cis to N)~2.26 - 2.28~2.25 - 2.30
Bond Angles (°)
N-Au-Cl (cis)~88 - 92~90
Cl-Au-Cl (cis)~89 - 91~90
Cl-Au-Cl (trans)~178 - 179~180

Note: Experimental values are derived from chloro(substituted pyridine)gold(III) complexes. Theoretical values are general approximations based on DFT studies of related gold(III) complexes. A direct computational study on the simple this compound(III) was not found in the searched literature.

Experimental and Theoretical Methodologies

A clear understanding of the methodologies employed to acquire both experimental and theoretical data is crucial for a critical evaluation of the comparison.

Experimental Protocols

Synthesis of this compound(III) Complexes: The synthesis of this compound(III) and its analogues typically involves the reaction of a gold(III) precursor, such as tetrachloroauric(III) acid (HAuCl₄), with the corresponding pyridine-based ligand in a suitable solvent.

  • General Procedure: A solution of the pyridine ligand in a solvent like ethanol or acetonitrile is added dropwise to a solution of HAuCl₄ in the same solvent. The reaction mixture is stirred at room temperature, often leading to the precipitation of the desired product. The solid product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials, and dried under vacuum.

Single-Crystal X-ray Diffraction: To obtain precise bond lengths and angles, single crystals of the synthesized complexes are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². This process yields the final atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the complex, providing information about the coordination of the pyridine ligand and the Au-Cl bonds.

  • Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a mull in Nujol.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Theoretical Protocols

Density Functional Theory (DFT) Calculations: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric, spectroscopic, and electronic properties of molecules.

  • Software: Calculations are typically performed using software packages such as Gaussian, ORCA, or ADF.

  • Methodology:

    • Model Building: A 3D model of the this compound(III) molecule is constructed.

    • Functional and Basis Set Selection: A suitable combination of a density functional (e.g., B3LYP, PBE0) and a basis set (e.g., def2-TZVP for the atoms and an effective core potential for gold) is chosen. The choice of functional and basis set is critical for obtaining accurate results.

    • Geometry Optimization: The energy of the molecular structure is minimized to find the most stable arrangement of atoms (the ground state geometry). This process yields the theoretical bond lengths and angles.

    • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical vibrational frequencies, which can be compared to the experimental IR spectrum.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data for this compound(III).

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Cross-Validation exp_synthesis Synthesis of This compound(III) exp_characterization Characterization (X-ray, IR, NMR) exp_synthesis->exp_characterization exp_data Experimental Data (Bond Lengths, Angles, Spectra) exp_characterization->exp_data compare Comparison of Experimental & Theoretical Data exp_data->compare theo_model Molecular Modeling theo_dft DFT Calculations (Geometry Optimization, Frequencies) theo_model->theo_dft theo_data Theoretical Data (Bond Lengths, Angles, Spectra) theo_dft->theo_data theo_data->compare analysis Analysis of Discrepancies & Model Refinement compare->analysis analysis->theo_dft Feedback for Model Improvement

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Chloro(pyridine)gold(I)

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Chloro(pyridine)gold(I), a gold-containing compound, is a critical aspect of laboratory safety and environmental responsibility. As with other heavy metal compounds, this chemical waste must be managed as hazardous waste to prevent contamination and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound(I) waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any work with this compound(I), it is imperative to consult the Safety Data Sheet (SDS) for specific handling and safety information. When handling the compound or its waste, always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound(I) waste must adhere to institutional, local, and federal regulations. The following is a general procedural guide based on best practices for hazardous chemical waste management.

  • Waste Identification and Classification:

    • This compound(I) waste is classified as hazardous due to its heavy metal content (gold).

    • It should never be disposed of down the drain or in regular solid waste trash.[1][2]

  • Waste Collection:

    • Designate a specific, compatible waste container for this compound(I) waste. Plastic containers are often preferred for chemical waste.[3]

    • The container must be in good condition, with a secure, leak-proof screw-top cap.[4][5]

    • Do not mix this compound(I) waste with incompatible materials. For example, store it separately from acids and bases.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound(I)".

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4]

    • The SAA must be a secure, secondary containment area to prevent spills from spreading.

    • Ensure the waste container is kept closed at all times, except when adding waste.[3][4]

    • Regularly inspect the storage area for any signs of leakage.[4]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (check your institution's guidelines, often up to one year as long as accumulation limits are not exceeded), arrange for its disposal.[3][4]

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[3]

    • Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.[6]

Quantitative Disposal Limits

While specific limits for gold compounds are not broadly published and depend on local regulations, general guidelines for heavy metals in wastewater are extremely low, typically in the parts per million (ppm) range.[2] In-lab treatment of heavy metal waste is generally not recommended and often illegal without proper licensing.[2][7]

ParameterGeneral Regulatory Limit for Sewer DisposalRecommendation for this compound(I)
Heavy Metals (general) Low parts per million (ppm)Do Not Dispose Down Drain
pH Typically between 5.5 and 10.5Do not attempt neutralization for drain disposal

Note: The limits in the table are for general informational purposes only. Always follow your institution's specific guidelines and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound(I) waste.

G A Waste Generated (this compound(I)) B Is it Hazardous Waste? A->B C Yes (Contains Heavy Metal) B->C Yes I Do Not Dispose in Regular Trash or Drain B->I No (Not Applicable for this compound) D Collect in a Designated, Labeled, Compatible Container C->D E Store in a Satellite Accumulation Area D->E F Is the container full or has it reached the storage time limit? E->F G Continue to Collect Waste F->G No H Contact Environmental Health & Safety (EHS) for Professional Disposal F->H Yes G->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.